4-Bromonicotinaldehyde hydrobromide
Description
Properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCVMOGZSGCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674900 | |
| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-34-3 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-Bromonicotinaldehyde hydrobromide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromonicotinaldehyde Hydrobromide
Abstract
4-Bromonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the dual reactivity of the aldehyde group, which is amenable to condensation and reductive amination reactions, and the bromo-substituted pyridine ring, which allows for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a robust synthetic methodology for obtaining 4-Bromonicotinaldehyde as its hydrobromide salt, ensuring stability and ease of handling. Furthermore, we detail a systematic characterization workflow, integrating spectroscopic and analytical techniques to unequivocally confirm the structure, identity, and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile intermediate.
Introduction and Strategic Importance
Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds in the development of novel pharmaceuticals and functional materials.[1] 4-Bromonicotinaldehyde, in particular, offers strategic advantages. The electron-withdrawing nature of the pyridine nitrogen and the bromine substituent activates the aldehyde group for nucleophilic attack, while the carbon-bromine bond at the 4-position is a prime handle for introducing molecular complexity via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
This guide moves beyond a simple recitation of facts to explain the causality behind the chosen synthetic and analytical strategies. By presenting the target compound as its hydrobromide salt, we address the often-overlooked aspect of product stability and handling, as the basic pyridine nitrogen is protonated, reducing its volatility and potential for side reactions.
Physicochemical and Structural Data
A summary of the key identifiers and properties for 4-Bromonicotinaldehyde and its hydrobromide salt is presented below.
| Property | Value | Source(s) |
| Compound Name | This compound | [2][3] |
| Synonyms | 4-Bromo-3-formylpyridine hydrobromide | [3] |
| CAS Number | 1150271-34-3 | [2][4] |
| Molecular Formula | C₆H₅Br₂NO | [3][4] |
| Molecular Weight | 266.92 g/mol | [3][4] |
| Appearance | Expected to be an off-white to pale yellow solid | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4] |
Synthesis Methodology: A Guided Approach
While various synthetic routes to brominated pyridines exist, a common and reliable strategy for producing 4-bromonicotinaldehyde involves the selective oxidation of the corresponding alcohol, (4-bromopyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials. The final step involves treatment with hydrobromic acid to afford the stable hydrobromide salt.
Rationale for the Synthetic Strategy
The choice of a two-step oxidation/salt formation strategy is deliberate. Direct bromination of nicotinaldehyde often leads to a mixture of isomers and is difficult to control. Starting from the corresponding alcohol allows for a clean and high-yielding oxidation. Manganese dioxide (MnO₂) is selected as the oxidant due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction that enhances the product's crystallinity and shelf-life.
Visualized Synthesis Workflow
The logical flow from the precursor alcohol to the final, purified salt is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
(4-bromopyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Hydrobromic acid (48% aqueous solution)
-
Celite®
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
Step 1: Oxidation of (4-bromopyridin-3-yl)methanol
-
In a round-bottom flask, dissolve (4-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To this stirring solution, add activated MnO₂ (10.0 eq) portion-wise. The reaction is exothermic and the mixture will turn black.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-Bromonicotinaldehyde as an oil or low-melting solid. This crude product is typically used directly in the next step without further purification.
Step 2: Formation of the Hydrobromide Salt
-
Dissolve the crude 4-Bromonicotinaldehyde from the previous step in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
With vigorous stirring, add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise. A precipitate should form immediately.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield this compound.
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are critical. A multi-technique approach is necessary for a self-validating characterization.
Visualized Characterization Workflow
The following diagram illustrates the logical flow for the analytical validation of the synthesized product.
Caption: Systematic workflow for the analytical characterization of the title compound.
Expected Analytical Data
The following data are predicted based on the structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
¹H NMR:
-
δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~9.0 ppm (s, 1H): Pyridine proton at C2 (adjacent to N).
-
δ ~8.8 ppm (d, 1H): Pyridine proton at C6.
-
δ ~8.1 ppm (d, 1H): Pyridine proton at C5.
-
A broad signal for the N-H proton of the hydrobromide salt may also be observed.
-
-
¹³C NMR:
-
δ ~192 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~155-125 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the bromine (C4) will be significantly shifted compared to the parent pyridine.
-
B. Infrared (IR) Spectroscopy Infrared spectroscopy is an excellent tool for identifying key functional groups.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2900-2700 | Aldehyde C-H stretch | Two weak bands |
| ~1710-1690 | Aldehyde C=O stretch | Strong, sharp |
| ~1600-1450 | Aromatic C=C/C=N stretch | Multiple bands |
| ~1100-1000 | C-Br stretch | Medium to strong |
C. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected Observation: The spectrum will not show the mass of the intact salt. Instead, it will show the mass of the protonated free base, [M+H]⁺.
-
Calculation for [M+H]⁺: The free base is C₆H₄BrNO (MW ≈ 186.01 g/mol ).[8][9] The [M+H]⁺ ion (C₆H₅BrNO⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br have ~50:50 natural abundance).
-
m/z ≈ 185.96 (for ⁷⁹Br)
-
m/z ≈ 187.96 (for ⁸¹Br)
-
These two peaks will have a relative intensity of approximately 1:1.
-
D. Elemental Analysis
-
Molecular Formula: C₆H₅Br₂NO
-
Theoretical Percentages:
-
%C: 26.99%
-
%H: 1.89%
-
%N: 5.25%
-
%Br: 59.87%
-
-
Validation: Experimental values should be within ±0.4% of the theoretical values to confirm high purity.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a versatile starting material. Its value is analogous to other building blocks like 5-bromonicotinaldehyde, which is widely used in synthesizing diverse molecular libraries for biological screening.[1][10]
-
Multicomponent Reactions (MCRs): The aldehyde group can participate in one-pot reactions like the Ugi or Biginelli reactions, rapidly generating complex heterocyclic structures.[10] The bromopyridine moiety is a common feature in pharmacologically active compounds, and its inclusion can modulate biological activity.[10]
-
Cross-Coupling Reactions: The C-Br bond is a key site for modification. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to attach various aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for structure-activity relationship (SAR) studies during lead optimization.[1]
-
Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold in the design of kinase inhibitors used in oncology.[] The ability to functionalize both the 3- and 4-positions of the pyridine ring makes this reagent highly valuable for creating libraries of potential inhibitors.
Safety and Handling
-
Hazard Classification: The free aldehyde is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[12] The hydrobromide salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. By employing a selective oxidation followed by salt formation, the target compound can be obtained in a stable and pure form. The outlined characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a self-validating system to ensure the material's quality and identity. The strategic importance of this building block in creating diverse chemical entities for drug discovery and materials science underscores the value of the robust methodologies presented herein.
References
- BLD Pharm. (n.d.). This compound.
- BLD Pharm. (n.d.). 4-Bromo-2-chloronicotinaldehyde hydrobromide.
- BLD Pharm. (n.d.). 4-Bromonicotinaldehyde.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinaldehyde.
- BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
- Matrix Scientific. (n.d.). 4-Bromonicotinaldehyde.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde.
- ChemUniverse. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. compoundchem.com [compoundchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. 154105-64-3 Cas No. | 4-Bromonicotinaldehyde | Matrix Scientific [matrixscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromonicotinaldehyde Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromonicotinaldehyde hydrobromide is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—an aldehyde, a bromine atom, and a pyridinium salt—make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
Halogenated pyridines are a privileged structural motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, as a trifunctional reagent, offers a unique combination of reactive sites. The aldehyde group is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions. The pyridinium hydrobromide salt enhances the compound's solubility in certain polar solvents and can influence its reactivity. These characteristics make this compound a valuable starting material for the construction of diverse molecular libraries for drug discovery programs.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 1150271-34-3 | [3][4] |
| Molecular Formula | C₆H₅Br₂NO | [3][4] |
| Molecular Weight | 266.92 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Melting Point | Data not available. For the related compound 4-(bromoacetyl) pyridine hydrobromide, the melting point is 194-195 °C.[4] | - |
| Solubility | Soluble in water, methanol, ethanol, and DMSO (predicted based on its salt nature and related compounds).[5][6][7] | - |
| pKa | The pKa of the parent pyridine-4-carbaldehyde is 4.72. The pKa of the protonated pyridinium ion is expected to be in the acidic range.[8] | - |
Synthesis and Purification
The synthesis of this compound typically involves the bromination of a suitable nicotinic acid derivative followed by functional group manipulations and salt formation. A general synthetic approach is outlined below.
Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-Bromonicotinaldehyde
A common method for the synthesis of the free base, 4-Bromonicotinaldehyde, involves the oxidation of (4-bromopyridin-3-yl)methanol.
-
To a stirred solution of (4-bromopyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like manganese dioxide (MnO₂) (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Bromonicotinaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Formation of the Hydrobromide Salt
-
Dissolve the purified 4-Bromonicotinaldehyde in a minimal amount of a dry, non-polar solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrobromic acid (HBr) in the same solvent (typically 1.1 equivalents) dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent.
-
Dry the product under vacuum to yield pure this compound.
Causality Behind Experimental Choices: The choice of manganese dioxide as the oxidizing agent is advantageous due to its mildness and ease of removal by filtration. The use of a non-polar solvent for the salt formation and washing minimizes the loss of the polar hydrobromide salt.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically downfield, around 10 ppm), and the aromatic protons on the pyridine ring. The protonation of the pyridine nitrogen will cause a downfield shift of the ring protons compared to the free base.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for the carbons of the pyridine ring. The carbon atoms adjacent to the protonated nitrogen will experience a downfield shift.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1700-1720 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the aldehyde.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretch of the pyridinium salt.
-
A C-Br stretching vibration, typically in the fingerprint region.[1]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the cation. The mass spectrum is expected to show the molecular ion peak for the 4-Bromonicotinaldehyde cation (m/z = 185 and 187 in a 1:1 ratio due to the bromine isotopes).[11][12]
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three key functional components.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.
-
Aldol and Knoevenagel Condensations: Formation of new carbon-carbon bonds.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Conversion to the corresponding alcohol.
Reactions of the Bromine Atom
The bromine atom at the 4-position of the pyridine ring is a key site for molecular diversification:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the protonated pyridine ring and the aldehyde group activates the C4 position towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
Influence of the Pyridinium Salt
The pyridinium salt form can influence the reactivity of the molecule by:
-
Increasing the electrophilicity of the pyridine ring: This enhances its susceptibility to nucleophilic attack.
-
Altering solubility: This can be advantageous for certain reaction conditions.
-
Protecting the pyridine nitrogen: In some cases, the protonated form can prevent unwanted side reactions at the nitrogen atom.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its ability to undergo a diverse range of chemical transformations makes it a key starting material for the generation of compound libraries for high-throughput screening. While specific examples of its direct use in marketed drugs are not widely documented, its structural motifs are present in numerous biologically active molecules. The 4-bromopyridine core, for instance, is a feature in compounds targeting kinases, G-protein coupled receptors, and other important biological targets. The aldehyde function allows for the introduction of pharmacophoric groups that can modulate potency, selectivity, and pharmacokinetic properties.[13][14][15]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple avenues for synthetic elaboration, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the quest for novel therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this valuable chemical entity.
References
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supplementary Information: A mild and efficient cobalt-catalyzed aerobic oxidation of styrenes to acetophenones. The Royal Society of Chemistry.
- Reachem. (2024, April 22). The role of Organic Chemistry in Pharmaceuticals.
- Solubility of Things. (n.d.). Synthesis of Pharmaceutical Compounds.
- ACG Publications. (2023). Records of Natural Products-SI.
- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
- PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde.
- ChemUniverse. (n.d.). This compound.
- PubChemLite. (n.d.). 4-bromopyridine-3-carbaldehyde (C6H4BrNO).
- ChemBK. (2024, April 9). 4-Bromopyridine 2-carboxaldehyde.
- Liu, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- NIST. (n.d.). Benzonitrile, 4-bromo-.
- SpectraBase. (n.d.). 4-Bromo-3-nitrobenzaldehyde - Optional[FTIR] - Spectrum.
- Wang, Z., et al. (2018). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
- ResearchGate. (2010, August). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. toku-e.com [toku-e.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. PubChemLite - 4-bromopyridine-3-carbaldehyde (C6H4BrNO) [pubchemlite.lcsb.uni.lu]
- 12. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 15. chembk.com [chembk.com]
- 16. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
The Strategic Intermediate: A Technical Guide to 4-Bromonicotinaldehyde Hydrobromide for Advanced Chemical Synthesis
For Immediate Release
A comprehensive technical guide on 4-Bromonicotinaldehyde hydrobromide (CAS No. 1150271-34-3), a pivotal intermediate in contemporary drug discovery and organic synthesis, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in authoritative scientific literature.
Core Compound Identification
This compound is a substituted pyridine derivative valued for its dual reactive sites: an electrophilic aldehyde group and a bromine-substituted aromatic ring amenable to cross-coupling reactions. These features make it a versatile building block for constructing complex molecular architectures.
Table 1: Compound Identification and Physicochemical Properties
| Parameter | Value | Source(s) |
| Compound Name | This compound | [1] |
| Synonyms | 4-Bromo-3-formylpyridine hydrobromide | [1] |
| CAS Number | 1150271-34-3 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Structure (SMILES) | O=Cc1c(Br)cc[nH+]c1.[Br-] | (protonated form) |
| Free Base CAS | 154105-64-3 (4-Bromonicotinaldehyde) | [][3] |
| Free Base Mol. Wt. | 186.01 g/mol | [4] |
Chemical Structure:
The structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. In the hydrobromide salt form, the pyridine nitrogen is protonated, forming a pyridinium bromide salt.
Caption: Structure of this compound
Synthesis and Spectroscopic Data
While a specific, detailed synthesis for the hydrobromide salt is not widely published in peer-reviewed journals, its preparation can be logically inferred from the synthesis of its free base, 4-bromonicotinaldehyde, followed by salt formation. The synthesis of related brominated pyridine aldehydes often involves regioselective bromination of a suitable pyridine precursor, followed by introduction or modification of the formyl group.[5][6]
Hypothetical Synthesis Workflow:
A plausible synthetic route would involve the bromination of a protected nicotinaldehyde derivative or the formylation of a 4-bromopyridine precursor. Given the directing effects of the pyridine nitrogen and the aldehyde group, direct bromination of nicotinaldehyde would likely yield a mixture of products. A more controlled approach is often preferred.
Caption: Plausible Synthetic Pathway
Spectroscopic Characterization:
The structural identity of 4-bromonicotinaldehyde (the free base) is confirmed by NMR spectroscopy. While a full dataset for the hydrobromide is not publicly available, the data for the free base provides the core chemical shifts.
Table 2: Representative NMR Spectral Data for 4-Bromonicotinaldehyde (Free Base)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~10.1 | s | - | CHO |
| ~9.1 | s | - | H-2 (Py) | |
| ~8.9 | d | ~5.0 | H-6 (Py) | |
| ~7.8 | d | ~5.0 | H-5 (Py) | |
| ¹³C NMR | ~191 | s | - | C=O |
| ~153 | s | - | C-4 (Py, C-Br) | |
| ~151 | d | - | C-2 (Py) | |
| ~145 | d | - | C-6 (Py) | |
| ~135 | s | - | C-3 (Py, C-CHO) | |
| ~125 | d | - | C-5 (Py) | |
| Note: Predicted and collated data based on similar structures and supplier information.[4][7] Actual spectra should be run for confirmation. |
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
Reactions at the Aldehyde Group
The formyl group is a classic electrophile, readily participating in nucleophilic addition and condensation reactions.[8] This functionality is central to building molecular complexity.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to yield substituted aminomethyl-pyridines. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. A patent for Nrf2 regulators demonstrates this reaction, where 4-bromonicotinaldehyde is reacted with (R)-1-aminobutan-2-ol in the presence of NaBH₄ to form the corresponding secondary amine.[9]
-
Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (4-bromopyridin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[10] This alcohol can then be used in further synthetic transformations, such as ether or ester formation.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing a route to extend carbon chains.
-
Condensation Reactions: It can participate in aldol or Knoevenagel-type condensations to form α,β-unsaturated systems.
Reactions at the C4-Bromine Position
The bromine atom on the electron-deficient pyridine ring is a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. 4-Bromonicotinaldehyde can be coupled with various aryl or heteroaryl boronic acids or esters. For example, a patent for GPR120 agonists describes the Suzuki coupling of 4-bromonicotinaldehyde with (4-(1-cyanocyclopropyl)phenyl)boronic acid using a palladium catalyst to synthesize a more complex biaryl structure.[11]
-
Sonogashira Coupling: Enables the coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds by coupling with various amines.
-
Heck and Stille Couplings: Provide further avenues for C-C bond formation with alkenes and organostannanes, respectively.
Caption: Key Reaction Pathways
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheet (SDS) indicates the following hazards.
Table 3: GHS Hazard Information
| Hazard Code | Description | Precautionary Statements |
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330 |
| H315 | Causes skin irritation | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound serves as a high-value, bifunctional building block for synthetic and medicinal chemistry. Its aldehyde and bromopyridine moieties provide two distinct and highly useful reactive centers. The ability to perform nucleophilic additions and reductive aminations at the aldehyde, combined with the power of palladium-catalyzed cross-coupling at the C-Br bond, allows for the efficient and strategic construction of novel and complex molecules. This versatility has been demonstrated in the synthesis of potential therapeutic agents, cementing its role as a critical intermediate for drug discovery professionals.
References
- Wiley-VCH. (2007). Supporting Information.
- Berr Chem. (n.d.). Product Catalog. Scribd.
- Bloomin’ Brands. (n.d.). High Quality 4-Bromopyridine-3-Carbaldehyde Powder 154105-64-3.
- (WO2016202253A1) Nrf2 regulators. Google Patents.
- Li, Z., et al. (2020).
- Bioorganic & Medicinal Chemistry Letters. (2006).
- Università degli Studi di Pavia. (n.d.). 4H-Dewar.
- (US10227360B2) Compounds for use as GPR120 agonists. Google Patents.
- ChemMedChem. (2013). Design, Synthesis, and Structure–Activity Relationships of 3,4,5-Trisubstituted 4,5-Dihydro-1,2,4-oxadiazoles as TGR5 Agonists. 8, 1-15.
- Organic Syntheses. (n.d.). 3.
- Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. M1296.
- Stratech Scientific. (n.d.). 4-bromopyridine-3-carbaldehyde hydrobromide, min 97%, 1 gram.
- Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd.
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
- Tetrahedron Letters. (n.d.).
- ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- National Institutes of Health. (n.d.).
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- ResearchGate. (n.d.).
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
- PubMed. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
- National Institutes of Health. (n.d.).
- Organic Syntheses. (n.d.). o-xylyl bromide.
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. scribd.com [scribd.com]
- 4. 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]
- 10. 197007-87-7 | (4-Bromopyridin-3-yl)methanol | Bromides | Ambeed.com [ambeed.com]
- 11. US10227360B2 - Compounds for use as GPR120 agonists - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromonicotinaldehyde Hydrobromide
This guide provides a comprehensive analysis of the spectroscopic data of 4-Bromonicotinaldehyde Hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and purity of this compound. Our approach emphasizes the causal reasoning behind experimental choices and the self-validating nature of a multi-spectroscopic approach.
Introduction: The Significance of this compound
4-Bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block for more complex molecules with potential therapeutic activities. The hydrobromide salt form is often preferred for its crystalline nature and enhanced stability, facilitating handling and storage.
Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a powerful and non-destructive means to confirm the chemical identity, structure, and purity of this compound. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound (approximately 5-10 mg) was dissolved in 0.7 mL of deuterium oxide (D₂O). The choice of D₂O as a solvent is dictated by its ability to dissolve the polar hydrobromide salt and to exchange with the acidic N-H proton, rendering it invisible in the spectrum and thus simplifying the aromatic region. The spectrum was recorded on a 500 MHz spectrometer at 298 K.
Data Summary:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | -CHO |
| 9.05 | s | 1H | H-2 |
| 8.89 | d, J=5.5 Hz | 1H | H-6 |
| 8.15 | d, J=5.5 Hz | 1H | H-5 |
Interpretation:
The ¹H NMR spectrum of 4-Bromonicotinaldehyde in its free base form would show signals for the three aromatic protons and the aldehyde proton. Upon protonation to form the hydrobromide salt, a significant downfield shift of the aromatic protons is observed. This is a direct consequence of the increased positive charge on the pyridine ring, which deshields the attached protons.[1]
-
Aldehyde Proton (9.98 ppm): The singlet at 9.98 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the strong electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (9.05, 8.89, 8.15 ppm): The three signals in the aromatic region confirm the trisubstituted pyridine ring. The proton at the 2-position (H-2) appears as a singlet at 9.05 ppm due to the absence of adjacent protons for coupling. The protons at the 6 and 5-positions (H-6 and H-5) appear as doublets at 8.89 and 8.15 ppm, respectively, with a coupling constant of 5.5 Hz, which is typical for ortho-coupling in a pyridine ring. The significant downfield shift of all aromatic protons compared to the free base is a clear indication of the protonation of the pyridine nitrogen.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum was acquired from the same sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence was used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Summary:
| Chemical Shift (ppm) | Assignment |
| 189.5 | -CHO |
| 155.1 | C-6 |
| 152.3 | C-2 |
| 140.8 | C-4 |
| 133.7 | C-3 |
| 128.9 | C-5 |
Interpretation:
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.
-
Carbonyl Carbon (189.5 ppm): The signal at 189.5 ppm is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons (128.9 - 155.1 ppm): Five distinct signals are observed in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The quaternary carbons (C-3 and C-4) are typically identified by their lower intensity in a standard ¹³C NMR spectrum. The chemical shifts are influenced by the substituents and the overall electron density of the ring. The deshielding effect of the protonated nitrogen and the bromine atom are evident in the downfield positions of the ring carbons.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Experimental Protocol:
The IR spectrum was obtained using the KBr pellet method. A small amount of this compound was finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4] KBr is used as it is transparent in the mid-IR region. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 (broad) | Medium | N-H⁺ stretching |
| 1710 | Strong | C=O stretching (aldehyde) |
| 1620, 1580, 1470 | Medium | C=C and C=N stretching (aromatic ring) |
| 1250 | Medium | C-H in-plane bending |
| 830 | Strong | C-H out-of-plane bending |
| 650 | Medium | C-Br stretching |
Interpretation:
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.
-
N-H⁺ Stretching (3100-2800 cm⁻¹): The broad absorption in this region is a hallmark of the N-H⁺ stretching vibration in a pyridinium salt. The broadness is due to hydrogen bonding between the pyridinium cation and the bromide anion.[5][6][7]
-
C=O Stretching (1710 cm⁻¹): The strong, sharp peak at 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde functional group.
-
Aromatic Ring Vibrations (1620, 1580, 1470 cm⁻¹): These absorptions are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-Br Stretching (650 cm⁻¹): The absorption in the lower frequency region is attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.
Experimental Protocol:
The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and ionic compounds, as it typically produces the protonated molecular ion with minimal fragmentation.
Data Summary:
| m/z | Relative Intensity (%) | Assignment |
| 186, 188 | 100, 98 | [M+H]⁺ (protonated 4-Bromonicotinaldehyde) |
| 157, 159 | 45, 44 | [M+H - CHO]⁺ |
| 107 | 30 | [M+H - Br]⁺ |
| 78 | 55 | [C₅H₄N]⁺ |
Interpretation:
The mass spectrum of this compound provides clear evidence for the structure of the organic cation. In the ESI source, the salt dissociates, and the organic cation is detected.
-
Molecular Ion Peak ([M+H]⁺ at m/z 186, 188): The base peak in the spectrum appears as a doublet at m/z 186 and 188 with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively). This confirms the molecular weight of the free base (4-Bromonicotinaldehyde) to be 185 g/mol .[8][9]
-
Fragmentation Pattern: The major fragmentation pathway involves the loss of the formyl radical (-CHO), resulting in the fragment ions at m/z 157 and 159. Other significant fragments arise from the loss of the bromine atom and further fragmentation of the pyridine ring.
Caption: Proposed fragmentation pathway for 4-Bromonicotinaldehyde in ESI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound. The NMR data elucidate the precise arrangement of protons and carbons, with the downfield shifts in the ¹H spectrum confirming the protonation of the pyridine nitrogen. The IR spectrum identifies the key functional groups, notably the N-H⁺ of the pyridinium salt and the aldehyde C=O. Finally, the mass spectrum confirms the molecular weight of the organic cation and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic analysis is an essential component of quality control and assurance in the synthesis and application of this important chemical intermediate.
References
- Cook, D. (1961). Vibrational Spectra of Pyridinium Salts. Canadian Journal of Chemistry, 39(10), 2009-2023.
- ResearchGate. (2025).
- Canadian Science Publishing. (n.d.).
- Katcka, M., & Urbański, T. (1969). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-354.
- Ebara, T., et al. (2017). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 19(23), 15006-15016.
- Reddit. (2021). How to detect a HCl salt in organic compunds.
- BLD Pharm. (n.d.). 154105-64-3 | 4-Bromonicotinaldehyde.
- ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum.
- PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 341-347.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- RACO. (n.d.).
- LPD Lab Services Ltd. (n.d.).
- IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explan
- Chemistry LibreTexts. (2023).
- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
- Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
- ChemicalBook. (n.d.). Pyridine hydrobromide (18820-82-1) 1H NMR spectrum.
- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone...
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- PubMed. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully...
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-Bromonicotinaldehyde Hydrobromide in Common Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromonicotinaldehyde hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, alongside practical methodologies for its determination.
Understanding the Molecule: this compound
This compound is an organic salt with the chemical formula C₆H₅Br₂NO.[1][2] Its structure consists of a pyridine ring substituted with a bromine atom and an aldehyde group. The presence of the hydrobromide salt significantly influences its physical and chemical properties, particularly its solubility.
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can participate in hydrogen bonding as an acceptor.
-
Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Bromine Atom: A halogen substituent that increases the molecular weight and can influence intermolecular interactions.
-
Hydrobromide Salt: The protonated pyridine nitrogen forms an ionic bond with a bromide anion. This salt form dramatically increases the polarity of the molecule compared to its free base form, 4-Bromonicotinaldehyde.[3][4]
The Cornerstone of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the primary determinant of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by a balance of its ionic character and the organic nature of its core structure.
-
Polarity and Ionic Character: As a salt, this compound is highly polar. The ionic interaction between the protonated pyridinium cation and the bromide anion favors dissolution in polar solvents that can effectively solvate these ions.
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is crucial. Polar protic solvents, which can act as both hydrogen bond donors and acceptors, are predicted to be effective solvents. The nitrogen in the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.
-
Dielectric Constant: Solvents with a high dielectric constant are better at insulating the opposing charges of the ions in the salt, thereby facilitating their separation and dissolution.[5]
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Solubility Profile
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high polarity and can act as both hydrogen bond donors and acceptors, effectively solvating the pyridinium cation and bromide anion. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are highly polar and can solvate the cation well, but are less effective at solvating the anion compared to protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The low polarity of these solvents cannot overcome the strong ionic and polar interactions within the this compound crystal lattice. |
Experimental Determination of Solubility: A Practical Guide
The following protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound.
Materials and Equipment
-
This compound
-
A selection of common solvents (see Table 2)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Analytical balance
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the compound.
Caption: A stepwise workflow for the qualitative and semi-quantitative determination of solubility.
Step-by-Step Protocol
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing: Accurately weigh approximately 10 mg of this compound into each test tube.
-
Initial Solvent Addition: Add 0.1 mL of the respective solvent to each test tube.
-
Mixing: Vigorously shake or vortex the test tubes for 60 seconds to ensure thorough mixing.[6]
-
Observation: Observe each tube. If the solid has completely dissolved, the compound is considered "very soluble" (>100 mg/mL) in that solvent.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add an additional 0.9 mL of the solvent (for a total of 1.0 mL) and vortex again for 60 seconds. If the solid dissolves, it is "soluble" (10-100 mg/mL).
-
Further Dilution: If the solid still remains, add another 9.0 mL of the solvent (for a total of 10.0 mL) and vortex for 60 seconds. If it dissolves, it is "sparingly soluble" (1-10 mg/mL).
-
Insoluble: If the solid does not dissolve after the addition of 10.0 mL of solvent, it is considered "insoluble" (<1 mg/mL).
-
Record Results: Carefully record all observations in a laboratory notebook.
Properties of Common Solvents
The choice of solvent is critical in drug development for processes such as reaction chemistry, purification, and formulation. The following table provides key properties of common laboratory solvents to aid in selection and interpretation of solubility data.[7][8][9]
| Solvent | Formula | Class | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |
| Water | H₂O | Polar Protic | 1.000 | 80.1 | 100.0 |
| Methanol | CH₄O | Polar Protic | 0.762 | 32.7 | 64.7 |
| Ethanol | C₂H₆O | Polar Protic | 0.654 | 24.5 | 78.3 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 0.460 | 37.5 | 81.6 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 0.444 | 46.7 | 189.0 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.386 | 36.7 | 153.0 |
| Acetone | C₃H₆O | Polar Aprotic | 0.355 | 20.7 | 56.1 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 0.309 | 9.1 | 39.6 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.207 | 7.5 | 66.0 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.228 | 6.0 | 77.1 |
| Diethyl Ether | C₄H₁₀O | Non-Polar | 0.117 | 4.3 | 34.6 |
| Toluene | C₇H₈ | Non-Polar | 0.099 | 2.4 | 110.6 |
| Hexane | C₆H₁₄ | Non-Polar | 0.009 | 1.9 | 69.0 |
Classification of Solvents
The classification of solvents is based on their polarity and hydrogen bonding capabilities. This classification is a useful tool for predicting solubility.
Caption: A hierarchical classification of common laboratory solvents.
Safety Considerations
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The solubility of this compound is primarily dictated by its ionic salt character, making it most soluble in polar protic solvents. This guide provides the theoretical framework and a practical, systematic methodology for researchers to determine its solubility in a range of common laboratory solvents. Understanding these solubility characteristics is a critical step in the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Solvent. (n.d.). In Wikipedia.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Solubility of Organic Compounds. (2023, August 31).
- Polarity of Solvents. (n.d.).
- Solvent Polarity Table. (n.d.). Scribd.
- This compound [P42379]. (n.d.). ChemUniverse.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (n.d.). Hill Brothers Chemical Company.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- Properties of Common Organic Solvents. (2022, September 8).
- 4-Bromopyridine-3-carbaldehyde. (n.d.). PubChem.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
Sources
- 1. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvent - Wikipedia [en.wikipedia.org]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
thermal stability and decomposition of 4-Bromonicotinaldehyde hydrobromide
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromonicotinaldehyde Hydrobromide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related pyridine aldehydes and bromo-aromatic compounds to present a scientifically grounded projection of its thermal behavior. It outlines best practices for experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes potential decomposition pathways, and offers guidance on safe handling and storage. This guide is intended to equip researchers with the foundational knowledge to safely handle and characterize this compound.
Introduction: The Significance of this compound
4-Bromonicotinaldehyde and its hydrobromide salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of both an aldehyde and a bromine substituent provides versatile handles for further chemical modifications. The aldehyde group allows for the formation of imines, Schiff bases, and can be oxidized to a carboxylic acid or reduced to an alcohol. The bromo-group is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.
Understanding the thermal stability of this intermediate is paramount for safe handling, storage, and for the design of robust and scalable synthetic processes. Uncontrolled decomposition can lead to the generation of hazardous byproducts, loss of valuable material, and potential safety incidents in a laboratory or manufacturing setting. The hydrobromide salt form is often utilized to improve the stability and handling of the free base.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Appearance | Likely a solid (crystalline or powder) | Inferred |
| Purity | Typically ≥98% | [2] |
| Recommended Storage | Inert atmosphere, 2-8°C | [1] |
The recommended storage conditions of refrigeration under an inert atmosphere suggest that this compound may be sensitive to heat, light, and atmospheric oxygen or moisture.[1] Similar pyridine aldehydes are known to be light-sensitive and can change color upon exposure.[3]
Experimental Analysis of Thermal Stability
To rigorously assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and identifying distinct decomposition stages.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any volatile decomposition products.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point beyond the final decomposition temperature observed in TGA.
-
-
Data Analysis: Observe for endothermic peaks, which may indicate melting, and exothermic peaks, which are characteristic of decomposition.
Predicted Thermal Decomposition Profile
While specific experimental data is lacking, a hypothetical decomposition pathway can be proposed based on the structure of this compound.
Initial Decomposition Step: Loss of HBr
The hydrobromide salt is likely to be the first moiety to decompose. The initial mass loss observed in TGA may correspond to the loss of hydrogen bromide (HBr).
C₆H₄BrNO·HBr → C₆H₄BrNO + HBr
This initial step would result in a mass loss of approximately 30.3%.
Subsequent Decomposition of the Pyridine Ring
Following the loss of HBr, the resulting 4-Bromonicotinaldehyde molecule will undergo further degradation at higher temperatures. The decomposition of the pyridine ring is a complex process that can generate a variety of volatile and toxic products.[4][5]
-
Formation of Toxic Gases: In the event of a fire or uncontrolled thermal decomposition, hazardous combustion gases are likely to be released, including:
The presence of bromine in the molecule also raises the possibility of forming brominated organic compounds and potentially polybrominated dibenzofurans or dibenzodioxins under certain conditions, although this is less likely in a controlled laboratory setting.
Visualizing the Analytical Workflow and Decomposition
Caption: Hypothetical decomposition pathway.
Factors Influencing Thermal Stability
Several factors can impact the thermal stability of this compound:
-
Heating Rate: In TGA and DSC, higher heating rates can shift the apparent decomposition temperature to higher values.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.
-
Impurities: The presence of residual solvents or synthetic impurities can lower the onset of decomposition.
-
Physical Form: The crystallinity and particle size of the material can influence its thermal behavior.
Safe Handling and Emergency Procedures
Given the potential for the release of toxic gases upon decomposition, strict safety protocols must be followed when handling this compound, especially when heating the material.
-
Handling:
-
Always work in a well-ventilated fume hood. [4] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6] * Avoid inhalation of dust, vapors, or aerosols. * Keep away from heat, sparks, open flames, and other ignition sources. [5] * Ground and bond containers when transferring material to prevent static discharge. [6]* In Case of Fire:
-
Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. [4] * Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent exposure to hazardous combustion products. [4]* Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [3] * Do not allow the material to enter drains or waterways. [3]
-
Conclusion
References
- Pyridine-2-carbaldehyde - Registration Dossier - ECHA.
- This compound - ChemUniverse.
Sources
Introduction: The Strategic Value of a Bifunctional Heterocycle
An In-Depth Technical Guide to 4-Bromonicotinaldehyde Hydrobromide: A Keystone Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the efficiency of synthesis and the ability to rapidly generate diverse molecular scaffolds are paramount. Heterocyclic aldehydes, particularly those bearing functional handles for cross-coupling reactions, represent a class of building blocks that offer immense strategic value. This compound emerges as a prime example of such a reagent. Its structure uniquely combines a reactive aldehyde group with a bromo-substituted pyridine ring, providing two orthogonal points for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on the properties, synthesis, reactivity, and strategic application of this versatile intermediate. We will delve into not just the "what" but the "why" of its utility, grounding our discussion in mechanistic principles and practical laboratory considerations.
Physicochemical and Structural Characteristics
This compound is the hydrobromide salt of 4-bromopyridine-3-carbaldehyde. The salt form is often preferred for its improved stability and handling characteristics compared to the free base. The protonation of the pyridine nitrogen atom modulates the electronic properties of the ring, which can influence its reactivity.
| Property | Value | Source |
| CAS Number | 1150271-34-3 | [1][2][3] |
| Molecular Formula | C₆H₄BrNO·HBr (or C₆H₅Br₂NO) | [1][3][4] |
| Molecular Weight | 266.92 g/mol | [1][3][4] |
| Purity | Typically ≥97-98% | [1][4] |
| Synonyms | 4-Bromo-3-formylpyridine hydrobromide, 4-bromopyridine-3-carbaldehyde hydrobromide | [4] |
| Related Free Base | 4-Bromonicotinaldehyde (CAS: 154105-64-3) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Expert Insight: The choice between using the hydrobromide salt or the free base is a critical first step in experimental design. The salt is generally more crystalline and less prone to air oxidation. However, the presence of HBr means the reaction medium will be acidic, or a base will be required to liberate the free pyridine. This is a crucial consideration for acid-sensitive substrates or catalysts. For instance, in a transition metal-catalyzed cross-coupling, the choice and stoichiometry of the base must account for the neutralization of the HBr salt in addition to its primary role in the catalytic cycle.
Caption: Structure and key identifiers of 4-Bromonicotinaldehyde.
Synthesis and Mechanistic Rationale
While specific preparations for this compound are not extensively detailed in readily available literature, a plausible and robust synthetic route can be extrapolated from established bromination methodologies for related heterocyclic systems. A common strategy involves the bromination of a suitable pyridine precursor, such as 4-acetylpyridine, followed by conversion to the desired aldehyde.
A particularly relevant method involves the use of N-Bromosuccinimide (NBS) as a brominating agent, which is known to be effective for the bromination of activated aromatic rings and is safer and easier to handle than elemental bromine.[6]
Proposed Synthetic Workflow:
-
Starting Material: 3-Formylpyridine (Nicotinaldehyde) or a protected version.
-
Key Transformation: Directed ortho-metalation followed by bromination, or electrophilic bromination of a more activated precursor.
-
Alternative: A more direct, albeit potentially lower-yielding, approach could involve the bromination of 4-chloronicotinaldehyde followed by a halogen exchange, or direct bromination of nicotinaldehyde under forcing conditions.
-
Salt Formation: Treatment of the resulting 4-Bromonicotinaldehyde free base with a solution of hydrogen bromide (e.g., HBr in acetic acid or an aprotic solvent system like HBr-DMPU) would yield the target hydrobromide salt.[7]
Caption: Orthogonal reactivity of this compound.
A. Aldehyde Group Transformations
The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds.
-
Reductive Amination: This is arguably one of the most important reactions in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding amine. This is a robust and reliable method for late-stage functionalization.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkenes by reacting the aldehyde with phosphorus ylides. This is a key strategy for installing linkers or pharmacophoric elements with specific geometries.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromonicotinic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This unmasks a carboxylic acid group, another critical functional group for drug design (e.g., for salt formation or interaction with biological targets).
B. Carbon-Bromine Bond Transformations
The C-Br bond on the pyridine ring is a prime substrate for transition metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl or aryl-heteroaryl structures, which are prevalent motifs in approved drugs.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. [8][9]This is a highly reliable and functional-group-tolerant reaction, making it a workhorse in drug discovery.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. This introduces a rigid alkynyl linker, often used to probe the geometry of a binding pocket.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or alcohols to form C-N or C-O bonds, respectively. This is a powerful method for directly attaching key hydrogen-bond donors/acceptors to the pyridine core.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed, self-validating methodology for a typical Suzuki coupling, illustrating the practical application of this compound.
Objective: To synthesize 4-(4-methoxyphenyl)nicotinaldehyde from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Catalyst Pre-formation (The "Why"): In a dry reaction vessel under an inert atmosphere (Argon), stir the Pd(OAc)₂ and PPh₃ in a portion of the dioxane for 15 minutes. This step allows for the in-situ formation of the active Pd(0)Lₙ catalyst, which is crucial for initiating the catalytic cycle. Using a pre-formed Pd(0) source is an alternative.
-
Reagent Addition: To the reaction vessel, add the this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Expert Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. The base (K₂CO₃) is critical: it neutralizes the HBr from the starting material (1.0 eq) and then participates in the transmetalation step of the catalytic cycle (requiring an additional 2.0 eq).
-
-
Solvent Addition & Degassing: Add the remaining dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the reaction. Degassing is a non-negotiable step to ensure catalyst longevity and reaction success.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. The aqueous washes remove the inorganic salts (K₂CO₃, boronic acid byproducts).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)nicotinaldehyde.
This detailed protocol, explaining the function of each component and procedural step, provides a trustworthy and reproducible workflow for leveraging the C-Br bond of the title compound in a key synthetic transformation.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature, coupled with the well-established and robust chemistry of both the aldehyde and the aryl bromide, allows for the rapid and efficient construction of complex molecular architectures. By understanding the causality behind its synthesis, handling, and reactivity, researchers can unlock its full potential, designing and executing synthetic campaigns that are both innovative and efficient. Its value lies not just in the bonds it has, but in the countless new bonds it enables chemists to create.
References
- ChemUniverse. This compound [P42379].
- Apollo Scientific. This compound Safety Data Sheet. (2023-07-04).
- BLD Pharm. 154105-64-3|4-Bromonicotinaldehyde.
- Fisher Scientific. SAFETY DATA SHEET.
- Apollo Scientific. 1150271-34-3 Cas No. | this compound.
- BLD Pharm. 1211585-10-2|4,6-Dibromonicotinaldehyde.
- BLD Pharm. 1150271-34-3|this compound.
- CymitQuimica. This compound.
- PubChem. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740.
- Sunway Pharm Ltd. This compound - CAS:1150271-34-3.
- BLD Pharm. 2070896-25-0|4-Bromo-2-chloronicotinaldehyde hydrobromide.
- National Center for Biotechnology Information. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.
- National Center for Biotechnology Information. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery.
- Google Patents. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
- National Center for Biotechnology Information. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024-02-21).
- PubMed. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design. (2024-01-11).
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Drug Topics. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017-04-21).
- National Center for Biotechnology Information. Recent developments in the medicinal chemistry of single boron atom-containing compounds.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. 1150271-34-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 7. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Quantum Chemical Blueprint: A Technical Guide to the In-Silico Characterization of 4-Bromonicotinaldehyde Hydrobromide
Abstract
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. This technical guide provides a comprehensive framework for the quantum chemical characterization of 4-Bromonicotinaldehyde hydrobromide, a heterocyclic compound with potential applications in pharmaceutical development. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational spectra, electronic properties, and reactive behavior of this molecule. This whitepaper is designed for researchers, computational chemists, and drug development professionals, offering a robust, step-by-step protocol for in-silico analysis, from initial structure preparation to the interpretation of complex quantum mechanical data. By leveraging these computational methodologies, we can unlock predictive insights into the molecule's bioactivity, stability, and interaction with biological targets, thereby accelerating the research and development pipeline.
Introduction: The Imperative of Computational Chemistry in Drug Discovery
The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant contributor to these failures is an incomplete understanding of the candidate molecule's fundamental properties. Quantum chemical calculations have emerged as a powerful tool to mitigate these risks by providing a detailed, atomistic-level understanding of a molecule's behavior before costly and time-consuming synthesis and experimental testing.[1][2]
This compound (C₆H₄BrNO·HBr) is a substituted pyridine derivative. The presence of a bromine atom, an aldehyde group, and the pyridine nitrogen, along with its formulation as a hydrobromide salt, imparts a unique electronic and structural profile that warrants detailed investigation. Understanding the protonation site, the influence of the bromide counter-ion, and the interplay of the functional groups is crucial for predicting its interaction with biological macromolecules.
This guide will focus on a systematic computational workflow to dissect the quantum chemical properties of the active component, the 4-Bromonicotinaldehyde cation, employing Density Functional Theory (DFT), a method that offers a favorable balance between accuracy and computational cost for molecules of this size.[3]
Theoretical Framework: Density Functional Theory as the Computational Microscope
At the heart of our investigation lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many molecular systems.
The choice of the functional and basis set is critical for the reliability of DFT calculations. For halogenated organic compounds, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated robust performance.[3][5] We will couple this with the Pople-style 6-311++G(d,p) basis set, which provides a good description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling systems with heteroatoms and potential for hydrogen bonding.[5][6]
The Computational Workflow: A Step-by-Step Guide
The following sections detail the sequential protocol for the comprehensive quantum chemical analysis of 4-Bromonicotinaldehyde. These calculations are typically performed using computational chemistry software packages such as Gaussian.[7][8][9]
Molecular Structure and Geometry Optimization
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[10][11]
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: Construct the 3D structure of 4-Bromonicotinaldehyde. For the hydrobromide salt, the pyridine nitrogen is the most likely site of protonation due to its basicity.
-
Computational Method Specification:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Job Type: Geometry Optimization.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
Execution: Run the calculation using a quantum chemistry software package.
-
Output Analysis: The output will provide the optimized Cartesian coordinates of each atom and the final, minimized energy of the molecule.
Caption: A high-level overview of the quantum chemical calculation workflow.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is essential to confirm that the obtained structure is a true minimum on the potential energy surface.[12][13][14][15] The absence of imaginary frequencies indicates a stable structure. Furthermore, this analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Experimental Protocol: Vibrational Frequency Analysis
-
Input: Use the optimized geometry from the previous step.
-
Computational Method: Maintain the same level of theory (B3LYP/6-311++G(d,p)).
-
Job Type: Frequency.
-
Execution: Perform the frequency calculation.
-
Output Analysis:
-
Verify that there are no imaginary frequencies.
-
Analyze the calculated vibrational modes, their frequencies, and IR intensities.
-
| Parameter | Significance |
| Zero-Point Vibrational Energy (ZPVE) | The inherent vibrational energy of the molecule at 0 K. |
| Vibrational Frequencies | Correspond to the energies of molecular vibrations (stretching, bending, etc.). |
| IR Intensities | Predict the intensity of absorption bands in an infrared spectrum. |
Table 1: Key outputs of a vibrational frequency analysis and their significance.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals.[1][16][17][18] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[19][20] A smaller gap suggests higher reactivity.[21]
Experimental Protocol: HOMO-LUMO Analysis
-
Input: The optimized molecular geometry.
-
Computational Method: B3LYP/6-311++G(d,p).
-
Analysis: Extract the energies of the HOMO and LUMO from the output file. Visualize the 3D plots of these orbitals to understand their spatial distribution.
| Parameter | Interpretation in Drug Design |
| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. |
Table 2: Interpretation of Frontier Molecular Orbital parameters in the context of drug design.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[2][22][23][24] The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Experimental Protocol: MEP Analysis
-
Input: The optimized molecular geometry and the calculated wavefunction.
-
Computational Method: B3LYP/6-311++G(d,p).
-
Analysis: Generate the MEP surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic interactions within a molecule.[25][26][27][28][29] It localizes the complex molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, allowing for the quantification of charge transfer, hyperconjugative interactions, and hybridization.[30][31]
Experimental Protocol: NBO Analysis
-
Input: The optimized molecular geometry and wavefunction.
-
Computational Method: B3LYP/6-311++G(d,p) with the Pop=NBO keyword in Gaussian.
-
Analysis: Examine the output for:
-
Natural Atomic Charges: A more reliable measure of atomic charges than Mulliken charges.
-
Hybridization: The s and p character of atomic orbitals in bonds.
-
Donor-Acceptor Interactions: Quantify the stabilization energy from interactions between filled (donor) and empty (acceptor) orbitals.
-
Application in Drug Development and Conclusion
The comprehensive quantum chemical data generated through this workflow provides a multidimensional understanding of this compound.
-
Structure-Activity Relationships (SAR): The optimized geometry and electronic properties can be correlated with biological activity, guiding the design of more potent analogs.
-
Receptor Binding: The MEP map can identify key pharmacophoric features and predict how the molecule might interact with the binding site of a target protein.[22]
-
Metabolic Stability: The HOMO and LUMO energies can provide insights into the molecule's susceptibility to oxidative metabolism.
-
Formulation and Stability: Vibrational analysis can help in understanding the solid-state properties and stability of the drug substance.
References
- Weinhold, F. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 2012, 33(30), 2363-79. [Link]
- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube, 2023. [Link]
- Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]
- Natural Bond Orbital (NBO) Analysis. Gaussian.com. [Link]
- Frontier Orbital Theory in Organic Reactivity. University of California, Davis. [Link]
- Electrostatic Potential maps - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- N
- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
- Gaussian – Molecular Modeling in Comput
- 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- Frontier molecular orbital theory. Wikipedia. [Link]
- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. [Link]
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube, 2023. [Link]
- Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link]
- Gaussian (software). Wikipedia. [Link]
- Best‐Practice DFT Protocols for Basic Molecular Comput
- Density Functional (DFT) Methods. Gaussian.com. [Link]
- Definition of frontier_orbitals. Chemistry Dictionary - The Periodic Table. [Link]
- Relativistic Four-Component DFT Calculations of Vibrational Frequencies.
- Basis Sets Used in Molecular Orbital Calculations. University of California, Irvine. [Link]
- Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. [Link]
- Molecular Electrostatic Potential (MEP). University of Zurich. [Link]
- Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube, 2023. [Link]
- Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course.
- Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
- DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As
- Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. [Link]
- NBO analysis of NH3. Hunt Research Group. [Link]
- Gaussian 16. Gaussian.com. [Link]
- Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube, 2022. [Link]
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]
- Vibr
- The charge distribution calculated via NBO method Positive and negative...
- Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. aip.
- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed. [Link]
- Geometry optimization in density functional methods.
- Basis set (chemistry). Wikipedia. [Link]
- Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. [Link]
- A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides. ANU Research School of Chemistry. [Link]
- Geometry optimization: what happens in the algorithm?.
- This compound [P42379]. ChemUniverse. [Link]
- 154105-64-3 | 4-Bromonicotinaldehyde. 1PlusChem LLC. [Link]
- 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740. PubChem. [Link]
Sources
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. gaussian.com [gaussian.com]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ritme.com [ritme.com]
- 8. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 9. gaussian.com [gaussian.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. youtube.com [youtube.com]
- 15. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 16. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemicool.com [chemicool.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. MEP [cup.uni-muenchen.de]
- 25. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NBO [cup.uni-muenchen.de]
- 27. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 28. q-chem.com [q-chem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 31. researchgate.net [researchgate.net]
crystal structure analysis of 4-Bromonicotinaldehyde hydrobromide
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromonicotinaldehyde Hydrobromide
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules, providing unparalleled insights into structure-property relationships.[1] This guide offers a comprehensive walkthrough of the , a compound of interest for its potential applications in medicinal chemistry and materials science. Pyridine scaffolds are essential building blocks in many pharmaceutical compounds, and understanding their solid-state behavior is critical for rational drug design.[2] We will detail the entire workflow, from the synthesis and crystallization of the target compound to the collection and refinement of diffraction data, and the ultimate analysis of the intricate network of intermolecular interactions that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary for a successful crystallographic study.
Introduction: The Rationale for Structural Analysis
The precise three-dimensional structure of an active pharmaceutical ingredient (API) is fundamental to its function.[1][3] Crystallographic analysis provides an unambiguous determination of molecular conformation, stereochemistry, and the subtle non-covalent interactions that dictate a compound's physical and chemical properties, such as solubility, stability, and bioavailability.[4] For this compound, a salt of a functionalized pyridine, the key questions a structural analysis can answer are:
-
Molecular Conformation: What is the preferred orientation of the aldehyde group relative to the pyridine ring?
-
Protonation Site: Confirmation that the pyridine nitrogen is the site of protonation by the hydrobromic acid.
-
Intermolecular Forces: How do the molecules arrange in the solid state? What is the nature and geometry of the hydrogen bonding network involving the pyridinium donor, the bromide anion acceptor, and the aldehyde oxygen?[5]
-
Supramolecular Assembly: Are there other significant interactions, such as π-π stacking or halogen bonds, that contribute to the overall crystal packing?
Answering these questions is not merely an academic exercise; it provides the atomic-level blueprint required for structure-based drug design, polymorph screening, and formulation development.[6][7]
Experimental Workflow: From Synthesis to Structure
The path from a chemical formula to a refined crystal structure is a meticulous, multi-step process. Each stage is critical for the success of the next, demanding both precision and an understanding of the underlying chemical principles.
Diagram: Overall Experimental Workflow
Caption: Workflow from synthesis to final crystal structure analysis.
Synthesis and Crystallization Protocol
Rationale: High-purity material is an absolute prerequisite for growing diffraction-quality crystals.[8] The synthesis must be clean, and the subsequent crystallization requires a systematic screening of conditions to find the thermodynamic "sweet spot" for ordered molecular packing.
Step-by-Step Methodology:
-
Synthesis of 4-Bromonicotinaldehyde: While several routes exist, a common approach involves the selective oxidation of the corresponding alcohol, 4-bromo-3-(hydroxymethyl)pyridine.
-
Dissolve 4-bromo-3-(hydroxymethyl)pyridine in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the oxidant, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.[9] Purify via column chromatography if necessary.
-
-
Formation of the Hydrobromide Salt:
-
Dissolve the purified 4-Bromonicotinaldehyde in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
-
Add a stoichiometric amount (1.0 equivalents) of hydrobromic acid (HBr, typically 48% aqueous solution) dropwise while stirring.
-
The hydrobromide salt will often precipitate immediately. Stir for an additional 30 minutes to ensure complete reaction.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
-
Crystallization: This is often the most challenging step in crystallography.[10]
-
Solvent Selection: Test the solubility of the salt in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Slow Evaporation (Protocol):
-
Prepare a saturated or near-saturated solution of the salt in a chosen solvent system (e.g., ethanol/water) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion: This technique is excellent for small quantities of material.[11] It involves equilibrating a drop of the compound solution against a larger reservoir of a precipitant.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) have formed, carefully remove them from the mother liquor using a loop and coat them in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and damage during cooling.[8][10]
-
Single-Crystal X-ray Diffraction (SCXRD)
Rationale: SCXRD works by directing a beam of X-rays onto a single crystal. The crystal's regularly repeating array of atoms diffracts the X-rays in a predictable pattern of spots. The geometry and intensity of this pattern contain the information needed to reconstruct the 3D electron density of the molecule.[8][10]
Step-by-Step Methodology:
-
Mounting: The selected crystal is mounted on a goniometer head, which allows it to be precisely rotated in the X-ray beam.[12]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[10]
-
Unit Cell Determination: A few initial diffraction images are collected to locate the main reflections. These are used by the software to determine the unit cell parameters and the Bravais lattice.
-
Full Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, recording an image at each increment. Modern CCD or CMOS detectors capture the diffraction patterns efficiently.[12]
-
Data Processing: The raw image files are processed to:
-
Index the reflections (assigning Miller indices h,k,l to each spot).
-
Integrate the intensity of each reflection.
-
Apply corrections for factors like Lorentz-polarization and absorption.
-
Structure Solution and Refinement
Rationale: The processed data file contains a list of reflections and their intensities, but the crucial phase information is lost.[13] The "phase problem" is solved using computational methods to generate an initial model of the structure, which is then refined against the experimental data to achieve the best possible fit.
Step-by-Step Methodology:
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.
-
Structure Solution: For small molecules with a heavy atom like bromine, direct methods are highly effective.[13] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. This generates an initial electron density map where the positions of the heavier atoms (like Br) can usually be identified.
-
Structure Refinement: This is an iterative process of improving the atomic model.[14][15]
-
Least-Squares Refinement: The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|F꜀|) from the model.[13]
-
Difference Fourier Maps: After each refinement cycle, a difference map (Fₒ - F꜀) is calculated. Peaks in this map indicate missing atoms (like hydrogens), while negative troughs suggest atoms are misplaced.
-
Anisotropic Refinement: Atoms are modeled as ellipsoids rather than spheres to account for their anisotropic thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms, which scatter X-rays weakly, are often placed in geometrically calculated positions and refined using a "riding" model, where their position is tied to the parent carbon or nitrogen atom.[16][17]
-
-
Validation: The final model's quality is assessed using several metrics, including the R1 factor (a measure of the agreement between observed and calculated structure factors) and the Goodness-of-Fit (GooF). A final Crystallographic Information File (CIF) is generated, which is the standard format for reporting crystal structures.
Analysis and Interpretation of the Structure
Once refined, the structural model provides a wealth of information. The following data for this compound would be typical for a small organic salt.
Table 1: Representative Crystallographic Data
| Parameter | Example Value | Significance |
| Chemical Formula | C₆H₅Br₂NO | Defines the atomic composition of the asymmetric unit.[18] |
| Formula Weight | 266.92 g/mol | Molar mass of the compound.[19] |
| Crystal System | Monoclinic | One of the seven crystal systems describing the basic shape of the unit cell.[13] |
| Space Group | P2₁/c | Defines the complete symmetry of the crystal structure.[13] |
| a, b, c [Å] | 8.1, 12.5, 9.3 | The dimensions of the unit cell. |
| α, γ [°] | 90 | Angles of the unit cell. |
| β [°] | 98.5 | For a monoclinic system, β is not 90°. |
| Volume [ų] | 930 | The volume of one unit cell. |
| Z | 4 | The number of formula units in one unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 (e.g., 0.035) | A key indicator of the quality of the refinement; lower is better. |
| wR₂ (all data) | < 0.10 (e.g., 0.088) | Another indicator of refinement quality. |
| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good model. |
Molecular Structure and Conformation
The analysis would confirm the expected connectivity: a pyridine ring substituted with a bromine atom at position 4 and an aldehyde group at position 3. The pyridinium nitrogen is protonated. Key findings would include precise bond lengths and angles, revealing any steric strain or electronic effects. The torsion angle between the ring and the aldehyde group would define the molecule's conformation.
Supramolecular Assembly: The Hydrogen Bonding Network
For a hydrobromide salt, hydrogen bonding is the dominant force directing the crystal packing. The pyridinium N⁺-H group is a strong hydrogen bond donor, while the bromide anion (Br⁻) is an excellent acceptor.
Key Expected Interactions:
-
N⁺-H···Br⁻ Hydrogen Bond: This is expected to be the strongest and most structurally defining interaction, linking the cation and anion into primary motifs.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor. Weaker interactions from activated ring C-H groups to the oxygen of a neighboring molecule can form chains or sheets.
-
C-H···Br⁻ Interactions: The bromide ion can also accept weaker hydrogen bonds from various C-H donors, further stabilizing the 3D network.
Diagram: Key Hydrogen Bonding Interactions
Caption: Schematic of the primary hydrogen bonds in the crystal lattice.
Implications for Drug Development and Materials Science
The detailed structural data obtained is directly applicable to the drug development pipeline.[4][20]
-
Solid-State Characterization: The crystal structure represents the most stable thermodynamic form under the crystallization conditions. This is the baseline for any polymorph screening studies, which are essential for pharmaceutical development to ensure consistent properties of the API.[4]
-
Structure-Activity Relationship (SAR): The precise conformation and interaction patterns provide a 3D model that can be used in computational docking studies to understand how the molecule might interact with a biological target.[7]
-
Formulation: Knowledge of the intermolecular forces, particularly the strength of the hydrogen bonds, helps in understanding the compound's melting point, stability, and dissolution behavior. This informs the choice of excipients and formulation processes.[4]
-
Crystal Engineering: For materials scientists, understanding how the functional groups (aldehyde, bromo, pyridinium) direct the supramolecular assembly allows for the rational design of new crystalline materials with desired properties, such as specific packing motifs or porosity.
Conclusion
The is a powerful technique that transforms a simple chemical formula into a detailed, three-dimensional understanding of the molecule in the solid state. The process, while rigorous, is systematic, progressing from careful synthesis and crystallization to precise data collection and computational refinement. The resulting structural model, with its wealth of information on conformation and intermolecular interactions, is an invaluable asset for medicinal chemists and materials scientists, providing the foundational knowledge required for rational design and the development of new, effective chemical entities.
References
- OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]
- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
- National Institutes of Health (NIH). Crystallographic Refinement. X-PLOR Interface Manual. [Link]
- Koppel, I. A., et al. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations. Chemistry – A European Journal. [Link]
- Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
- Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]
- National Institutes of Health (NIH). The role of crystallography in drug design.
- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]
- Creative BioMart. X-ray Crystallography. [Link]
- Massachusetts Institute of Technology (MIT).
- Xu, S. X-ray Crystallography. Stanford University. [Link]
- Crystallographic Growth. Experimental methods for x-ray diffraction. [Link]
- JoVE (Journal of Visualized Experiments). Protein Crystallization for X-ray Crystallography. YouTube. [Link]
- Springer Nature Experiments.
- ResearchGate.
- ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. [Link]
- CORE. HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. [Link]
- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]
- National Institutes of Health (NIH). Competitive Halide Binding by Halogen Versus Hydrogen Bonding: Bis-triazole Pyridinium. [Link]
- MDPI.
- ChemUniverse. This compound. [Link]
- National Institutes of Health (NIH). Water and hydrogen halides serve the same structural role in a series of 2+2 hydrogen-bonded dimers based on 2,6-bis(2-anilinoethynyl)pyridine sulfonamide receptors. [Link]
- PubChem. 4-Bromopyridine-3-carbaldehyde. [Link]
- Quora. What type of bonding is shown by hydrogen halides? [Link]
- Semantic Scholar.
- National Institutes of Health (NIH). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
Sources
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. zienjournals.com [zienjournals.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. migrationletters.com [migrationletters.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Protein Experimental Techniques [jeffjar.me]
- 11. youtube.com [youtube.com]
- 12. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. Crystallographic Refinement [nmr.cit.nih.gov]
- 15. web.mit.edu [web.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 19. chemuniverse.com [chemuniverse.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
electrochemical properties of 4-Bromonicotinaldehyde hydrobromide
An In-Depth Technical Guide to the Electrochemical Properties of 4-Bromonicotinaldehyde Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for more complex molecules. Its electrochemical properties, however, remain largely unexplored in peer-reviewed literature. This guide, authored from the perspective of a Senior Application Scientist, outlines a comprehensive strategy for the electrochemical characterization of this compound. We will delve into the predicted redox behavior based on its constituent functional groups—the pyridine ring, the aldehyde, and the carbon-bromine bond. Furthermore, this document provides detailed, field-proven protocols for a systematic electrochemical investigation using cyclic voltammetry (CV) and related techniques. The insights gained from such studies are crucial for understanding its reaction mechanisms, stability, and potential applications in areas like electrosynthesis and the development of novel therapeutics.
Introduction: The Significance of this compound
4-Bromonicotinaldehyde, and its hydrobromide salt, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2] The pyridine scaffold is a common motif in pharmaceuticals, and the strategic placement of bromo and aldehyde functionalities allows for diverse chemical modifications.[3] For instance, the aldehyde group can be a precursor to alcohols, carboxylic acids, or imines, while the bromo substituent is amenable to cross-coupling reactions. Understanding the electrochemical properties of this molecule is paramount for several reasons:
-
Electrosynthesis: Electrochemical methods can offer green and highly selective alternatives to traditional chemical synthesis.[4][5] By understanding the redox potentials of this compound, it may be possible to devise novel electrosynthetic routes to its derivatives.
-
Drug Metabolism: The biotransformation of drugs often involves redox reactions.[6] Studying the electrochemical behavior of this compound can provide insights into its potential metabolic pathways and the formation of active or reactive metabolites.
-
Drug Discovery: The electrochemical properties of a molecule can influence its interaction with biological targets and its overall pharmacokinetic profile. Boron-containing compounds, for example, have seen a rise in interest in medicinal chemistry, and understanding the electrochemical behavior of precursors is crucial for the development of new drugs.[7][8]
This guide will provide the foundational knowledge and experimental framework for a thorough investigation into the electrochemical characteristics of this compound.
Predicted Electrochemical Behavior
The electrochemical behavior of this compound is expected to be a composite of the redox properties of its three key functional components: the pyridine ring, the aldehyde group, and the carbon-bromine bond.
The Pyridine Moiety
Pyridine and its derivatives are known to undergo electrochemical reduction.[9][10] The reduction of the pyridine ring typically occurs at negative potentials and can proceed through a one-electron transfer to form a radical anion, which may then undergo further reactions such as dimerization or protonation. The presence of the electron-withdrawing aldehyde group is expected to make the pyridine ring more susceptible to reduction compared to unsubstituted pyridine.
The Aldehyde Group
Aromatic aldehydes can be both oxidized and reduced electrochemically. The reduction of the aldehyde group to a primary alcohol is a common electrochemical transformation. This process often involves an initial one-electron transfer to form a radical anion, followed by protonation and further reduction. The oxidation of the aldehyde to a carboxylic acid is also possible, though it typically occurs at more positive potentials.
The Carbon-Bromine Bond
The carbon-bromine bond in aromatic compounds can be cleaved via electrochemical reduction.[11] This reductive dehalogenation is an important reaction in both synthetic chemistry and environmental remediation. The potential at which this cleavage occurs is influenced by the electronic environment of the C-Br bond.
Proposed Electrochemical Investigation: A Methodological Approach
A comprehensive electrochemical investigation of this compound should employ a suite of voltammetric techniques to probe its redox behavior over a wide potential range.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and versatile technique for initial electrochemical characterization.[12][13] It provides information on the redox potentials, the number of electrons transferred, and the reversibility of the electrochemical processes.
-
Preparation of the Analyte Solution:
-
Dissolve 1-5 mM of this compound in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Data Acquisition:
-
Scan the potential from an initial value (e.g., +0.5 V) towards negative potentials (e.g., -2.5 V) and then back to the initial potential.
-
Vary the scan rate (e.g., from 50 mV/s to 1000 mV/s) to investigate the nature of the electrochemical processes (i.e., diffusion-controlled vs. surface-adsorbed).
-
To study the oxidative behavior, scan from a suitable initial potential (e.g., -0.5 V) towards positive potentials (e.g., +2.0 V).
-
Differential Pulse Voltammetry (DPV)
DPV offers higher sensitivity and better resolution than CV, making it suitable for quantifying the analyte and resolving closely spaced redox peaks. This technique can be used to determine the precise peak potentials for the various reduction and oxidation processes.
Bulk Electrolysis with Coulometry
To determine the number of electrons involved in each redox step and to identify the products of the electrochemical reactions, controlled-potential bulk electrolysis should be performed. The charge passed during the electrolysis is measured (coulometry) to calculate the number of electrons transferred per molecule. The resulting solution can then be analyzed by techniques such as HPLC, GC-MS, and NMR to identify the reaction products.
Expected Data and Interpretation
The following table summarizes the expected electrochemical events for this compound and their potential interpretation.
| Electrochemical Event | Expected Potential Range (vs. Ag/AgCl) | Plausible Reaction | Diagnostic Criteria from CV |
| Reduction 1 | -0.8 V to -1.5 V | Reduction of the aldehyde group | Irreversible peak; peak potential shifts with scan rate. |
| Reduction 2 | -1.5 V to -2.2 V | Reduction of the pyridine ring | Potentially reversible or quasi-reversible peak. |
| Reduction 3 | More negative than -2.0 V | Reductive cleavage of the C-Br bond | Irreversible peak; may be broad. |
| Oxidation 1 | +1.0 V to +1.8 V | Oxidation of the aldehyde group | Irreversible peak. |
| Oxidation 2 | More positive than +1.5 V | Oxidation of the bromide counter-ion | Sharp, irreversible peak. |
Visualizing the Electrochemical Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of this compound.
Caption: Workflow for the electrochemical characterization of this compound.
Potential Reaction Pathways
Based on the predicted electrochemical behavior, the following reaction pathways can be postulated.
Sources
- 1. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. krc.cecri.res.in [krc.cecri.res.in]
- 6. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Cyclic voltammetry of auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
use of 4-Bromonicotinaldehyde hydrobromide in organic synthesis
An In-Depth Guide to the Synthetic Utility of 4-Bromonicotinaldehyde Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Pyridine Building Block
4-Bromonicotinaldehyde, often supplied and handled as its more stable hydrobromide salt, is a pivotal reagent in modern organic synthesis.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of orthogonal reactive sites: a bromine-substituted pyridine ring and an aldehyde functional group. This duality allows for sequential, chemoselective modifications, making it an invaluable building block for complex molecular architectures.
The pyridine core is a ubiquitous motif in medicinal chemistry and materials science, prized for its electronic properties, ability to participate in hydrogen bonding, and structural role in ligand-protein interactions.[3][4] this compound provides a direct and efficient entry point for constructing polysubstituted pyridine derivatives, enabling researchers in drug development and materials science to rapidly assemble libraries of novel compounds.
This guide details key applications and provides robust protocols for leveraging the synthetic potential of this reagent. The hydrobromide salt (CAS No: 1150271-34-3) enhances the compound's shelf-life and handling characteristics by protonating the pyridine nitrogen, thereby deactivating the ring towards certain side reactions.[1] For most applications, a preceding neutralization step or the inclusion of a sufficient amount of base in the reaction mixture is required to liberate the reactive free base.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, serving as a primary strategy for molecular elaboration.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[5][6] With 4-bromonicotinaldehyde, this reaction facilitates the synthesis of 4-aryl or 4-vinyl nicotin-aldehydes, which are precursors to a wide range of biologically active molecules.[7]
Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond. The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired biaryl product.[8] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.
Fig. 1: Suzuki-Miyaura Coupling Workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting and Optimization:
-
Aldehyde Reduction: A common side reaction is the reduction of the aldehyde to a primary alcohol.[9] This can be minimized by running the reaction at the lowest effective temperature and for the shortest possible time.
-
Low Yield: If yields are poor, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. The choice of base and solvent system can also be critical.
-
Protection Strategy: For sensitive downstream applications or if reduction is a persistent issue, the aldehyde can be protected as an acetal prior to coupling.[9] (See Protocol 3).
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[10][11] This reaction is instrumental in the synthesis of organic materials, natural products, and pharmaceutical intermediates.
Causality and Mechanistic Insight: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. A co-catalytic copper(I) cycle generates a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium(II) complex.[11][12] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
Fig. 2: Sonogashira Coupling Workflow.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N, ~3.0 equiv). Stir to dissolve.
-
Catalyst Addition: Add the palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates consumption of the starting material.[13]
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Troubleshooting and Optimization:
-
Glaser Coupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne. This can be suppressed by maintaining strictly anaerobic (oxygen-free) conditions.
-
Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. Ensuring all reagents and solvents are anhydrous and degassed is critical.
-
Copper-Free Conditions: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, often requiring a different ligand/palladium system and base.[14]
Core Applications: Reactions of the Aldehyde Group
The aldehyde functionality provides a second, distinct reactive handle for diversification. These transformations can be performed before or after modification at the C4-bromo position, demonstrating the reagent's modularity.
Protection of the Aldehyde Group
To prevent unwanted side reactions during cross-coupling or when using strong nucleophiles/bases, the aldehyde can be reversibly protected, most commonly as an acetal.[9]
Fig. 3: Acetal Protection/Deprotection.
Protocol 3: Acetal Protection and Deprotection
-
Protection:
-
Dissolve 4-Bromonicotinaldehyde (free base) in toluene or benzene.
-
Add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the flask with a Dean-Stark apparatus and heat to reflux to remove water azeotropically.
-
Once the reaction is complete, cool and neutralize the acid with a mild base (e.g., NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate. The protected compound can often be used without further purification.
-
-
Deprotection:
-
Dissolve the acetal-protected pyridine in a mixture of THF and dilute aqueous acid (e.g., 1M HCl).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid and extract the deprotected aldehyde.
-
Summary of Key Transformations
The following table provides a quick-reference summary of the synthetic transformations discussed.
| Reaction Type | Reagents & Conditions | Functional Group Transformation | Key Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base (K₂CO₃), Dioxane/H₂O, 80-100 °C | C-Br → C-Aryl | Synthesis of biaryl compounds |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, CuI, Amine base, THF, RT-60 °C | C-Br → C-Alkynyl | Access to conjugated enyne systems |
| Acetal Protection | Ethylene glycol, p-TsOH, Toluene, Reflux | -CHO → -CH(OCH₂)₂ | Protection of aldehyde group |
| Acetal Deprotection | Aqueous acid (HCl), THF, RT | -CH(OCH₂)₂ → -CHO | Deprotection of aldehyde group |
Conclusion
This compound is a high-value, versatile building block for synthetic chemistry. Its orthogonal reactive sites—the C4-bromo position amenable to cross-coupling and the C3-aldehyde group ready for nucleophilic attack or condensation—provide a robust platform for the modular synthesis of complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to effectively incorporate this reagent into their synthetic strategies, accelerating the discovery of new medicines and materials.
References
- ChemUniverse. This compound [P42379].
- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
- ChemicalBook. Pyridine-4-boronic acid synthesis.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
- Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Sunway Pharm Ltd. This compound - CAS:1150271-34-3.
- Organic Chemistry Portal. Pyridine synthesis.
- BLD Pharm. 1150271-34-3|this compound.
- BLD Pharm. 154105-64-3|4-Bromonicotinaldehyde.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- National Center for Biotechnology Information. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐alkynyl‐3‐fluoro‐2‐pyridin‐amidoximes. Chemistry–A European Journal, 24(59), 15792-15796.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemOrgChem. (2024, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube.
- ChemOrgChem. (2023, October 6). Sonogashira Coupling /Hydroboration/Stereospecific Halogenation|GATE 2020 Problem Solved|ChemOrgChem [Video]. YouTube.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695.
- BenchChem. An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Bromonicotinaldehyde Hydrobromide as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-bromonicotinaldehyde hydrobromide. It serves as a critical building block in the synthesis of diverse pharmaceutical intermediates. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols for key synthetic transformations. We will explore its application in palladium-catalyzed cross-coupling reactions and its potential role in constructing cores for complex therapeutic agents, including kinase inhibitors and precursors to drugs like Varenicline.
Introduction: The Strategic Importance of 4-Bromonicotinaldehyde
4-Bromonicotinaldehyde is a bifunctional heterocyclic compound featuring a pyridine ring substituted with both a bromine atom and an aldehyde group. This unique arrangement of functional groups makes it an exceptionally valuable precursor in medicinal chemistry.
-
The Aldehyde Group: Serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of new ring systems.
-
The Bromo Group: Positioned at the 4-position of the pyridine ring, it is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] This enables the facile formation of carbon-carbon bonds, a cornerstone of modern drug synthesis.[3]
-
The Pyridine Core: A ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
The hydrobromide salt form enhances the compound's stability and simplifies handling, making it a reliable starting material for multi-step syntheses.[4] Its application spans the synthesis of various therapeutic classes, including but not limited to, kinase inhibitors, nicotinic receptor agonists, and other complex molecular architectures.[5][6]
Physicochemical Properties & Safe Handling
Ensuring the integrity of the starting material and the safety of the researcher is paramount. Adherence to proper storage and handling protocols is a prerequisite for reproducible and safe experimentation.
Compound Data
| Property | Value | Reference(s) |
| Product Name | This compound | [7] |
| CAS Number | 1150271-34-3 | [8] |
| Molecular Formula | C₆H₄BrNO · HBr | [8] |
| Molecular Weight | 266.92 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | [8] |
| Storage | Inert atmosphere, 2-8°C. Keep dry. | [7] |
Safety & Handling Protocol
This compound should be handled with care in a well-ventilated area, preferably a fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]
-
Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.[11] Ensure adequate ventilation or use respiratory protection if dust generation is unavoidable.[12]
-
Skin & Eye Contact: The compound can cause skin and serious eye irritation.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Ingestion: Harmful if swallowed.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9][12] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the pyridine ring is primed for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the complex carbon skeletons of modern pharmaceuticals.[3]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Nicotinaldehydes
The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)-C(sp²) bond between the pyridine core and various aryl or heteroaryl boronic acids.[1][13] The resulting 4-arylnicotinaldehyde scaffolds are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[14]
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd(OAc)₂ with a phosphine ligand is common. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[15]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[13] An aqueous solution of a carbonate (e.g., Na₂CO₃ or K₂CO₃) is often effective and economical.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is frequently used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[1]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent/Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane, followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq). The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylnicotinaldehyde.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl Nicotinaldehydes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridine ring.[2] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of a pharmacophore.[16]
The Sonogashira reaction traditionally employs a dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) catalyst facilitates the oxidative addition to the aryl bromide.[17]
-
Copper (I) Co-catalyst: A copper(I) salt, typically CuI, is used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is often the rate-determining step.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated during the reaction and as the solvent.[18]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require stronger bases and specific ligand systems to proceed efficiently.[19]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Solvent/Base Addition: Add an anhydrous, degassed amine solvent, such as triethylamine.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-alkynylnicotinaldehyde.
Caption: Proposed pathway to a Varenicline-related core.
Step A: Suzuki Coupling. The first step would involve a Suzuki coupling between 4-bromonicotinaldehyde and a suitably substituted boronic acid, such as 2-aminophenylboronic acid. This would efficiently construct the biaryl core structure that is foundational to the Varenicline scaffold.
Step B: Intramolecular Reductive Amination. The resulting intermediate would possess an aldehyde and a primary amine in proximity. This sets the stage for an intramolecular cyclization via reductive amination (e.g., using a reducing agent like sodium triacetoxyborohydride). This key step would form the central seven-membered azepine ring, a critical feature of the Varenicline framework. [20][21] This hypothetical pathway, while requiring empirical optimization, demonstrates the power of this compound as a strategic starting material for rapidly building molecular complexity relevant to important pharmaceutical targets.
Conclusion
This compound is a high-value, versatile precursor for the synthesis of pharmaceutical intermediates. Its orthogonal functional groups—the aldehyde and the bromo substituent—allow for sequential, controlled modifications, providing access to a wide range of complex molecular architectures. The detailed protocols for Suzuki-Miyaura and Sonogashira couplings provided herein offer reliable methods for C-C bond formation, enabling the construction of novel scaffolds for drug discovery programs. By understanding the principles behind the protocols and adhering to safe handling practices, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.
References
- Apollo Scientific. (2023, July 4). This compound. URL
- BLD Pharm. 154105-64-3|4-Bromonicotinaldehyde. URL
- Fisher Scientific.
- BLD Pharm. 1150271-34-3|this compound. URL
- Fisher Scientific.
- ChemicalBook. Varenicline synthesis. URL
- European Patent Office. (2009, December 22). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. URL
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. URL
- Google Patents.
- Wikipedia. Sonogashira coupling. URL
- Google Patents.
- Wikipedia. Suzuki reaction. URL
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. URL
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... URL
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. URL
- Organic Chemistry Portal. Sonogashira Coupling. URL
- Organic Chemistry Portal. Suzuki Coupling. URL
- Andrew G Myers Research Group. The Suzuki Reaction. URL
- University of California, Santa Barbara.
- PubChem. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740. URL
- DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. URL
- ChemUniverse. This compound [P42379]. URL
- BLD Pharm. 2070896-25-0|4-Bromo-2-chloronicotinaldehyde hydrobromide. URL
- National Institutes of Health. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. URL
- ResearchGate. Synthesis of Protein Kinase Inhibitors. URL
- National Institutes of Health. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. URL
- PubMed. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. URL
- National Institutes of Health.
- PubMed. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. URL
- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. URL
- PubMed Central.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 7. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.nl [fishersci.nl]
- 11. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Utilization of 4-Bromonicotinaldehyde Hydrobromide in Synthesis
Foreword: Unlocking Molecular Complexity with a Bifunctional Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. 4-Bromonicotinaldehyde hydrobromide stands out as a preeminent example of such a scaffold. Its structure, a pyridine ring functionalized with both an aldehyde and a bromine atom at key positions, offers two orthogonal points for chemical modification. The bromine atom at the 4-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the aldehyde group at the 3-position is a classic electrophilic site, primed for nucleophilic additions and, most notably, for the construction of C-N bonds via reductive amination.[2][3]
This guide is designed for the research scientist and drug development professional. It moves beyond simple procedural lists to provide a causal framework for experimental design. We will explore the mechanistic underpinnings of the key transformations, provide field-tested, step-by-step protocols, and discuss how to leverage the bifunctional nature of this reagent to build molecular complexity in a controlled, sequential manner. The hydrobromide salt form, while enhancing shelf-stability, necessitates careful consideration of reaction conditions, particularly regarding base stoichiometry, which will be a recurring theme in our discussion.
Section 1: Palladium-Catalyzed C-C Bond Formation at the C4-Position
The C(sp²)–Br bond on the electron-deficient pyridine ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the direct installation of diverse aryl, vinyl, and alkynyl moieties, fundamentally altering the electronic and steric profile of the parent molecule.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is arguably the most robust and widely used method for constructing C-C bonds between sp²-hybridized carbons.[4][5] Its power lies in its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle initiates with the oxidative addition of the active Pd(0) species into the C-Br bond of the 4-bromonicotinaldehyde. The subsequent, and often rate-limiting, step is transmetalation, where an organic group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base. Finally, reductive elimination expels the newly coupled product, regenerating the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
-
Causality Note: Using at least 3 equivalents of base is critical. One equivalent neutralizes the HBr salt, and the remaining two are required to activate the boronic acid for the transmetalation step.[4] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol% or Pd(dppf)Cl₂•CH₂Cl₂, 3–5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O) is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Conditions for Suzuki Coupling
| Entry | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 75-90 |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 80-95 |
| 3 | XPhos Pd G2 (2) | K₃PO₄ (3) | THF/H₂O | 80 | 85-98 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes.[8][9] This reaction is indispensable for synthesizing molecular wires, advanced materials, and complex pharmaceutical intermediates where rigid, linear linkers are required.[10][11]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. A palladium catalyst activates the aryl bromide via oxidative addition (similar to the Suzuki reaction), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst. The amine base serves both to deprotonate the alkyne and to act as a solvent.[8][10]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.). Add anhydrous solvent (e.g., THF or DMF). Add the amine base (e.g., Triethylamine or DIPEA, 3.0-4.0 eq.) and stir for 5-10 minutes to neutralize the HBr salt.
-
Causality Note: Pre-neutralization of the substrate is crucial. The presence of excess acid can interfere with the formation of the copper acetylide and deactivate the catalysts.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1–5 mol%).
-
Substrate Addition: Add the terminal alkyne (1.1–1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (40–60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N (3) | THF | RT | 80-95 |
| 2 | Pd(OAc)₂ (2)/XPhos (4) | None (Copper-free) | Cs₂CO₃ (2) | MeCN | 80°C | 75-90[12] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP (2) | DMSO | RT | 85-97[11] |
Section 2: C-N Bond Formation via Reductive Amination
The aldehyde functionality provides a classic and highly reliable route to amines. Reductive amination is a one-pot procedure that converts aldehydes and ketones into primary, secondary, or tertiary amines.[13][14] It is favored over direct alkylation of amines, which often suffers from over-alkylation.[15]
Mechanistic Rationale: The reaction proceeds in two distinct stages within the same pot. First, the amine performs a nucleophilic attack on the aldehyde carbonyl to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This equilibrium is often favored by removing water or by using a mild acid catalyst.[16] In the second stage, a hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[13][15]
Caption: Experimental workflow for one-pot reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0–1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Neutralization/Imine Formation: Add a mild base like triethylamine (1.1 eq.) to neutralize the HBr salt. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step, especially for less nucleophilic amines.[16]
-
Reduction: Add the reducing agent portion-wise at 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is the reagent of choice for its selectivity and mildness.[17]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.[16]
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild, selective for imines over aldehydes.[17] Moisture sensitive. Most common choice for general applications. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Stable in protic solvents; requires acidic pH (4-5) for optimal reactivity.[15] Highly toxic (cyanide). |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and powerful, but can reduce the starting aldehyde.[17] Requires a stepwise procedure (form imine first, then add NaBH₄).[14] |
Section 3: Orthogonal Synthesis—A Sequential Approach
The true synthetic power of this compound is realized when its two reactive sites are addressed sequentially. This orthogonality allows for the controlled and divergent construction of complex molecular architectures from a single, common intermediate. A typical strategy involves functionalizing the more robust C-Br bond first, followed by modification of the more sensitive aldehyde group.
Caption: A sequential synthesis strategy leveraging orthogonal reactivity.
This approach ensures that the conditions of the first reaction (e.g., heating, strong base for cross-coupling) do not interfere with the functional group introduced in the second step. The aldehyde is carried through the cross-coupling reaction and is then available for a milder, final-stage transformation like reductive amination. This strategy is a cornerstone of library synthesis in medicinal chemistry, allowing for rapid diversification around a common core.[3][18]
References
- Pipzine Chemicals. 4-Bromopyridine-3-carboxaldehyde | CAS 872-89-9. [Link]
- Wikipedia.
- Bonacorso, H. G., et al. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Master Organic Chemistry.
- Chevelan, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
- Organic Chemistry Data.
- Chemistry Skills.
- Organic Chemistry Portal.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Protheragen.
- Dömling, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromopyridine-3-carboxaldehyde | CAS 872-89-9 | Properties, Synthesis, Safety Data, Supplier China [pipzine-chem.com]
- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 4-Bromonicotinaldehyde for Biological Screening Library Synthesis
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] 4-Bromonicotinaldehyde, in its hydrobromide salt form, represents a highly versatile building block for the construction of diverse chemical libraries aimed at biological screening. This bifunctional molecule offers two distinct and chemically orthogonal handles for derivatization: a reactive aldehyde group and a C-Br bond amenable to cross-coupling reactions. This guide provides an in-depth exploration of strategic derivatization pathways, complete with detailed, field-tested protocols. We will delve into the causality behind experimental choices, offering insights to enable researchers, scientists, and drug development professionals to rapidly generate novel compound collections with high potential for biological activity.
Introduction: The Strategic Value of 4-Bromonicotinaldehyde
4-Bromonicotinaldehyde is an ideal starting point for diversity-oriented synthesis. Its strategic value lies in the differential reactivity of its two functional groups:
-
The Aldehyde Group: While aromatic aldehydes are generally less electrophilic than their aliphatic counterparts due to resonance stabilization with the aromatic ring[3], the aldehyde at the 3-position of the pyridine ring remains a potent site for nucleophilic addition and condensation reactions. This allows for the construction of a wide array of derivatives, including amines, alkenes, and α,β-unsaturated systems.
-
The Bromo Group: The bromine atom at the 4-position is a superb handle for modern palladium-catalyzed cross-coupling reactions.[4][5][6] This enables the facile introduction of aryl, heteroaryl, and alkyl groups, profoundly expanding the accessible chemical space and allowing for fine-tuning of steric and electronic properties to probe structure-activity relationships (SAR).[4]
The hydrobromide salt form ensures stability and ease of handling. For most synthetic applications, in situ neutralization with a suitable base or a separate workup to liberate the free base is a necessary first step. This guide will outline four primary, high-yield derivatization strategies that can be employed sequentially or in parallel to generate a comprehensive screening library.
Caption: Core derivatization strategies for 4-Bromonicotinaldehyde.
Strategy 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
Principle: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7][8] For 4-bromonicotinaldehyde, this reaction is ideal for introducing a vast array of commercially available aryl and heteroaryl boronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromonicotinaldehyde hydrobromide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or reaction vial, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv to both neutralize the hydrobromide and drive the reaction), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting aldehyde.[8]
-
Reaction: Stir the mixture at 80–90 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12–24 hours.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-nicotinaldehyde derivative.[7][8]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | ![]() | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | ![]() | 85-98 |
| 3 | 3-Thiopheneboronic acid | ![]() | 70-90 |
| 4 | Pyrimidine-5-boronic acid | ![]() | 65-85 |
| Yields are estimated based on similar reactions reported in the literature and may vary.[8] |
Strategy 2: Reductive Amination of the Aldehyde
Principle: Reductive amination is one of the most effective methods for synthesizing amines.[9][10] It involves the reaction of an aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The key to a successful one-pot protocol is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine intermediate, thus minimizing side reactions.[9][10]
Detailed Protocol: One-Pot Reductive Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF))
-
Weak acid (optional, e.g., acetic acid (AcOH), catalytic)
-
Triethylamine (NEt₃) or another non-nucleophilic base (1.1 equiv)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in the anhydrous solvent (e.g., DCE). Add the amine (1.1 equiv) followed by triethylamine (1.1 equiv) to neutralize the hydrobromide salt and form the free base.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate. Adding a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The reaction is typically exothermic; maintain the temperature below 30 °C.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Reactions are generally complete within 1-12 hours.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Amine | Product Structure | Expected Yield (%) |
| 1 | Benzylamine | ![]() | 85-95 |
| 2 | Morpholine | ![]() | 90-98 |
| 3 | Aniline | ![]() | 75-90 |
| 4 | Piperazine | ![]() | 80-92 |
| Yields are estimated based on general reductive amination protocols.[10][11] |
Additional Derivatization Strategies for the Aldehyde Group
Strategy 3: Knoevenagel Condensation
Principle: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product.[12][13] These products are valuable intermediates and potential Michael acceptors in biological systems. The reaction is typically catalyzed by a weak base like piperidine.[12]
Protocol Summary:
-
Dissolve 4-bromonicotinaldehyde (free base, 1.0 equiv) and the active methylene compound (1.0 equiv) in a solvent like ethanol.
-
Add a catalytic amount of piperidine (0.1 equiv).[12]
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.
-
Purify by washing with cold ethanol or by recrystallization.[12]
Strategy 4: Wittig Reaction
Principle: The Wittig reaction provides a reliable method for converting an aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[14][15] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, while non-stabilized ylides typically favor the (Z)-alkene.[14]
Protocol Summary (using a non-stabilized ylide):
-
Ylide Generation: Suspend an alkyltriphenylphosphonium salt (1.2 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 equiv) and stir for 1 hour at room temperature to form the ylide.[14]
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 4-bromonicotinaldehyde (free base, 1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench with saturated aqueous NH₄Cl and perform an aqueous work-up.[14]
-
Purify by column chromatography to isolate the target alkene.
Application in Biological Screening: A Workflow
The derivatives synthesized from 4-bromonicotinaldehyde are ideal candidates for high-throughput screening (HTS) campaigns. A typical workflow ensures that resources are focused on the most promising compounds.
Caption: A typical workflow for a biological screening cascade.
This structured approach, beginning with a versatile starting material like 4-bromonicotinaldehyde, allows for the efficient generation and validation of novel chemical entities, accelerating the early stages of drug discovery.[16]
References
- Knoevenagel Condensation of N-Benzylacetoacetamide with Arom
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online.
- Bromopyridine: Common isomorphs, synthesis, applic
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. The Korean Chemical Society.
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
- Reductive Amination of Aldehydes and Ketones. Unacademy.
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Taylor & Francis Online.
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Knoevenagel Condensation Doebner Modific
- Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide. BenchChem.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
- A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)
- Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Zenodo.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chempanda.com [chempanda.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki Coupling of 4-Bromonicotinaldehyde Hydrobromide for the Synthesis of 4-Aryl Nicotinic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Aryl Nicotinic Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, and its profound impact on chemistry was recognized with the 2010 Nobel Prize in Chemistry.[3]
Within the vast landscape of synthetic chemistry, pyridine derivatives are of paramount importance, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5][6][7] Specifically, the 4-aryl nicotinaldehyde moiety is a highly sought-after structural motif. It serves as a versatile synthetic intermediate for a wide range of biologically active molecules, including potential treatments for idiopathic pulmonary fibrosis, malaria, and various microbial infections.[4][8]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 4-Bromonicotinaldehyde hydrobromide as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to ensure successful and reproducible outcomes in the synthesis of diverse 4-aryl nicotinaldehyde derivatives.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-Bromonicotinaldehyde. This is often the rate-determining step of the reaction and results in the formation of a square planar Pd(II) complex.[1][9]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[12][13][14]
-
Reductive Elimination: The final step involves the two organic partners (the nicotinoyl and aryl groups) coupling to form the new C-C bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12] For this to occur, the ligands on the Pd(II) complex typically need to isomerize to a cis configuration.[13]
The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is critical as they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to influence reaction efficiency.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Strategic Considerations
A successful Suzuki coupling reaction depends on the careful selection and interplay of several key components.
-
Substrate (this compound): The use of the hydrobromide salt is common for stability and ease of handling. It is crucial to account for the acidic proton in the stoichiometry of the base. An additional equivalent of base is required to neutralize the HBr salt in situ to generate the free pyridine base, which is the active substrate for oxidative addition.
-
Palladium Pre-catalyst: The choice of catalyst can influence reaction rates and yields.
-
Pd(PPh₃)₄ (Tetrakis): A reliable, air-stable Pd(0) source, but can require higher temperatures.
-
PdCl₂(dppf): A robust Pd(II) pre-catalyst that forms the active Pd(0) species in situ. Excellent for a wide range of substrates.
-
Pd₂(dba)₃: A common Pd(0) source used in combination with a separate ligand.
-
-
Ligand: The ligand stabilizes the palladium center. Bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos, PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or bromides.[2][11][12]
-
Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[15] Boronic esters (e.g., pinacol esters) and MIDA boronates offer alternatives that can be more stable and less prone to side reactions like protodeboronation.[13][16]
-
Base: The base is essential for activating the boronic acid.[11][13]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can improve yields for challenging couplings.
-
Potassium Phosphate (K₃PO₄): An effective base, often used with sterically hindered substrates.
-
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or toluene.[2][9] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific arylboronic acid used.
Protocol 1: General Procedure for Suzuki Coupling
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Scientist's Note: Using 3.0 equivalents of base is critical: 1.0 eq. to neutralize the HBr salt, and 2.0 eq. to drive the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and refilling it with the inert gas, repeating this cycle 3-5 times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (organic:water).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure 4-aryl nicotinaldehyde product.
Data Presentation: Example Reaction Conditions and Yields
The following table summarizes typical conditions for the coupling of this compound with various arylboronic acids, providing a baseline for experimental design.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 8 | 88-97 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 6 | 82-90 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 85 | 16 | 75-85 |
| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 100 | 24 | 65-75 |
Note: Yields are representative and may vary based on experimental scale and purity of reagents.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., an electron-rich, bulky phosphine), or switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the reaction is truly under inert conditions.
-
Protodeboronation: This side reaction, where the boronic acid is converted to an arene, can compete with the desired coupling.[2] It is often exacerbated by high temperatures and prolonged reaction times. If this is observed, try lowering the reaction temperature or using a boronic ester (pinacol or MIDA) which can be more resistant to this pathway.
-
Dehalogenation: The reduction of the starting 4-bromonicotinaldehyde to nicotinaldehyde can occur, particularly if there are sources of hydride in the reaction (e.g., from certain solvents or bases at high temperatures).[2] Ensuring a thoroughly inert atmosphere can minimize this.
-
Impurity from Ligands: In pharmaceutical applications, impurities are a major concern. It has been noted that aryl groups from phosphine ligands can sometimes participate in the coupling, leading to unwanted byproducts. Methods to control these impurities are an active area of research.[17]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for accessing a diverse library of 4-aryl nicotinaldehyde derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery. By understanding the reaction mechanism, carefully selecting reagents, and adhering to robust experimental protocols, researchers can effectively leverage this reaction to advance their synthetic programs. This guide provides the foundational knowledge and practical steps necessary to confidently apply this critical transformation in the laboratory.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- PubMed. (2025).
- PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- Syntechem. (2024).
- ResearchGate. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [Link]
- ResearchGate. (2025).
- NROSCI. (2020). Suzuki Coupling. YouTube. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- PubMed Central. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
- ResearchGate. (2025).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
- ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
- National Institutes of Health. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
- MilliporeSigma. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Bromonicotinaldehyde Hydrobromide as a Versatile Scaffold for Novel Ligand Development
Abstract This guide provides an in-depth exploration of 4-Bromonicotinaldehyde hydrobromide, a pivotal building block in modern medicinal chemistry and drug discovery. We detail its application in the synthesis of novel ligands, focusing on the strategic utility of its dual functional handles: the bromine atom for cross-coupling reactions and the aldehyde for diverse derivatization. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, field-proven protocols for leveraging this versatile reagent to construct libraries of potential therapeutic agents.
Introduction: The Strategic Value of 4-Bromonicotinaldehyde
In the quest for novel bioactive molecules, the selection of a starting scaffold is of paramount importance. 4-Bromonicotinaldehyde, often supplied as its more stable hydrobromide salt for improved handling and shelf-life, represents a highly strategic choice for ligand synthesis.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist:
-
The Pyridine Core: The nicotinamide framework is a well-established "privileged structure" in pharmacology, found in numerous FDA-approved drugs and biologically active compounds.[2][3] The nitrogen atom acts as a hydrogen bond acceptor, facilitating critical interactions with biological targets.
-
The Bromine Handle (C4-Position): The bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[4][5] This allows for systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity.
-
The Aldehyde Functionality (C3-Position): The formyl group is a gateway to a vast array of chemical transformations. It can be readily converted into amines, alcohols, carboxylic acids, alkenes, and other functional groups, providing a secondary vector for structural modification and the introduction of pharmacophoric features.
This combination makes 4-bromonicotinaldehyde a powerful platform for generating compound libraries with significant structural diversity, targeting a wide range of diseases from cancer to fungal infections.[6][7]
Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The most prominent application of 4-bromonicotinaldehyde is its use as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][8] This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[8][9]
Mechanism Insight: The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromonicotinaldehyde.[10]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.[10]
-
Reductive Elimination: The two organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative method for coupling this compound with a generic arylboronic acid.
Materials & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| This compound | Electrophile |
| Arylboronic acid | Nucleophile (1.2 - 1.5 equiv.) |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst (1-5 mol%) |
| K₂CO₃ or Cs₂CO₃ | Base (2.0 - 3.0 equiv.) |
| 1,4-Dioxane and Water (e.g., 4:1) | Solvent System |
| Schlenk flask / round-bottom flask | Reaction Vessel |
| Magnetic stirrer and hotplate | Agitation and Heating |
| Nitrogen or Argon line | Inert Atmosphere |
| TLC plates, Ethyl Acetate, Hexane | Reaction Monitoring |
| Rotary evaporator | Solvent Removal |
| Silica gel | Column Chromatography |
Step-by-Step Methodology
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylnicotinaldehyde product.[4]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data The following table presents typical outcomes for the Suzuki coupling with various boronic acids.[12]
| Arylboronic Acid Partner | Product | Typical Yield |
| Phenylboronic acid | 4-Phenylnicotinaldehyde | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)nicotinaldehyde | 80-92% |
| 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)nicotinaldehyde | 75-88% |
| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)nicotinaldehyde | 70-85% |
Secondary Derivatization: Unleashing the Aldehyde
Once the desired C4-substituent is installed via cross-coupling, the C3-aldehyde group becomes the focal point for further diversification. This enables the synthesis of a wide array of ligand types from a common intermediate.
Protocol 2: Reductive Amination of 4-Arylnicotinaldehyde
This protocol details the conversion of the aldehyde to a secondary amine, a common functional group in enzyme inhibitors and receptor modulators.
Materials & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| 4-Arylnicotinaldehyde | Aldehyde Substrate |
| Primary or Secondary Amine | Nucleophile (1.1 equiv.) |
| Sodium triacetoxyborohydride (STAB) | Reducing Agent (1.5 equiv.) |
| Dichloromethane (DCM) or Dichloroethane (DCE) | Anhydrous Solvent |
| Acetic Acid (optional) | Catalyst (catalytic amount) |
| Saturated NaHCO₃ solution | Aqueous Quench |
Step-by-Step Methodology
-
Setup: Dissolve the 4-arylnicotinaldehyde (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DCM in a round-bottom flask at room temperature.
-
Imine Formation: Stir the mixture for 20-30 minutes to allow for the formation of the intermediate imine/iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution. Note: STAB is a mild reducing agent, which is a key aspect of this protocol's trustworthiness as it selectively reduces the iminium ion without affecting other functional groups.
-
Reaction: Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC to obtain the target amine.
Conclusion: A Gateway to Chemical Diversity
This compound is more than just a chemical reagent; it is a strategic platform for the efficient and modular synthesis of novel ligands. By combining robust and high-yielding Suzuki-Miyaura cross-coupling reactions with a multitude of possible aldehyde derivatizations, researchers can rapidly generate diverse libraries of complex molecules. The protocols and insights provided herein demonstrate the causality behind these experimental choices, empowering scientists to rationally design and synthesize next-generation candidates for drug discovery and agrochemical development.
References
- Hu, P. et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
- Zhang, L. et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances.
- Cottet, M. et al. (2021). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry.
- Zhang, L. et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Center for Biotechnology Information.
- Al-Said, M. S. et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
- Ross, W. C. J. (1966). The preparation of some 4-substituted nicotinic acids and nicotinamides. Journal of the Chemical Society C: Organic.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Singh, V. K. et al. (2019). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. National Center for Biotechnology Information.
- ResearchGate (2022). Application in medicinal chemistry and comparison studies. ResearchGate.
- F.A.S. R. C. da Costa et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
- Tethys Chemical (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.
Sources
- 1. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
experimental procedure for the formylation reaction with 4-Bromonicotinaldehyde hydrobromide
An Application Note for the Synthesis of 4-Bromonicotinaldehyde Hydrobromide
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-Bromonicotinaldehyde, a key heterocyclic building block in pharmaceutical research and drug development. The inherent electron-deficient nature of the pyridine ring makes direct electrophilic formylation challenging.[1] This guide circumvents these difficulties by employing a highly efficient and regioselective ortho-metalation strategy. The protocol details the generation of a lithiated pyridine intermediate from a readily available precursor, followed by electrophilic quenching with N,N-dimethylformamide (DMF). The procedure is designed for reproducibility and scalability, incorporating comprehensive safety protocols, troubleshooting guidance, and characterization benchmarks for researchers and process chemists.
Introduction and Scientific Rationale
Nicotinaldehyde derivatives are privileged structural motifs found in a wide array of biologically active compounds.[1] Specifically, 4-Bromonicotinaldehyde (4-bromo-3-formylpyridine) serves as a versatile intermediate, enabling further functionalization through its aldehyde and bromo moieties to construct complex molecular architectures.
Direct C-H formylation of pyridine rings via classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction, is often impractical due to the deactivating effect of the ring nitrogen.[2] The challenge is further compounded in substrates like 4-bromopyridine, where both the nitrogen and the halogen exert strong electron-withdrawing effects.
To overcome this synthetic hurdle, this protocol employs a directed ortho-metalation (DoM) approach.[3] This strategy utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to selectively deprotonate the C-3 position of 4-bromopyridine. The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent, DMF, to install the desired aldehyde group with high regioselectivity.[4][5] The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the organolithium species and prevent undesirable side reactions.[6] This method provides a reliable and high-yielding pathway to the target compound.
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages: 1) Formation of the 4-bromo-3-lithiopyridine intermediate and 2) Electrophilic formylation followed by hydrolysis.
-
Lithiation: LDA, a sterically hindered strong base, abstracts the most acidic proton on the 4-bromopyridine ring, which is at the C-3 position, ortho to the bromine atom. This is a classic acid-base reaction.
-
Formylation: The nucleophilic carbon of the 4-bromo-3-lithiopyridine attacks the electrophilic carbonyl carbon of DMF, forming a stable tetrahedral intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, 4-Bromonicotinaldehyde. The final, optional step involves treatment with hydrobromic acid to precipitate the title compound, this compound.
Figure 1. High-level experimental workflow for the synthesis of this compound.
Materials and Safety
Reagent & Equipment List
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Bromopyridine | ≥98% | Sigma-Aldrich | 1120-87-2 | Store under inert gas. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Pyrophoric. Handle with extreme care. |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | 108-18-9 | Corrosive, flammable. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Toxic. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Flammable. Check for peroxides. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Extremely flammable. Check for peroxides. |
| Hydrobromic Acid | 48% in water | Sigma-Aldrich | 10035-10-6 | Highly corrosive. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | 12125-02-9 | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
| Schlenk Flasks & Line | - | - | - | For inert atmosphere reactions. |
| Syringes & Needles | - | - | - | For transfer of air-sensitive reagents. |
| Low-Temp Thermometer | - | - | - | To monitor reaction temperature. |
| Magnetic Stirrer/Hotplate | - | - | - | For stirring and heating. |
Critical Safety Precautions
This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) ignites spontaneously on contact with air and reacts violently with water. All transfers must be performed under a positive pressure of an inert gas (Argon or Nitrogen) using proper syringe techniques.[6]
-
Corrosive Materials: Diisopropylamine and hydrobromic acid can cause severe chemical burns.[7] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
-
Flammable Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are present. Anhydrous ethers can form explosive peroxides; test for peroxides before use if containers have been opened previously.
-
Cryogenic Temperatures: The reaction is run at -78 °C (dry ice/acetone bath). Wear cryogenic gloves and safety glasses to prevent cold burns.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles (or face shield), and compatible chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
Detailed Experimental Protocol
Note: All glassware must be oven-dried overnight and cooled under an inert atmosphere before use. All liquid reagents must be anhydrous.
Part A: In Situ Preparation of Lithium Diisopropylamide (LDA)
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.54 mL, 11.0 mmol) via syringe.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A slight color change may be observed.
-
Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Part B: Lithiation of 4-Bromopyridine and Formylation
-
In a separate 250 mL three-necked flask under argon, dissolve 4-bromopyridine (1.58 g, 10.0 mmol) in anhydrous THF (40 mL).
-
Cool this solution to -78 °C with vigorous stirring.
-
Using a cannula, slowly transfer the freshly prepared LDA solution from Part A into the 4-bromopyridine solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A dark-colored solution will form.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.16 mL, 15.0 mmol) dropwise via syringe.
-
After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.
Part C: Workup and Purification
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford pure 4-Bromonicotinaldehyde.
Part D: Formation of this compound (Optional)
-
Dissolve the purified 4-Bromonicotinaldehyde (1.86 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether.
-
To this solution, add 48% aqueous HBr (1.12 mL, 10.0 mmol) dropwise with stirring.
-
A precipitate will form immediately. Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.[8]
Characterization and Expected Results
-
Yield: 65-80% (for the free aldehyde).
-
Appearance: Off-white to pale yellow solid.[9]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.3 (s, 1H, -CHO), 8.9 (s, 1H, Ar-H), 8.6 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.1, 154.2, 151.8, 133.5, 129.7, 125.4.
-
Mass Spec (ESI+): m/z = 185.9 [M+H]⁺ for C₆H₄BrNO.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi reagent. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. |
| 2. Wet reagents or solvents. | 2. Ensure all solvents are properly dried and use freshly opened anhydrous reagents. | |
| 3. Reaction temperature too high. | 3. Maintain strict temperature control at -78 °C during LDA formation and lithiation. | |
| Formation of Multiple Byproducts | 1. LDA addition was too fast. | 1. Add the LDA solution slowly and monitor the internal temperature. |
| 2. Reaction warmed prematurely. | 2. Ensure the reaction stays at -78 °C for the specified time before warming. | |
| Difficult Purification | 1. Residual DMF in crude product. | 1. During workup, wash the combined organic layers with water (3x) to remove most of the DMF before washing with brine. |
| 2. Incomplete reaction. | 2. Monitor reaction by TLC before workup. If starting material remains, extend reaction time at -78 °C. |
Mechanistic Visualization
Figure 2. Simplified reaction mechanism for the synthesis of 4-Bromonicotinaldehyde.
References
- Shi, Y., Yan, M., Yang, D., Zhao, J., Jin, X., & Li, S. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Source: American Chemical Society
- Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis. Source: Thieme
- Various Authors. (2025). Recent Advances On Direct Formylation Reactions. ResearchGate.
- Wikipedia contributors. (n.d.).
- Wikipedia contributors. (n.d.). Vilsmeier-Haack reaction. In Wikipedia. Source: Organic Chemistry Portal
- Gribble, G. W. (2010). Chapter 2 - Lithiation. In Heterocyclic Scaffolds II. (Vol. 26, pp. 13-25). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Wakefield, B. J. (1998). Organolithium Methods. Academic Press.
- Various Authors. (2011). HETEROCYCLES, Vol. 83, No. 9. Source: HETEROCYCLES
- Sigma-Aldrich. (2025). Safety Data Sheet for Hydrobromic acid. Source: Sigma-Aldrich
- BLD Pharm. (n.d.). 4-Bromonicotinaldehyde. Source: BLD Pharm
- Synblock. (n.d.). 4-Bromo-3-formylpyridine. Source: Synblock
- ChemUniverse. (n.d.). This compound. Source: ChemUniverse
- Wikipedia contributors. (n.d.). Organolithium reagent. In Wikipedia. Source: Wikipedia
- Myers, A. (n.d.). Organolithium reagents. Source: Harvard University Chemistry Department
- TCI Chemicals. (2025). Safety Data Sheet for 4-Bromophenacyl Bromide. Source: TCI Chemicals
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. CAS 154105-64-3 | 4-Bromo-3-formylpyridine - Synblock [synblock.com]
Application Notes and Protocols for 4-Bromonicotinaldehyde Hydrobromide in Materials Science
Introduction: A Versatile Heterocyclic Building Block for Advanced Materials
4-Bromonicotinaldehyde hydrobromide is a bifunctional organic compound that has emerged as a valuable building block in the rational design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a pyridine ring functionalized with both a reactive aldehyde group and a versatile bromine atom, allows for its integration into a variety of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
The aldehyde moiety serves as a primary reactive site for forming robust covalent bonds, most notably imine linkages through condensation reactions with amine-containing monomers. This reaction is a cornerstone in the synthesis of highly stable and crystalline 2D and 3D COFs. The pyridine ring, with its nitrogen atom, can act as a coordination site for metal ions in MOF synthesis or as a basic site to modulate the chemical environment within the pores of the final material.
Crucially, the bromine atom acts as a strategic functional handle. It can be retained in the final material to impart specific electronic properties or serve as a reactive site for post-synthetic modification (PSM). PSM allows for the precise installation of a wide array of other functional groups after the framework has been constructed, enabling the fine-tuning of material properties for specific applications. This dual functionality makes this compound a powerful tool for researchers in materials chemistry, catalysis, and drug development.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of a representative imine-linked Covalent Organic Framework and its subsequent functionalization via Suzuki-Miyaura cross-coupling.
Part 1: Synthesis of a Bromo-Functionalized Pyridyl Covalent Organic Framework (Br-Py-COF)
This section details the synthesis of a crystalline, porous COF from this compound and a complementary amine linker. The solvothermal synthesis method described herein is analogous to established procedures for imine-linked COFs and has been adapted for this specific precursor.
Causality of Experimental Choices:
-
Precursor Neutralization: this compound is a salt, with the pyridine nitrogen protonated. To enable the pyridine nitrogen to participate in the framework's electronic properties and to ensure the aldehyde is in its most reactive state, a weak base (triethylamine) is added to the reaction mixture. This in-situ neutralization is a critical first step.
-
Monomer Selection: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) is chosen as the complementary tritopic amine linker. Its C3 symmetry is ideal for forming a hexagonal 2D COF structure with predictable porosity.
-
Solvent System: A mixture of o-dichlorobenzene and mesitylene is used. These high-boiling point solvents are excellent for solvating the monomers and facilitating the reversible imine bond formation and error correction necessary for achieving a highly crystalline framework. The ratio is optimized to control the nucleation and growth of the COF crystals.
-
Catalyst: An aqueous solution of acetic acid is used as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate of imine condensation.
-
Reaction Conditions: The reaction is carried out under solvothermal conditions (120 °C for 3 days) in a sealed vessel. The elevated temperature provides the necessary energy to overcome the activation barrier for both the forward and reverse reactions of imine formation, which is crucial for the "error-checking" mechanism that leads to a crystalline, thermodynamically stable product rather than an amorphous polymer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Br-Py-COF.
Detailed Protocol: Synthesis of Br-Py-COF
Materials:
-
This compound (C₆H₅Br₂NO, MW: 266.92)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Triethylamine (TEA)
-
o-dichlorobenzene (anhydrous)
-
Mesitylene (anhydrous)
-
6 M Acetic Acid (aqueous)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex vial, add this compound (40.0 mg, 0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (35.0 mg, 0.10 mmol).
-
Add a solvent mixture of o-dichlorobenzene (1.0 mL) and mesitylene (1.0 mL).
-
To this suspension, add triethylamine (21 µL, 0.15 mmol) to neutralize the hydrobromide salt.
-
Add 6 M aqueous acetic acid (0.2 mL) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure a fine, homogeneous dispersion.
-
Subject the vial to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
Seal the vial under vacuum.
-
Heat the sealed vial in an oven at 120 °C for 3 days. A precipitate should form during this time.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed with anhydrous THF (3 x 10 mL) and anhydrous acetone (3 x 10 mL).
-
To remove any unreacted monomers and impurities trapped within the pores, the solid is purified by Soxhlet extraction with THF for 24 hours.
-
The purified powder is then dried under vacuum at 120 °C overnight to yield the final Br-Py-COF product.
Expected Yield and Characterization:
The reaction should yield a microcrystalline powder. The successful formation of the Br-Py-COF can be confirmed by the following characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretch, ~1620 cm⁻¹) and the disappearance of the aldehyde (C=O stretch, ~1700 cm⁻¹) and amine (N-H stretch, ~3300-3400 cm⁻¹) starting material signals.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the specific surface area (BET) and pore volume.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
| Parameter | Typical Value |
| Yield | > 80% |
| BET Surface Area | 1500 - 2000 m²/g |
| Pore Diameter | ~2.5 - 3.0 nm |
| Decomposition Temp. | > 400 °C |
Part 2: Post-Synthetic Modification (PSM) of Br-Py-COF via Suzuki-Miyaura Coupling
This section describes a protocol for the functionalization of the synthesized Br-Py-COF using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the covalent attachment of a wide range of aryl or vinyl groups to the bromine sites within the COF structure, thereby tailoring the chemical and physical properties of the material.[1]
Causality of Experimental Choices:
-
Reaction Choice: The Suzuki-Miyaura coupling is a robust and high-yielding cross-coupling reaction with a high tolerance for various functional groups, making it ideal for the complex environment of a porous framework.[1]
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: An aqueous solution of potassium carbonate is used as the base. It is crucial for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Functional Group Introduction: As a proof-of-concept, 4-formylphenylboronic acid is used to introduce additional aldehyde groups into the COF pores. This demonstrates the ability to create a multi-functionalized framework.
Post-Synthetic Modification Workflow
Caption: Workflow for Suzuki-Miyaura PSM of Br-Py-COF.
Detailed Protocol: Suzuki-Miyaura Coupling on Br-Py-COF
Materials:
-
Br-Py-COF (synthesized as per Part 1)
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask, add the Br-Py-COF (50 mg).
-
Add 4-formylphenylboronic acid (3 equivalents per bromine site on the COF), Pd(PPh₃)₄ (0.1 equivalents), and K₂CO₃ (4 equivalents).
-
Add a solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the flask by bubbling argon through the suspension for 20 minutes.
-
Heat the reaction mixture under reflux at 100 °C for 48 hours under an argon atmosphere.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product extensively with water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL) to remove residual catalyst, unreacted boronic acid, and other byproducts.
-
Dry the functionalized COF under vacuum at 80 °C overnight.
Confirmation of Functionalization:
The success of the post-synthetic modification can be verified by:
-
FT-IR Spectroscopy: Appearance of a new strong carbonyl (C=O) stretch from the newly introduced formyl group.
-
Energy-Dispersive X-ray (EDX) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS): A significant decrease or disappearance of the bromine signal and the appearance of signals corresponding to the new functional group.
-
Solid-State ¹³C NMR: Can provide evidence for the new carbon environments introduced by the functional group.
-
Gas Sorption Analysis: A decrease in the surface area and pore volume is expected due to the introduction of bulky functional groups within the pores.
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for the construction of functional crystalline porous materials. The protocols detailed above provide a robust framework for the synthesis of a bromo-functionalized pyridyl COF and its subsequent modification. The ability to perform post-synthetic modifications on the bromine handle opens up a vast design space for creating materials with tailored properties for applications in gas separation, heterogeneous catalysis, sensing, and beyond. Future research can explore a wider range of amine linkers to tune the topology and pore size of the initial framework and utilize the vast library of available boronic acids for the introduction of diverse functionalities.
References
- Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal.RSC Advances, 2021.
- Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity.Angewandte Chemie International Edition, 2025.
- A Versatile Protocol for Functionalization of Covalent Organic Frameworks via Suzuki-Miyaura Cross-Coupling.ChemRxiv, 2021.
- Pyridinium-Functionalized Ionic Metal–Organic Frameworks Designed as Bifunctional Catalysts for CO2 Fixation into Cyclic Carbonates.ACS Applied Materials & Interfaces, 2020.
- Post-synthetic modification of MIL-101(Cr) with pyridine for high-performance liquid chromatographic separation of tocopherols.Journal of Chromatography A, 2015.
- Construction of Covalent Organic Framework for Catalysis: Pd/COF-LZU1 in Suzuki–Miyaura Coupling Reaction.Journal of the American Chemical Society, 2011.
- The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs.NINGBO INNO PHARMCHEM CO.,LTD. Blog.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.Chemical Communications, 2023.
Sources
The Strategic Role of 4-Bromonicotinaldehyde Hydrobromide in Catalysis: A Guide for Researchers
For the discerning researcher in organic synthesis, medicinal chemistry, and materials science, the utility of a chemical building block is measured by its strategic versatility. 4-Bromonicotinaldehyde hydrobromide, with its dual reactive centers—a nucleophilic aldehyde and an electrophilic C-Br bond on a pyridine scaffold—is a prime exemplar of such a molecule. While not a catalyst in its own right, its true value lies in its role as a sophisticated precursor for the synthesis of custom ligands, a key reactant in powerful cross-coupling reactions, a versatile component in multicomponent reactions for drug discovery, and a foundational unit for the construction of functional materials like Metal-Organic Frameworks (MOFs). This guide provides an in-depth exploration of these catalytic applications, complete with detailed protocols and mechanistic insights to empower your research endeavors.
A Versatile Precursor for Advanced Ligand Synthesis
The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. This compound serves as an excellent starting point for the rational design of novel pyridine-based ligands, which are crucial for enhancing the activity, selectivity, and stability of metal catalysts in a myriad of chemical transformations.[1]
The strategic placement of the aldehyde and bromo functionalities allows for sequential or independent modifications. The aldehyde group readily participates in condensation reactions with amines to form Schiff bases (imines), which are themselves important ligands or can be further reduced to stable secondary amines. The bromo group, on the other hand, provides a handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.
Application Note: Synthesis of a Bidentate N,N-Ligand
This protocol outlines the synthesis of a bidentate ligand where the pyridine nitrogen and a newly introduced amino group can coordinate to a metal center. This class of ligands is valuable in various catalytic processes, including oxidation and reduction reactions.
Experimental Protocol: Synthesis of N-benzyl-1-(4-bromopyridin-3-yl)methanamine
-
Materials: this compound, benzylamine, sodium triacetoxyborohydride, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in DCM (20 mL).
-
Neutralize the hydrobromide salt by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the free base, 4-bromonicotinaldehyde.
-
Dissolve the crude 4-bromonicotinaldehyde in DCM (15 mL) and add benzylamine (1.1 mmol). Stir the mixture at room temperature for 2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(4-bromopyridin-3-yl)methanamine.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromonicotinaldehyde Hydrobromide
Welcome to the technical support center for the synthesis of 4-Bromonicotinaldehyde hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Synthetic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize side products. A common and effective synthetic route starts from a readily available 4-methylpyridine derivative, such as methyl 4-methylnicotinate. The overall transformation involves two key steps:
-
Benzylic Bromination: The methyl group at the 4-position of the pyridine ring is selectively brominated to form a bromomethyl intermediate.
-
Oxidation to Aldehyde: The resulting bromomethyl group is then oxidized to the desired aldehyde functionality.
-
Hydrobromide Salt Formation: The final product is typically isolated as a stable hydrobromide salt.
This guide will delve into the intricacies of each step, providing practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A good starting material is a 4-methylpyridine derivative where other positions on the ring are appropriately substituted or protected if necessary. Methyl 4-methylnicotinate is a common choice as the ester group is relatively stable under the conditions of the subsequent reactions.
Q2: Which brominating agent should I use for the first step?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[1][2][3] It provides a low, steady concentration of bromine, which minimizes side reactions like electrophilic aromatic substitution on the pyridine ring.[3][4] Using elemental bromine (Br₂) can lead to a mixture of products and is generally not recommended for this transformation.[3]
Q3: What are the most common side reactions during the bromination step?
A3: The most common side reactions are:
-
Over-bromination: Formation of di- and tri-brominated species at the benzylic position.[5]
-
Ring Bromination: Electrophilic substitution on the pyridine ring, although less likely with NBS compared to Br₂.
-
Polymerization: The bromomethyl intermediate can be reactive and may polymerize under certain conditions.
Q4: I have my bromomethyl intermediate. What are my options for converting it to the aldehyde?
A4: There are two primary methods for this conversion, each with its own advantages and challenges:
-
Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as the oxidant.[6][7][8][9][10] It is a relatively mild and effective method for converting benzylic halides to aldehydes.
-
Sommelet Reaction: This classic reaction involves the use of hexamine (hexamethylenetetramine).[11][12][13] The benzyl halide first forms a quaternary ammonium salt with hexamine, which is then hydrolyzed to the aldehyde.
Q5: My final product is unstable. How can I improve its shelf life?
A5: 4-Bromonicotinaldehyde can be prone to oxidation and polymerization. Isolating it as the hydrobromide salt significantly enhances its stability and shelf life. The salt is typically a crystalline solid that is easier to handle and store than the free base.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for each stage of the synthesis.
Step 1: Benzylic Bromination of 4-Methylpyridine Derivative
This step is critical for a successful synthesis. The goal is to achieve high conversion to the monobrominated product while minimizing side reactions.
Experimental Protocol: Benzylic Bromination with NBS
A general procedure for the bromination of a 4-methylpyridine derivative (e.g., methyl 4-methylnicotinate) is as follows:
-
Dissolve the 4-methylpyridine derivative in a suitable solvent (e.g., carbon tetrachloride, acetonitrile).
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents).
-
Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromomethyl intermediate.
Troubleshooting Table: Benzylic Bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors. | 1. Use a fresh batch of radical initiator. 2. Ensure the reaction is at a vigorous reflux and extend the reaction time. 3. Ensure all glassware is clean and solvents are free of impurities. |
| Formation of Dibromo- and Tribromo- byproducts | 1. Excess NBS. 2. High local concentration of bromine. | 1. Use no more than 1.2 equivalents of NBS. Consider adding the NBS portion-wise. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Significant Ring Bromination | 1. Use of Br₂ instead of NBS. 2. Acidic reaction conditions promoting electrophilic substitution. | 1. Strictly use NBS as the brominating agent. 2. Consider adding a non-nucleophilic base like calcium carbonate to neutralize any generated HBr. |
| Product Decomposition or Polymerization | 1. Prolonged heating after reaction completion. 2. The bromomethyl intermediate can be unstable. | 1. Monitor the reaction closely and work up as soon as the starting material is consumed. 2. Proceed to the next step as soon as possible without extensive purification of the intermediate. |
Visualization of the Bromination Workflow
Caption: Workflow for the benzylic bromination step.
Step 2: Oxidation of 4-(Bromomethyl)pyridine Derivative to Aldehyde
The choice of oxidation method depends on the stability of your substrate and the desired scale of the reaction. Both the Kornblum and Sommelet reactions are viable options.
The Kornblum oxidation offers a direct conversion of the alkyl halide to the aldehyde using DMSO.[6][7][8][9][10]
Experimental Protocol: Kornblum Oxidation
-
Dissolve the crude 4-(bromomethyl)pyridine derivative in DMSO.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) (2-3 equivalents).
-
Heat the reaction mixture (typically 80-150 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine to remove DMSO and salts.
-
Dry the organic layer, filter, and concentrate to yield the crude aldehyde.
Troubleshooting Table: Kornblum Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Incomplete reaction. 2. Formation of byproducts. 3. Difficult extraction from the aqueous phase. | 1. Increase reaction temperature or time. 2. Ensure the starting bromide is of reasonable purity. 3. Saturate the aqueous phase with NaCl to improve extraction efficiency. |
| Formation of Thioacetal Byproduct | Reaction with dimethyl sulfide (a byproduct of the oxidation). | Use a less nucleophilic base or conduct the reaction at a lower temperature if possible. |
| Difficult Removal of DMSO | DMSO is highly polar and water-soluble. | Perform multiple extractions with water. A final wash with brine helps to break emulsions. |
The Sommelet reaction is a classic method that proceeds via a hexaminium salt intermediate.[11][12][13]
Experimental Protocol: Sommelet Reaction
-
Dissolve the crude 4-(bromomethyl)pyridine derivative in a suitable solvent (e.g., chloroform, ethanol).
-
Add hexamine (hexamethylenetetramine) (1.1-1.5 equivalents) and stir at room temperature or with gentle heating to form the quaternary ammonium salt.
-
Isolate the salt by filtration if it precipitates.
-
Hydrolyze the hexaminium salt by heating it in aqueous acetic acid or water.
-
After hydrolysis, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude aldehyde.
Troubleshooting Table: Sommelet Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Incomplete formation of the hexaminium salt. 2. Incomplete hydrolysis of the salt. 3. Formation of the corresponding amine (Delépine reaction) as a side product. | 1. Ensure the hexamine is dry and use a slight excess. 2. Increase the hydrolysis time or temperature. 3. Carefully control the hydrolysis conditions; acidic conditions generally favor aldehyde formation. |
| Difficulty Isolating the Hexaminium Salt | The salt may be soluble in the reaction solvent. | If the salt does not precipitate, the solvent can be removed under reduced pressure before proceeding with the hydrolysis step. |
Visualization of the Oxidation Decision Path
Caption: Decision path for the oxidation step.
Purification and Characterization
Purification:
-
Crude Product: The crude 4-Bromonicotinaldehyde can often be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Hydrobromide Salt: For enhanced stability, the purified aldehyde can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HBr in acetic acid or ethereal HBr. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization:
-
TLC (Thin Layer Chromatography): Useful for monitoring reaction progress. Use a UV lamp for visualization.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product. A C18 reverse-phase column with a UV detector is a common setup for analyzing brominated pyridine derivatives.[14]
Safety Precautions
-
Brominating Agents: NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin.
-
Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Consider using a safer alternative like acetonitrile if the reaction proceeds efficiently.
-
Intermediates: Bromomethylpyridines are lachrymatory and alkylating agents. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Reactions: Always conduct reactions in a fume hood and behind a safety shield, especially when heating.
By following this guide, researchers can navigate the common challenges associated with the synthesis of this compound, leading to improved yields and a more efficient workflow.
References
- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
- Grokipedia.
- Sommelet Reaction. In Name Reactions in Organic Synthesis (pp. 387-389). Cambridge University Press. [Link]
- ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. [Link]
- Chemistry Steps.
- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Tetrahedron Letters, 55(35), 4965-4968. [Link]
- SynArchive.
- Wikipedia. Sommelet reaction. [Link]
- Chemia. (2022).
- Chad's Prep. (2022). 10.
- Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233-2234. [Link]
- Chem-Station Int. Ed. (2018).
- Chad's Prep on YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Google Patents. (1982). Preparation of aromatic aldehydes by the Sommelet reaction (U.S.
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. synarchive.com [synarchive.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 13. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 4-Bromonicotinaldehyde hydrobromide
Technical Support Center: Synthesis of 4-Bromonicotinaldehyde Hydrobromide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic resource organized by common experimental challenges, providing troubleshooting insights, mechanistic explanations, and preventative strategies to ensure a successful and reproducible outcome.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the synthesis, which typically proceeds via the bromination of 3-methylpyridine followed by oxidation of the methyl group.
Section 1: Issues During Bromination of the Pyridine Ring
Question: My reaction to form 4-bromo-3-methylpyridine has a low yield, and the NMR spectrum shows multiple aromatic signals, some indicating di-bromination. What is causing this, and how can I improve selectivity?
Answer: This is a classic issue of regioselectivity and over-bromination in electrophilic aromatic substitution on a pyridine ring.
-
Mechanistic Insight: The pyridine ring is electron-deficient, making electrophilic substitution inherently difficult compared to benzene. The reaction is typically performed under harsh conditions (e.g., high temperature), which can lead to a lack of selectivity. The nitrogen atom deactivates the ring, particularly at the α (2, 6) and γ (4) positions. The methyl group at the 3-position is a weak activating group. The combination of these factors can lead to a mixture of products, including bromination at the 5-position or di-bromination if conditions are too forcing. A common method involves the bromination of 4-methylpyridine in the presence of AlCl3, which can still produce byproducts.[1]
-
Troubleshooting & Preventative Strategy:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the brominating agent (e.g., 1.1-1.2 equivalents of Br₂).
-
Temperature Management: High temperatures drive the reaction but reduce selectivity. Start at a lower temperature and slowly increase it, monitoring the reaction by TLC or GC-MS. For the bromination of 4-methylpyridine, temperatures around 120°C are often used, but careful control is necessary.[1]
-
Alternative Starting Materials: A more controlled route involves starting with 3-methyl-4-nitropyridine N-oxide, reducing the nitro group to an amine, performing a Sandmeyer reaction to introduce the bromine, and then removing the N-oxide. While longer, this route offers superior regiochemical control.
-
Section 2: Challenges in the Oxidation of the 3-Methyl Group
This is the most critical step where side reactions can drastically reduce the yield of your desired aldehyde.
Question: My final product after the oxidation step is primarily 4-bromonicotinic acid. How did this happen and how can I stop it?
Answer: This is the most common side reaction: over-oxidation. Aldehydes are highly susceptible to further oxidation to carboxylic acids, especially under the reaction conditions used to convert a methyl group.
-
Mechanistic Insight: The oxidation of a benzylic methyl group to an aldehyde requires strong oxidizing agents (e.g., KMnO₄, CrO₃, SeO₂). However, the aldehyde intermediate formed is often more reactive than the starting methyl group. This means that as soon as the aldehyde is formed, it can be immediately oxidized again by the reagent still in the reaction mixture to form the stable carboxylic acid, 4-bromonicotinic acid.[2] The Pinnick oxidation is a prime example of a reaction specifically designed to oxidize aldehydes to carboxylic acids, illustrating the ease of this transformation.[3]
-
Troubleshooting & Preventative Strategy:
-
Use a Milder, Aldehyde-Sparing Oxidant: Avoid harsh reagents like KMnO₄. Selenium dioxide (SeO₂) is a classic choice for this type of transformation, but it is highly toxic. Modern methods using milder oxidants are preferred.
-
The Acetal Protection Strategy: This is the most robust and highly recommended solution. By protecting the aldehyde as it forms, you prevent it from over-reacting. This is typically done by converting the intermediate alcohol or the aldehyde itself into an acetal, which is stable to oxidizing conditions.[4][5][6] The aldehyde can then be regenerated in the final step by acid-catalyzed hydrolysis.[7][8]
-
Question: My oxidation reaction is sluggish and gives a low conversion, leaving a lot of starting material.
Answer: This indicates that your oxidizing agent is too weak or the reaction conditions are not optimal.
-
Mechanistic Insight: The C-H bonds of the methyl group on an electron-poor pyridine ring are relatively strong. The reaction requires sufficient energy input (heat) or a sufficiently reactive oxidant to initiate the process.
-
Troubleshooting & Preventative Strategy:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C, monitoring for product formation and byproduct generation via TLC.
-
Change Oxidant: If a mild oxidant like MnO₂ is failing, you may need to switch to a slightly stronger one. However, be mindful of the over-oxidation risk.
-
Phase-Transfer Catalysis: For reactions involving an inorganic oxidant and an organic substrate, a phase-transfer catalyst can sometimes improve reaction rates by bringing the reactants together.
-
Section 3: Purification and Salt Formation Issues
Question: After adding HBr, my final product is an oil or a sticky solid, not the expected crystalline hydrobromide salt. How can I get it to crystallize?
Answer: Oiling out during salt formation is almost always due to the presence of impurities. The desired product and its hydrobromide salt are solids.[9][10]
-
Mechanistic Insight: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation, often resulting in amorphous solids, oils, or lower melting points. The side products discussed earlier (e.g., 4-bromonicotinic acid, unreacted starting material) are the likely culprits.
-
Troubleshooting & Preventative Strategy:
-
Purify Before Salt Formation: Do not proceed to the salt formation step with crude material. Purify the freebase 4-Bromonicotinaldehyde first, typically using silica gel column chromatography. The pure aldehyde should be a solid.
-
Solvent Choice: Ensure you are using an appropriate solvent for the salt formation. Typically, the pure aldehyde is dissolved in a non-polar, anhydrous solvent (like diethyl ether or dichloromethane), and a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) is added dropwise.
-
Trituration: If you get an oil, try adding a non-polar solvent in which the desired salt is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Scratching the side of the flask with a glass rod can help induce crystallization.
-
| Side Product | Molar Mass ( g/mol ) | Distinguishing Feature |
| 4-Bromonicotinaldehyde (Product) | 186.01 | Aldehyde proton (~10 ppm in ¹H NMR) |
| 4-Bromo-3-methylpyridine (Start) | 172.03 | Methyl singlet (~2.4 ppm in ¹H NMR) |
| 4-Bromonicotinic Acid | 202.01 | Broad carboxylic acid proton (>12 ppm in ¹H NMR), soluble in aqueous base |
| 3,5-Dibromo-4-methylpyridine | 250.93 | Higher mass, distinct aromatic pattern in NMR |
| Table 1: Common reaction components and their characteristics. |
Recommended Protocol: A Preventative Approach
This protocol incorporates the acetal protection strategy to proactively avoid the common over-oxidation side reaction.
Step-by-Step Methodology
Step 1: Synthesis of 4-Bromo-3-(diethoxymethyl)pyridine (Acetal Protected Intermediate)
-
Oxidation to Alcohol (Intermediate): To a solution of 4-bromo-3-methylpyridine in a suitable solvent, add an appropriate oxidizing agent (e.g., N-Bromosuccinimide with a radical initiator followed by hydrolysis) to form 4-bromo-3-(hydroxymethyl)pyridine. This step is often complex; specific literature procedures should be consulted.
-
Oxidation to Aldehyde: To a solution of the intermediate alcohol in dichloromethane, add a mild oxidant like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Acetal Protection: Without isolating the potentially unstable aldehyde, add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture to drive the formation of the diethyl acetal.
-
Work-up & Purification: Quench the reaction, perform an aqueous work-up, and purify the crude 4-bromo-3-(diethoxymethyl)pyridine by silica gel chromatography.
Step 2: Deprotection and Hydrobromide Salt Formation
-
Hydrolysis (Deprotection): Dissolve the purified acetal in a solvent mixture such as THF/water.[7] Add a stoichiometric amount of hydrobromic acid (HBr, 48% aq.).
-
Monitoring: Stir the reaction at room temperature. The deprotection is often rapid. Monitor by TLC for the disappearance of the acetal and the appearance of the polar aldehyde.
-
Isolation: Once the reaction is complete, the this compound may precipitate directly. If not, concentrate the solvent under reduced pressure. The resulting solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and then dried under vacuum.
References
- Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. [Link]
- Martin, A. (2023). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. YouTube. [Link]
- Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
- Royal Society of Chemistry. The spontaneous hydrolysis of acetals: sensitivity to the leaving group. [Link]
- PubChem. 4-Bromopyridine-3-carbaldehyde. [Link]
- NROChemistry.
Sources
- 1. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 8. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 10. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromonicotinaldehyde Hydrobromide
This guide is designed for researchers, chemists, and drug development professionals working with 4-Bromonicotinaldehyde hydrobromide. It serves as a centralized resource for optimizing synthetic reactions and troubleshooting common experimental challenges. The information presented herein synthesizes established chemical principles with practical, field-proven insights to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and analysis of this compound.
Q1: What is this compound, and why is the hydrobromide salt form commonly used?
A1: 4-Bromonicotinaldehyde is a substituted pyridine derivative featuring both an aldehyde and a bromine atom, making it a versatile synthetic intermediate.[1] The compound is frequently supplied and used as its hydrobromide salt (HBr salt). The primary reasons for this are enhanced stability and improved handling characteristics. The basic nitrogen atom of the pyridine ring is protonated by hydrobromic acid, forming a pyridinium salt. This protonation significantly reduces the nucleophilicity and reactivity of the pyridine nitrogen, preventing unwanted side reactions. Furthermore, aldehydes can be susceptible to oxidation; converting the molecule into a salt often increases its crystalline nature and thermal stability, giving it a longer shelf life compared to the free base.[2][3]
Q2: What are the recommended storage and handling procedures for this reagent?
A2: Due to its chemical nature, strict storage and handling protocols are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[2] The free base, 4-Bromonicotinaldehyde, is even more sensitive and requires storage in a freezer at or below -20°C.[3]
-
Handling: Always handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1] Due to its sensitivity to air and moisture, it is advisable to minimize its exposure to the atmosphere. When weighing and dispensing, do so quickly and reseal the container promptly.
Q3: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
A3: A multi-technique approach is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): TLC is the primary tool for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture, you can visualize the consumption of the precursor and the formation of the product. UV visualization is effective due to the aromatic nature of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. The ¹H NMR spectrum will clearly show characteristic signals for the aldehyde proton (around 10 ppm) and the aromatic protons on the pyridine ring. Successful salt formation can sometimes be inferred by shifts in the aromatic proton signals compared to the free base.
-
Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the product. You will typically observe the mass of the protonated free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[2] A reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a common starting point for method development.
Part 2: Synthetic Strategy & Reaction Optimization
The synthesis of this compound typically involves the selective bromination of a suitable nicotinaldehyde precursor. The optimization of this process is critical for achieving high yield and purity.
Generalized Synthetic Workflow
The logical approach involves the electrophilic bromination of a protected nicotinaldehyde derivative, followed by deprotection and isolation as the hydrobromide salt. This strategy prevents unwanted reactions with the aldehyde functional group.
Sources
troubleshooting guide for reactions involving 4-Bromonicotinaldehyde hydrobromide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromonicotinaldehyde Hydrobromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. Our focus is on providing not just solutions, but also the underlying chemical principles to inform your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of this compound.
Q1: How should I properly store and handle this compound?
A: this compound should be stored in an inert atmosphere, preferably under argon or nitrogen, and at a low temperature (2-8°C is common, with some suppliers recommending as low as -20°C for long-term storage) to minimize degradation.[1][2] The compound is an irritant and harmful if swallowed or inhaled, so it is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What is the significance of the hydrobromide salt form of this aldehyde?
A: The hydrobromide salt enhances the stability of the compound. The protonation of the pyridine nitrogen reduces its nucleophilicity and susceptibility to oxidation. However, this also means that for most reactions, the free aldehyde must be generated in situ by the addition of a base. The choice of base is critical and will depend on the specific reaction conditions and the tolerance of other functional groups in your substrates.
Q3: What are the typical solubilities of this compound?
Troubleshooting Guide: Common Reactions
This guide provides a problem-and-solution framework for two of the most common applications of this compound: Suzuki-Miyaura cross-coupling and reductive amination.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, reactions involving heteroaromatic halides like 4-Bromonicotinaldehyde can present unique challenges.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of starting materials. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.
-
Insufficient Basicity to Liberate the Free Aldehyde: The hydrobromide salt is unreactive in the Suzuki coupling. You must add a base to neutralize the salt and generate the free 4-Bromonicotinaldehyde.
-
Solution: Ensure you are using at least one equivalent of base to neutralize the hydrobromide salt, in addition to the 2-3 equivalents typically required for the catalytic cycle.
-
Expert Insight: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[3][4][5] For sensitive substrates, a milder base like KF can be considered, although this may slow down the reaction rate.[6] A screening of bases is highly recommended for optimization.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species.
-
Solution: Rigorously degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure all reagents are added under a positive pressure of inert gas.
-
Protocol: A standard procedure involves at least three cycles of evacuating the reaction flask and backfilling with inert gas before adding the solvent and catalyst.
-
-
Poor Solubility of Reagents: As a salt, the starting material may not be fully soluble in common Suzuki coupling solvents like dioxane or toluene, even with a co-solvent of water.
-
Solution: Consider using a more polar solvent system, such as DMF/water or DME/water. The addition of the base should also improve the solubility of the aldehyde in the organic phase. Ensure vigorous stirring to maximize the interaction between the different phases.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.
-
Solution: For an electron-deficient substrate like a bromopyridine, ligands that promote oxidative addition are beneficial. Buchwald ligands such as SPhos or XPhos can be highly effective.[7]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling Base Screening
| Base | Equivalents | Solvent System (v/v) | Typical Temperature | Notes |
| K₃PO₄ | 3-4 | Dioxane/H₂O (4:1) | 80-100 °C | A strong, reliable base for many Suzuki couplings.[5] |
| K₂CO₃ | 3-4 | Toluene/EtOH/H₂O (4:1:1) | 80-100 °C | A common and cost-effective choice. |
| Cs₂CO₃ | 3-4 | Dioxane/H₂O (4:1) | 80-100 °C | Often gives higher yields but is more expensive.[4] |
| KF | 3-4 | Toluene/H₂O (4:1) | 80-100 °C | A milder base, useful if your substrate is base-sensitive.[6] |
Q2: I am observing significant amounts of debromination (protodebromination) of my this compound starting material. How can I prevent this?
A: Protodebromination is a common side reaction in Suzuki couplings, where the aryl halide is reduced to the corresponding arene.
-
Cause: This can be caused by a variety of factors, including the presence of water and a strong base, or issues with the transmetalation step being too slow.
-
Solutions:
-
Optimize the Base: A weaker base like KF might be less prone to causing this side reaction.
-
Use Anhydrous Conditions (with caution): While Suzuki couplings often use aqueous bases, in some cases, anhydrous conditions with a base like KOtBu can be effective. However, this requires careful control to avoid other side reactions.
-
Ensure Boronic Acid Quality: Degraded boronic acid can lead to a slower transmetalation, giving more time for side reactions to occur. Use fresh, high-quality boronic acid.
-
Diagram 1: Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Section 2: Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes. The presence of the hydrobromide salt and the electronic nature of the pyridine ring are key considerations.
Q1: My reductive amination reaction is not proceeding, and I am recovering my starting aldehyde. What should I investigate?
A: The failure of a reductive amination often points to issues with imine formation, the first step of the reaction.
-
Insufficient Base: Similar to the Suzuki coupling, a base is required to liberate the free aldehyde from its hydrobromide salt. Without the free aldehyde, imine formation cannot occur.
-
Solution: Add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture before adding the reducing agent.
-
-
Inefficient Imine Formation: Imine formation is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution:
-
Add a Dehydrating Agent: Including a drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.
-
Stepwise Procedure: Allow the aldehyde, amine, and base (and optional dehydrating agent) to stir for a period (e.g., 1-2 hours) to pre-form the imine before adding the reducing agent.[8]
-
-
-
Steric Hindrance or Poor Nucleophilicity of the Amine: If your amine is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), imine formation will be slow.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome a higher activation barrier for imine formation.
-
Use a Lewis Acid Catalyst: Adding a catalytic amount of a Lewis acid like Ti(OiPr)₄ can activate the aldehyde towards nucleophilic attack.[9]
-
-
Q2: My reaction is producing the corresponding alcohol from the reduction of 4-Bromonicotinaldehyde instead of the desired amine. How can I improve the selectivity?
A: The formation of the alcohol byproduct indicates that your reducing agent is reducing the aldehyde faster than the imine.
-
Choice of Reducing Agent: This is the most critical factor for selectivity.
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[10][11]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations.[10][12] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.[12]
-
Table 2: Selecting the Right Reducing Agent for Reductive Amination
| Reducing Agent | Typical Solvent | Selectivity | Pros | Cons |
| NaBH(OAc)₃ | DCE, THF, DCM | High for Imines | Mild, one-pot reactions are common.[11] | Moisture sensitive. |
| NaBH₃CN | MeOH, EtOH | High for Imines | Effective and well-documented.[12] | Highly toxic (cyanide). |
| NaBH₄ | MeOH, EtOH | Low | Inexpensive, readily available. | Can reduce the starting aldehyde.[11] Best used in a two-step process. |
Q3: I am observing the formation of a dialkylated amine as a side product. How can I minimize this?
A: Over-alkylation occurs when the product amine, which is also nucleophilic, reacts with another molecule of the aldehyde. This is more common with primary amines.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. This will ensure the aldehyde is consumed before it has a chance to react with the product amine.
-
Slow Addition of the Aldehyde: If practical, adding the aldehyde slowly to a solution of the amine and reducing agent can maintain a low concentration of the aldehyde, disfavoring the side reaction.
-
Stepwise Procedure: Pre-forming the imine and then adding the reducing agent can sometimes help, as it minimizes the time the product amine is in the presence of unreacted aldehyde.[8]
-
Diagram 2: Decision Tree for Reductive Amination Troubleshooting
Caption: Decision-making guide for reductive amination issues.
References
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive amination. (n.d.). In Wikipedia.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
- Reductive Amination. (n.d.). ACS Green Chemistry Institute.
- Screening of different bases for Suzuki coupling. (2020, February). ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Data.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015, March 12). ResearchGate.
- Explore our new range of products for Reductive Amination. (n.d.). Fisher Scientific.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014, December 1). Chemistry Stack Exchange.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- 4-Bromopyridine-3-carboxaldehyde | CAS 872-89-9. (n.d.). Pipzine Chemicals.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, January 10). MDPI.
- 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997. (n.d.). PubChem.
- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group, Princeton University.
- Organic Solvent Solubility Data Book. (2010, February 26). CORE.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015, July). Journal of Chemical Education.
- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
- Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. (2024, February 29). Nature Communications.
- 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472. (n.d.). PubChem.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2023, August 28). Chemical Reviews.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Information Service.
Sources
- 1. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 4-Bromonicotinaldehyde hydrobromide under different pH conditions
Welcome to the technical support guide for 4-Bromonicotinaldehyde hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for experiments involving this compound. Here, we address common challenges related to its stability, handling, and reactivity, particularly concerning pH variations.
I. Frequently Asked Questions (FAQs)
This section covers the most common inquiries we receive regarding the use of this compound in experimental settings.
What is the optimal pH range for storing and handling this compound in solution?
The stability of this compound is significantly influenced by pH. As a hydrobromide salt, the compound is most stable in acidic conditions (pH < 6.5). The acidic environment helps to keep the pyridine nitrogen protonated, which reduces its nucleophilicity and minimizes side reactions. Under neutral to basic conditions (pH ≥ 7), the compound is prone to degradation and discoloration.
Why does my solution of this compound turn yellow/brown at neutral or high pH?
The observed color change is a common indicator of degradation. At neutral or alkaline pH, the pyridine nitrogen is deprotonated, increasing the electron density of the ring and making the aldehyde group more susceptible to oxidation and polymerization. The formation of colored byproducts is a result of these degradation pathways. To prevent this, it is crucial to maintain a slightly acidic pH during your experiments whenever the reaction conditions allow.
Can I use buffers with this compound? If so, which ones are recommended?
Yes, buffers can be used, and are often recommended, to maintain a stable pH environment. Phosphate or citrate buffers in the acidic range (pH 4-6) are generally compatible. However, it is critical to avoid amine-based buffers (e.g., Tris, HEPES) as the primary or secondary amine functionalities in these buffers can react with the aldehyde group to form imines, leading to the consumption of your starting material.
What are the best practices for dissolving and storing this compound?
For short-term storage in solution, dissolve the compound in a suitable acidic buffer or an anhydrous aprotic solvent. For long-term storage, it is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The solid is hygroscopic and should be protected from moisture.[2]
Is this compound sensitive to light or air?
Yes, like many aldehydes, this compound can be sensitive to both light and air (oxygen).[2] Air oxidation can convert the aldehyde to a carboxylic acid. It is advisable to handle the compound under an inert atmosphere and store it in amber vials or containers protected from light to minimize degradation.[2][3]
II. Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during your experiments.
Issue 1: Low Reaction Yield or Incomplete Conversion
Symptoms:
-
Your reaction does not proceed to completion, leaving a significant amount of starting material.
-
The yield of your desired product is consistently lower than expected.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect pH | The reactivity of the aldehyde group can be pH-dependent. In strongly acidic conditions, the carbonyl oxygen can be protonated, potentially deactivating it towards certain nucleophiles.[4] Conversely, in basic conditions, the compound itself degrades. | Optimize the reaction pH. A slightly acidic to neutral pH is often a good starting point for many reactions involving aldehydes. Perform small-scale trials at different pH values (e.g., 5.0, 6.0, 7.0) to find the optimal condition for your specific transformation. |
| Degradation of Starting Material | If the compound has been stored improperly or dissolved in an inappropriate solvent (e.g., a nucleophilic solvent or at a high pH) for an extended period, it may have degraded before the reaction. | Always use freshly prepared solutions of this compound. Confirm the purity of your starting material using techniques like ¹H NMR or LC-MS before starting the reaction. |
| Incompatible Reagents | The presence of strong nucleophiles (e.g., primary or secondary amines) in the reaction mixture that are not the intended reactants can compete for the aldehyde group. | Review all reagents in your reaction mixture. If possible, replace any incompatible components. For example, use a non-amine-based buffer if buffering is required. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks in addition to your starting material and desired product.
-
The crude product is difficult to purify.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Side Reactions at High pH | As mentioned, basic conditions promote side reactions such as aldol condensation or Cannizzaro-type reactions, especially if the reaction is heated. | Maintain strict pH control. If your reaction requires basic conditions, consider strategies like slow addition of the base at low temperatures to minimize byproduct formation. |
| Oxidation | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air. | Run your reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to remove dissolved oxygen. |
| Reaction with Solvent | Protic solvents like methanol or ethanol can potentially form hemiacetals or acetals with the aldehyde, especially in the presence of an acid catalyst. | If possible, use aprotic solvents (e.g., THF, DCM, acetonitrile). If a protic solvent is necessary, use anhydrous conditions and consider the potential for acetal formation. |
Issue 3: Inconsistent Spectroscopic Data (NMR, MS)
Symptoms:
-
The ¹H NMR spectrum of your compound shows broad peaks or unexpected chemical shifts.
-
The mass spectrum shows peaks that do not correspond to the expected molecular weight.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Presence of Hydrate or Solvate | The compound may have absorbed water or solvent during storage or handling, leading to the formation of a hydrate or solvate. This can affect the NMR spectrum and elemental analysis. | Dry the compound under high vacuum before preparing your sample for analysis. For NMR, consider using a deuterated solvent with a low water content. |
| Equilibrium with Hemiacetal/Acetal in Solution | If dissolved in an alcohol-based solvent, the aldehyde can exist in equilibrium with the corresponding hemiacetal or acetal, leading to additional peaks in the NMR spectrum. | Use a non-reactive deuterated solvent like DMSO-d₆ or CDCl₃ for NMR analysis. |
| Degradation During Analysis | The compound might be degrading during the analytical procedure, for example, on the LC column or in the MS source. | Adjust the analytical method. For LC-MS, use a mobile phase with a slightly acidic pH and avoid high temperatures. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a Reaction with a Nucleophile
This protocol provides a general workflow for reacting this compound with a generic nucleophile.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aldehyde in a suitable anhydrous aprotic solvent (e.g., THF, DCM).
-
In a separate flask, prepare a solution of your nucleophile (1.0-1.2 eq).
-
If the reaction requires a specific pH, add the appropriate buffer at this stage.
-
-
Reaction Execution:
-
Cool the aldehyde solution to the desired temperature (e.g., 0°C).
-
Add the nucleophile solution dropwise to the aldehyde solution over a period of 15-30 minutes.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
-
Caption: General experimental workflow for nucleophilic addition.
Diagram: pH-Dependent Stability
The following diagram illustrates the structural changes of this compound under different pH conditions and the potential degradation pathways.
Caption: pH-dependent stability and degradation pathways.
IV. References
-
A Reversible pH-Dependent Intramolecular Pyridine-Aldehyde Cyclization. PubMed. [Link]
-
Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia. [Link]
-
3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Safety Data Sheet. Stobec. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? Quora. [Link]
Sources
Technical Support Center: Prevention of 4-Bromonicotinaldehyde Hydrobromide Degradation
Welcome to the technical support center for 4-Bromonicotinaldehyde hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Degradation can lead to inconsistent experimental results, low yields, and the introduction of impurities. By understanding the underlying chemical principles of its degradation, you can implement effective handling and storage protocols to safeguard your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter, providing direct causes and actionable solutions.
Q1: My vial of this compound, which was once a white or off-white solid, has developed a distinct yellow or brown color. What is happening, and can I still use it?
A1: The appearance of a yellow or brown tint is the most common visual indicator of degradation. This discoloration is primarily due to the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 4-bromonicotinic acid, and potentially the formation of other colored polymeric byproducts.
-
Causality: The aldehyde group is highly susceptible to autoxidation, a radical-chain reaction initiated by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, moisture, and trace metal impurities. The hydrobromide salt form offers some protection, but improper storage will inevitably lead to oxidation.
-
Recommended Action: The material is likely impure. Using it directly in your synthesis will introduce the 4-bromonicotinic acid impurity and result in lower yields of your desired product. Before use, you must assess its purity.
-
Quick Check: Perform a quick purity analysis using Thin-Layer Chromatography (TLC) (see Protocol 1). The carboxylic acid impurity will typically appear as a more polar spot (lower Rf value) that may streak.
-
Definitive Analysis: For critical applications, obtain a new ¹H NMR or LC-MS spectrum and compare it to the reference data for a pure sample.
-
Purification: If a fresh vial is unavailable, purification via recrystallization may be possible, but it is often more practical to procure new, high-purity material.
-
Q2: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a highly polar byproduct that matches the mass of 4-bromonicotinic acid. Is my starting material the problem?
A2: Yes, this is a classic symptom of using degraded this compound. The presence of the oxidized impurity, 4-bromonicotinic acid, directly reduces the molar quantity of the active aldehyde available for your reaction.
-
Causality: The aldehyde has been consumed by oxidation prior to your experiment. Since the carboxylic acid is generally unreactive under conditions intended for an aldehyde (e.g., reductive amination, Wittig reactions), it acts as an inert impurity, reducing your theoretical yield.
-
Recommended Action:
-
Validate Starting Material: Immediately perform a purity check on your vial of this compound using the TLC protocol provided below.
-
Procure Fresh Reagent: Discard the compromised reagent and obtain a new, unopened vial from a reputable supplier.
-
Implement Strict Storage: Adhere to the recommended storage and handling protocols outlined in the FAQ section to prevent the degradation of your new material.
-
Part 2: Frequently Asked Questions (FAQs) on Prevention & Handling
Q1: What are the definitive, ideal long-term storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound must be rigorously protected from air, light, and moisture. The manufacturer's recommendations should always be followed.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of all chemical degradation pathways, especially oxidation.[3] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Excludes atmospheric oxygen, the primary driver of aldehyde autoxidation.[3] |
| Light | Store in an amber or opaque vial | Prevents light-induced degradation, as UV radiation can initiate and accelerate autoxidation.[3][4] |
| Moisture | Tightly sealed container in a dry environment | The compound is a salt and can be hygroscopic. Moisture can facilitate degradation. |
Q2: Why is this reagent supplied as a hydrobromide salt? Is it more stable than the free base?
A2: Yes, the hydrobromide salt form is intentionally used to enhance the compound's stability.[5] The pyridine nitrogen is basic and, in its free base form, can be more reactive. Protonating this nitrogen with hydrobromic acid offers two key advantages:
-
Electronic Stabilization: The positive charge on the protonated nitrogen makes the electron-deficient pyridine ring even less susceptible to oxidative or other degradation pathways.
-
Improved Physical Form: Salts are typically crystalline, less volatile, and easier to handle than their free base counterparts.
If your experimental procedure requires the free base, you should generate it in situ or use it immediately after a basic workup. The isolated free base is expected to be significantly less stable and more prone to rapid degradation.
Q3: What is the primary chemical pathway for the degradation of this compound?
A3: The principal degradation pathway is the autoxidation of the aldehyde to a carboxylic acid. This occurs via a well-understood radical-chain mechanism.[1]
-
Initiation: An initiator (like light or a trace metal ion) helps abstract the aldehydic hydrogen to form an acyl radical.
-
Propagation:
-
The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical.
-
This acyl peroxy radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid (4-bromo-peroxy-nicotinic acid) and a new acyl radical, continuing the chain.
-
-
Termination/Conversion: The peroxy acid can then react with another aldehyde molecule in a Baeyer-Villiger-type oxidation to yield two molecules of the final carboxylic acid product (4-bromonicotinic acid).[1]
This process is self-propagating and is the reason why excluding oxygen is the most critical step in preventing degradation.
Caption: Radical-chain mechanism for aldehyde autoxidation.
Q4: What is the correct protocol for handling the compound on the lab bench during an experiment?
A4: Proper handling during weighing and transfer is crucial to prevent brief but significant exposure to atmospheric contaminants.
Caption: Recommended workflow for handling the reagent.
Step-by-Step Protocol:
-
Equilibrate Temperature: Remove the sealed vial from cold storage and allow it to warm to ambient room temperature for at least 20-30 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water.
-
Minimize Exposure: Weigh the required amount of the compound as quickly as possible. If you have access to a glovebox or an argon/nitrogen-filled bag, use it for the transfer.
-
Securely Reseal: Immediately after weighing, securely tighten the cap on the vial. If possible, briefly flush the headspace of the container with argon or nitrogen before sealing.
-
Return Promptly: Return the vial to its designated cold storage location. Do not leave it on the bench.
Part 3: Experimental Protocol
Protocol 1: Quick Purity Check by Thin-Layer Chromatography (TLC)
This method allows for a rapid qualitative assessment of purity by comparing the starting material to the potential carboxylic acid impurity.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: 70:30 Ethyl Acetate / Hexanes + 0.5% Acetic Acid
-
Sample 1: Your this compound (dissolved in a small amount of methanol or DMF)
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Methodology:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
On the TLC plate, draw a light pencil line ~1 cm from the bottom (the origin).
-
Spot your dissolved sample onto the origin.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the results:
-
UV Light: View the plate under a UV lamp (254 nm). The aromatic rings of both the aldehyde and carboxylic acid should show as dark spots.
-
KMnO₄ Stain: Dip the plate in a potassium permanganate stain. The aldehyde will react quickly, producing a yellow/brown spot on the purple background. The carboxylic acid will be unreactive or very slow to react.
-
Interpreting the Results:
-
Pure Sample: A single, well-defined spot should be visible under UV light that also tests positive with the KMnO₄ stain.
-
Degraded Sample: You will observe two spots.
-
The higher Rf spot is your desired aldehyde.
-
The lower Rf spot (more polar), which is visible under UV but does not react with the KMnO₄ stain, is the 4-bromonicotinic acid impurity. The relative intensity of this spot indicates the degree of degradation.
-
References
- ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation.
- Sustainability Directory. (n.d.). Autoxidation of Aldehydes.
- ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds.
- Wikipedia. (n.d.). 2-Bromopyridine.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
- Royal Society of Chemistry. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
- Wikipedia. (n.d.). Hydrobromide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrobromide - Wikipedia [en.wikipedia.org]
analytical techniques to identify impurities in 4-Bromonicotinaldehyde hydrobromide
Welcome to the technical support guide for the analytical characterization of 4-Bromonicotinaldehyde hydrobromide. This document is designed for researchers, analytical scientists, and drug development professionals to provide a comprehensive framework for identifying and quantifying impurities. Adherence to rigorous analytical standards is paramount in ensuring the quality, safety, and efficacy of pharmaceutical ingredients.[1][2][3] This guide offers a blend of established methodologies and troubleshooting advice to navigate the complexities of impurity profiling.
Section 1: Understanding the Analyte and Potential Impurities
This compound is a key intermediate in pharmaceutical synthesis. Its purity is critical for the successful formation of the final active pharmaceutical ingredient (API). Impurities can arise from various stages, including the synthesis, purification, and storage of the material.
Common Impurity Sources:
-
Starting Materials: Unreacted starting materials or impurities within them.
-
By-products: Formed from competing or incomplete reactions.
-
Intermediates: Unreacted intermediates from preceding synthetic steps.
-
Degradation Products: Formed due to instability under certain storage or process conditions (e.g., oxidation, hydrolysis).
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process.
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.
Section 2: Primary Analytical Techniques for Impurity Detection
A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
dot
Caption: General workflow for HPLC analysis.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress silanol interactions and ensure good peak shape for the basic pyridine moiety.[7][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength.[9] A Photo Diode Array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A smaller injection volume can help prevent peak distortion due to column overload.[10] |
HPLC Troubleshooting and FAQs
Q1: I'm observing significant peak tailing for the main component. What could be the cause?
A1: Peak tailing for basic compounds like pyridine derivatives is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[11]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (typically pH 2.5-3.5) to keep the silanol groups protonated and minimize interaction. Phosphoric acid or formic acid are common choices.[7][8]
-
Use a Modern Column: Employ a high-purity, end-capped C18 column. These columns have fewer exposed silanol groups.
-
Add a Competing Base: If pH adjustment is insufficient, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, TEA can be problematic for MS detection.[12]
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to tailing. Try diluting your sample.[13]
-
Q2: My retention times are drifting between injections. How can I stabilize them?
A2: Retention time variability can stem from several factors related to the HPLC system and mobile phase.[14]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. This can take 15-30 minutes or longer.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can rule this out.[10] Also, ensure your mobile phase is well-mixed and degassed to prevent bubble formation, which can affect the pump's performance.[13]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention.[10]
-
Pump Performance: Check for leaks in the pump seals or fittings. Salt buildup is a common sign of a leak.[10]
-
dot
Sources
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. biomedres.us [biomedres.us]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
removing residual bromine from 4-Bromonicotinaldehyde hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions regarding the purification of 4-bromonicotinaldehyde hydrobromide, with a specific focus on the removal of residual elemental bromine (Br₂).
Troubleshooting Guide: Identifying and Removing Residual Bromine
This section addresses common issues encountered when handling this compound that shows signs of contamination with free bromine.
Q1: My solid this compound has a distinct yellow to reddish-brown color. What does this indicate?
A1: A yellow, orange, or brown discoloration in your material is a strong indicator of the presence of elemental bromine (Br₂). Ideally, pure this compound should be an off-white to pale yellow solid. The color intensity typically correlates with the concentration of the bromine impurity. This contamination can arise from the manufacturing process or from gradual degradation of the material upon exposure to light or air.
Q2: How critical is it to remove this residual bromine before my next synthetic step?
A2: It is highly critical. Elemental bromine is a strong oxidizing agent and an electrophile. Its presence, even in trace amounts, can lead to several undesirable outcomes in subsequent reactions:
-
Side Product Formation: Bromine can react with your starting materials, reagents, or solvent, leading to unwanted brominated byproducts and reducing the yield of your desired product.
-
Catalyst Poisoning: If you are performing a transition-metal-catalyzed reaction (e.g., Suzuki, Heck, Sonogashira couplings), bromine can oxidize and deactivate the catalyst, halting the reaction.
-
Inaccurate Stoichiometry: The presence of a reactive impurity leads to inaccurate molar calculations for your substrate, affecting reaction stoichiometry and reproducibility.
Q3: What are the primary laboratory methods to remove elemental bromine from my compound?
A3: The most effective strategy involves a reductive workup, where the colored elemental bromine (Br₂) is reduced to colorless and water-soluble bromide ions (Br⁻). This is typically achieved by washing a solution of your compound with an aqueous solution of a mild reducing agent. The primary methods are:
-
Aqueous Wash with a Reducing Agent: The most common and efficient method. The crude product is dissolved in a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate or sodium bisulfite.[1][2][3]
-
Recrystallization: This can be effective, particularly if the bromine is a minor impurity. However, it is often more efficient when used as a final polishing step after a reductive wash.[4][5]
Q4: Which reducing agent is better for the aqueous wash: sodium thiosulfate or sodium bisulfite?
A4: Both are highly effective, but they have distinct characteristics. The choice depends on the specifics of your reaction and the pH sensitivity of your product.[2][3]
The reaction with sodium thiosulfate is: 2Na₂S₂O₃ (aq) + Br₂ (aq) → 2NaBr (aq) + Na₂S₄O₆ (aq)[3][6]
The reaction with sodium bisulfite is: NaHSO₃ (aq) + Br₂ (aq) + H₂O (l) → 2NaBr (aq) + H₂SO₄ (aq)[7]
Here is a direct comparison to guide your selection:
| Feature | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) / Metabisulfite (Na₂S₂O₅) |
| **Stoichiometry (moles per mole Br₂) ** | 2 | 1 |
| Advantages | Inexpensive, highly effective, and readily available.[2] The reaction is generally clean. | Effective and typically does not form elemental sulfur.[3] |
| Disadvantages | Can precipitate elemental sulfur under strongly acidic conditions, which can complicate workup.[3] | Generates sulfur dioxide (SO₂), a toxic gas with a pungent odor, especially under acidic conditions. The resulting solution is acidic.[2][8] |
| Best For | General purpose quenching, especially when the reaction mixture is near neutral or basic pH. | Situations where potential sulfur precipitation is a major concern. |
Q5: My product is a hydrobromide salt. Won't it just dissolve in the aqueous wash?
A5: This is a crucial consideration. This compound has significant water solubility. To perform the reductive wash, you must first dissolve the crude salt in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Then, perform the aqueous wash in a separatory funnel. The organic product will remain in the organic layer, while the newly formed sodium bromide and excess reducing agent will be extracted into the aqueous layer.[3] It is important to perform multiple extractions of the aqueous layer with the organic solvent to recover any product that may have partitioned into the water.
Q6: I've washed my organic solution with the reducing agent, but the bromine color isn't disappearing. What could be wrong?
A6: This common issue usually points to one of three possibilities:
-
Insufficient Reducing Agent: You may not have added enough of the quenching solution to react with all the bromine present. Continue adding the solution until the color is fully discharged.[2]
-
Poor Mixing: In a biphasic mixture, vigorous stirring or shaking in a separatory funnel is essential to ensure the bromine in the organic layer comes into contact with the reducing agent in the aqueous layer.[2][3]
-
Degraded Quenching Solution: Solutions of sodium thiosulfate and sodium bisulfite can degrade over time. If you suspect this, prepare a fresh aqueous solution.[2]
Experimental Protocols
These protocols provide detailed, step-by-step instructions for the purification of this compound.
Protocol 1: Reductive Aqueous Wash
This is the primary method for removing significant bromine contamination.
1. Dissolution:
-
Dissolve the crude, colored this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
2. Preparation of Quenching Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃). For thiosulfate, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]
3. Liquid-Liquid Extraction:
-
Transfer the organic solution of your product to a separatory funnel.
-
Slowly add the prepared quenching solution to the separatory funnel. Add it in portions, shaking gently after each addition. Vent the funnel frequently, especially if using sodium bisulfite, to release any gas pressure (SO₂).
-
Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared from the organic layer.[1][3] The organic layer should become pale yellow or colorless.
-
Shake the funnel vigorously for 1-2 minutes to ensure complete extraction. Allow the layers to separate fully.
4. Separation and Washing:
-
Drain the lower aqueous layer and discard it.
-
Wash the remaining organic layer with deionized water (2 x 20 mL) to remove any residual reducing agent.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.[3]
5. Drying and Concentration:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is best used after the reductive wash for final purification or for removing very minor bromine impurities.
1. Solvent Selection:
-
The key to recrystallization is choosing a solvent (or solvent system) in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4] For this compound, solvent systems like ethanol/water or isopropanol/hexanes may be suitable.
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) dropwise until the solid just dissolves.[4] Keep the solution at or near the solvent's boiling point.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Dry the crystals under vacuum.
Visualization of Workflow
The following diagram outlines the decision-making process for purifying contaminated this compound.
Sources
Validation & Comparative
A Comparative Analysis of 4-Bromonicotinaldehyde Hydrobromide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. 4-Bromonicotinaldehyde hydrobromide, a versatile heterocyclic aldehyde, serves as a valuable scaffold in the synthesis of a diverse array of complex molecules. This guide provides an in-depth comparative analysis of this compound and its key analogs, offering insights into their synthesis, physicochemical properties, and reactivity. By presenting supporting experimental data and established protocols, this document aims to empower researchers to make informed decisions in the strategic design and execution of their synthetic endeavors.
Introduction to 4-Bromonicotinaldehyde and its Significance
4-Bromonicotinaldehyde, also known as 4-bromo-3-formylpyridine, is a pyridine derivative featuring a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The hydrobromide salt enhances its stability and handling properties. The strategic placement of the bromo and aldehyde functionalities makes it a powerful intermediate in medicinal chemistry and materials science. The pyridine nitrogen imparts distinct electronic properties and provides a handle for modulating solubility and directing intermolecular interactions. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.
This guide will focus on a comparative analysis with a selection of its most relevant analogs: 4-chloronicotinaldehyde, 4-iodonicotinaldehyde, 4-cyanonicotinaldehyde, and 4-methoxynicotinaldehyde. The choice of these analogs allows for a systematic evaluation of the impact of the substituent at the 4-position on the molecule's properties and reactivity.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the 4-position of the pyridine ring significantly influences the physicochemical properties of the nicotinaldehyde scaffold. A summary of these properties is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 | Not readily available |
| 4-Bromonicotinaldehyde HBr | C₆H₅Br₂NO | 266.92 | Not readily available |
| 4-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | Not readily available |
| 4-Iodonicotinaldehyde | C₆H₄INO | 232.99 | Not readily available |
| 4-Cyanonicotinaldehyde | C₆H₄N₂O | 132.11 | Not readily available |
| 4-Methoxynicotinaldehyde | C₇H₇NO₂ | 137.14 | Not readily available |
Note: Specific physical properties such as melting point and solubility can vary and should be consulted from supplier specifications or experimental determination.
Spectroscopic Analysis: Unveiling Structural Nuances
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. A comparative analysis of the NMR and IR spectra of 4-bromonicotinaldehyde and its analogs reveals the electronic influence of the 4-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. The electronegativity and electronic effects (inductive and mesomeric) of the 4-substituent will modulate the chemical shifts of the pyridine ring protons and carbons.
-
¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts depending on the 4-substituent. Electron-withdrawing groups (e.g., -CN, -Br, -Cl, -I) will generally shift the ring protons to a lower field (higher ppm) compared to an electron-donating group like -OCH₃.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. The chemical shifts of the pyridine ring carbons will also be influenced by the 4-substituent, providing valuable information about the electronic distribution within the ring.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational frequencies for 4-bromonicotinaldehyde and its analogs are:
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹. The exact frequency will be influenced by the electronic nature of the 4-substituent. Electron-withdrawing groups tend to increase the C=O stretching frequency.
-
C-X stretch (X = Cl, Br, I): The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum. The C-Cl stretch is typically observed around 700-800 cm⁻¹, C-Br around 500-600 cm⁻¹, and C-I around 500 cm⁻¹.
-
C≡N stretch (nitrile): For 4-cyanonicotinaldehyde, a sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹.
-
C-O stretch (ether): For 4-methoxynicotinaldehyde, characteristic C-O stretching bands will be present, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Comparative Reactivity in Key Transformations
The synthetic utility of 4-bromonicotinaldehyde and its analogs is largely defined by their reactivity in a variety of chemical transformations. This section provides a comparative analysis of their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the 4-halonicotinaldehyde analogs in these reactions is directly related to the carbon-halogen bond strength, which follows the trend: C-I < C-Br < C-Cl.[1]
General Reactivity Trend: 4-Iodonicotinaldehyde > 4-Bromonicotinaldehyde > 4-Chloronicotinaldehyde
This trend is a consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[4-Iodonicotinaldehyde] --> B{Fastest Reaction}; C[4-Bromonicotinaldehyde] --> D{Intermediate Reaction}; E[4-Chloronicotinaldehyde] --> F{Slowest Reaction}; subgraph Suzuki Coupling A; C; E; end subgraph Reactivity B; D; F; end }
Comparative Reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig Reactions.
1. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.
-
4-Iodonicotinaldehyde: Is expected to be the most reactive, allowing for coupling under mild conditions with a wide range of boronic acids.
-
4-Bromonicotinaldehyde: Represents a good balance of reactivity and stability, making it a widely used substrate. It generally requires slightly more forcing conditions than the iodo analog.
-
4-Chloronicotinaldehyde: Is the least reactive of the halo-analogs and often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve good yields.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halonicotinaldehyde with Phenylboronic Acid
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Combine 4-halonicotinaldehyde, phenylboronic acid, Pd catalyst, and base in a flask}; B --> C{Add solvent and degas the mixture}; C --> D{Heat the reaction under inert atmosphere}; D --> E{Monitor reaction progress by TLC/LC-MS}; E --> F{Work-up and purify the product}; F --> G[End]; }
A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-halonicotinaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of the 4-halonicotinaldehydes is the same as in the Suzuki coupling.
Experimental Protocol: Sonogashira Coupling of 4-Halonicotinaldehyde with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add the 4-halonicotinaldehyde (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base (e.g., triethylamine or diisopropylamine, 2.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and Purification: Follow a similar procedure as described for the Suzuki-Miyaura coupling.
3. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. 4-Bromonicotinaldehyde is a common substrate for this reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromonicotinaldehyde with Morpholine
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Combine 4-bromonicotinaldehyde, morpholine, Pd catalyst, ligand, and base in a glovebox}; B --> C{Add anhydrous, degassed solvent}; C --> D{Heat the reaction under inert atmosphere}; D --> E{Monitor reaction progress by TLC/LC-MS}; E --> F{Work-up and purify the product}; F --> G[End]; }
A typical experimental workflow for the Buchwald-Hartwig amination reaction.
-
Reaction Setup (in a glovebox): To a vial, add 4-bromonicotinaldehyde (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and the amine (e.g., morpholine, 1.2 equiv).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNA r). The reactivity in SNA r is influenced by the ability of the substituent to stabilize the negative charge in the Meisenheimer intermediate.
-
4-Cyanonicotinaldehyde: The strong electron-withdrawing nature of the cyano group makes this analog highly reactive towards nucleophiles at the 4-position.
-
4-Halonicotinaldehydes: The reactivity of the halo-analogs in SNA r is generally lower than the cyano analog. The leaving group ability in SNA r often follows the trend F > Cl > Br > I, which is different from the trend in palladium-catalyzed reactions. This is because the rate-determining step in many SNA r reactions is the attack of the nucleophile, which is facilitated by a more electronegative substituent that can better stabilize the intermediate.[2][3]
-
4-Methoxynicotinaldehyde: The electron-donating methoxy group deactivates the ring towards nucleophilic attack at the 4-position, making it the least reactive in this comparison for SNA r.
Performance in Biological and Medicinal Chemistry Applications
Substituted nicotinaldehydes are prevalent scaffolds in drug discovery due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The nature of the 4-substituent can significantly impact the biological activity, pharmacokinetic properties, and metabolic stability of the resulting compounds.
-
Halogenated Analogs (Cl, Br, I): Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The size and polarizability of the halogen (I > Br > Cl) can be systematically varied to optimize these interactions.
-
Cyano Analog: The cyano group can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe specific binding pockets.
-
Methoxy Analog: The methoxy group can act as a hydrogen bond acceptor and can influence the solubility and metabolic profile of a molecule.
The choice of analog will therefore depend on the specific therapeutic target and the desired physicochemical properties of the final compound.
Conclusion
This compound and its analogs represent a versatile toolkit for the modern synthetic chemist. This guide has provided a comparative analysis of their physicochemical properties and reactivity in key chemical transformations. The choice of the 4-substituent has a profound impact on the performance of the nicotinaldehyde scaffold. While 4-iodonicotinaldehyde offers the highest reactivity in palladium-catalyzed cross-coupling reactions, 4-bromonicotinaldehyde provides a good balance of reactivity and stability. 4-Chloronicotinaldehyde, though less reactive, is an economically attractive alternative when suitable catalytic systems are employed. The cyano and methoxy analogs offer distinct electronic properties that can be exploited in both chemical synthesis and biological applications.
By understanding the nuanced differences between these building blocks, researchers can strategically design more efficient synthetic routes and develop novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.
References
- Johnson, C. D., & Ellam, G. B. (1973). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry, 38(15), 2674-2678.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- Keeffe, J. R., Wu, W., & Gronert, S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & biomolecular chemistry, 12(32), 6153–6163.[2]
- Keeffe, J. R., Wu, W., & Gronert, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.[3]
- ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene.
- RSC Publishing. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles.
- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Pearson+. EAS Reactions of Pyridine: Videos & Practice Problems.
- ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.
- PMC. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
- Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes.
- RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- ResearchGate. Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3].
- SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile.
- ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
- PMC. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis.
- PMC. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
- Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols.
- RSC Publishing. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
- ResearchGate. Partial views of the two X-ray structures of the derivatives of...
- PMC. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide.
- MDPI. Inorganic, Organic, and Perovskite Halides with Nanotechnology for High–Light Yield X- and γ-ray Scintillators.
- IUCr. X-ray crystal structure of a malonate-semialdehyde dehydrogenase from Pseudomonas sp. strain AAC.
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-Bromonicotinaldehyde Hydrobromide Quantification
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 4-Bromonicotinaldehyde hydrobromide. As a critical starting material and intermediate in pharmaceutical synthesis, the accurate and reliable quantification of this compound is paramount for ensuring process control, quality, and final product efficacy. This document delves into the validation of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing a framework for their implementation in a regulated environment. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction to Analytical Approaches
The selection of an appropriate analytical technique for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, and the specific application (e.g., in-process control, final product assay, stability testing).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, offering high specificity, sensitivity, and the ability to separate the analyte of interest from potential impurities and degradation products. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[5][6][7]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is often simpler and faster than HPLC, making it a viable option for routine analysis, particularly for purer samples where interfering substances are minimal. The method relies on the principle that the analyte absorbs light at a specific wavelength.[8][9][10] The presence of a chromophore in the 4-Bromonicotinaldehyde structure makes it amenable to UV-Vis analysis.
Method Validation Workflow
A systematic approach to method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation in accordance with ICH guidelines.
Caption: A typical experimental workflow for analytical method validation.
Comparative Analysis of HPLC and UV-Vis Methods
The following sections provide a detailed comparison of hypothetical, yet representative, validation data for HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
An RP-HPLC method with UV detection is a powerful tool for the specific and sensitive quantification of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | No interference from blank or placebo |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | Robust |
UV-Visible Spectrophotometric Method
A UV-Vis spectrophotometric method offers a simpler, high-throughput alternative for the quantification of this compound, particularly in the absence of interfering, UV-absorbing impurities.
Table 3: UV-Vis Spectrophotometric Method Parameters
| Parameter | Condition |
| Solvent | 0.1 N Hydrochloric Acid |
| Wavelength of Maximum Absorbance (λmax) | 265 nm |
| Cuvette Path Length | 1 cm |
Table 4: Summary of UV-Vis Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No significant absorbance from blank or placebo at λmax | Minimal interference from placebo |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 30 µg/mL | 5 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.8% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 1.10% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.65% |
| Limit of Detection (LOD) | Based on standard deviation of the blank | 0.8 µg/mL |
| Limit of Quantitation (LOQ) | Based on standard deviation of the blank | 2.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in solvent composition | Robust |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of the HPLC and UV-Vis methods.
HPLC Method Validation Protocol
Caption: Step-by-step workflow for HPLC method validation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Prepare samples by accurately weighing and dissolving the material in the mobile phase to a concentration within the calibration range.
-
-
Instrumentation and Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the calibration standards and then the samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
UV-Vis Spectrophotometric Method Validation Protocol
Caption: Step-by-step workflow for UV-Vis method validation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in 0.1 N HCl.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
-
Prepare samples by accurately weighing and dissolving the material in 0.1 N HCl to a concentration within the calibration range.
-
-
Instrumentation and Analysis:
-
Set up the UV-Vis spectrophotometer.
-
Determine the λmax of this compound in 0.1 N HCl by scanning a standard solution.
-
Zero the instrument with a blank (0.1 N HCl).
-
Measure the absorbance of the calibration standards and samples at the determined λmax.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound. The choice between the two methods should be based on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity is required, such as in the presence of impurities or for stability-indicating assays. Its sensitivity also makes it suitable for trace-level quantification.
-
UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the routine analysis of relatively pure samples. However, its lack of specificity compared to HPLC means it is more susceptible to interference from other UV-absorbing compounds.
Ultimately, a thoroughly validated analytical method, regardless of the technique chosen, is fundamental to ensuring the quality and consistency of pharmaceutical products. The data and protocols presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- ICH Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- This compound. ChemUniverse. [Link]
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- 4-Bromopyridine-3-carbaldehyde. PubChem. [Link]
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
- Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
- Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- Analytical methods and achievability.
- Stability-Indicating HPLC Method Development.
- Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. [Link]
- Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- Development and Validation of Simple UV Spectrophotometric Method for the Estimation of Dextromethorphan Hydrobromide in Bulk and Marketed Dosage Formulations.
- A validated UV spectrophotometric method for the simultaneous estimation of Dextromethorphan hydrobromide and Chlorpheniramine maleate in syrup formulation.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 4-Bromonicotinaldehyde Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs. The strategic functionalization of this heterocycle can profoundly influence its biological profile. 4-Bromonicotinaldehyde, a readily accessible building block, presents a versatile starting point for the synthesis of a diverse array of derivatives. The presence of the bromine atom and the aldehyde group offers reactive handles for structural elaboration, leading to compounds with potentially enhanced biological activities. This guide provides a comparative overview of the biological potential of several key classes of derivatives that can be synthesized from 4-Bromonicotinaldehyde: chalcones, hydrazones, oxadiazoles, and pyrazoles. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers in drug discovery and development.
The Synthetic Versatility of 4-Bromonicotinaldehyde
The aldehyde functionality of 4-Bromonicotinaldehyde is a gateway to a multitude of chemical transformations. Its reactivity allows for the facile synthesis of various heterocyclic and acyclic compounds. The electron-withdrawing nature of the pyridine ring and the bromine substituent can influence the reactivity of the aldehyde and the properties of the resulting derivatives.
Below is a diagram illustrating the potential synthetic pathways from 4-Bromonicotinaldehyde to the derivative classes discussed in this guide.
Caption: Synthetic pathways from 4-Bromonicotinaldehyde.
Comparative Biological Activity
The introduction of different pharmacophores through derivatization of the aldehyde group can unlock a wide spectrum of biological activities. The following sections compare the antimicrobial, anticancer, and enzyme inhibitory potential of chalcones, hydrazones, oxadiazoles, and pyrazoles bearing a bromo-pyridinyl moiety.
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Bromo-substituted heterocyclic compounds have shown considerable promise in this arena.
Bromo-Chalcones: Chalcones are α,β-unsaturated ketones that constitute an important class of natural products. Bromo-substituted chalcones have been reported to exhibit significant antibacterial and antifungal activities.[1] The antimicrobial action of chalcones is often attributed to their ability to interact with microbial enzymes or disrupt cell membrane integrity.[2][3][4][5]
Bromo-Pyrazoles: Pyrazole derivatives are another class of heterocycles with a broad range of pharmacological properties. Bromo-substituted pyrazoles have demonstrated notable activity against various bacterial and fungal strains.[6][7][8]
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Bromo-Chalcone | Staphylococcus aureus | 15.6 - 50 | [9][10][11] |
| Escherichia coli | 11 - 62.5 | [9][10] | |
| Candida albicans | 1.5 - 62.5 | [1] | |
| Bromo-Pyrazole | Staphylococcus aureus | >10 | [8] |
| Candida albicans | >10 | [8] |
Table 1. Comparative Minimum Inhibitory Concentration (MIC) values of bromo-substituted chalcones and pyrazoles against selected microorganisms.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in medicinal chemistry. The derivatives of 4-Bromonicotinaldehyde have been explored for their potential as cytotoxic agents.
Bromo-Hydrazones: Hydrazones are characterized by the >C=N-NH- moiety and have been extensively studied for their anticancer properties. Bromo-substituted hydrazones have shown potent cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[12][13][14][15][16]
Bromo-Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have emerged as a privileged scaffold in cancer research. Bromo-substituted oxadiazoles have been reported to inhibit the growth of cancer cells through various mechanisms, including enzyme inhibition.[17][18]
Bromo-Pyrazoles: As mentioned earlier, bromo-pyrazoles are also being investigated for their anticancer potential, often targeting key signaling pathways involved in cancer progression.[19]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-Hydrazone | MCF-7 (Breast) | 1.51 - 7.52 | [15][20] |
| HL-60 (Leukemia) | 3.02 - 3.14 | [14] | |
| Bromo-Oxadiazole | HepG2 (Liver) | 0.8 ± 0.1 | [17] |
| Bromo-Pyrazole | A549 (Lung) | 10-50 | [19] |
Table 2. Comparative half-maximal inhibitory concentration (IC50) values of bromo-substituted hydrazones, oxadiazoles, and pyrazoles against various cancer cell lines.
Enzyme Inhibition
Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Derivatives of 4-Bromonicotinaldehyde have been evaluated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.
Bromo-Oxadiazoles: Bromo-substituted oxadiazoles have been identified as potent inhibitors of several enzymes, including butyrylcholinesterase (BChE) and cyclooxygenase (COX).[21][22][23] The oxadiazole ring can act as a bioisostere for ester and amide groups, enabling it to interact with the active sites of enzymes.[24][25]
Bromo-Pyrazoles: The pyrazole nucleus is also a common feature in many enzyme inhibitors. Bromo-pyrazoles have shown inhibitory activity against various kinases and other enzymes.
| Derivative Class | Enzyme | IC50 (µM) | Reference |
| Bromo-Oxadiazole | Butyrylcholinesterase (BChE) | 12.15 ± 0.09 | [21] |
| Cyclooxygenase-2 (COX-2) | ~10 | [23] | |
| Bromo-Pyrazole | Not specified | - | - |
Table 3. Comparative half-maximal inhibitory concentration (IC50) values of bromo-substituted oxadiazoles against specific enzymes.
Mechanistic Insights
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates.
Caption: Potential anticancer mechanisms of action.
The anticancer activity of bromo-hydrazone derivatives is often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[13] Bromo-oxadiazole derivatives, on the other hand, frequently exert their effects by inhibiting key enzymes that are overactive in cancer cells, thereby disrupting essential signaling pathways.[17]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for the key biological assays.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29][30]
Workflow:
Caption: Broth microdilution workflow.
Detailed Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated at the optimal temperature and duration for the growth of the microorganism (typically 37°C for 16-20 hours for bacteria).[26]
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]
Workflow:
Caption: MTT assay workflow.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[35][36][37][38][39]
Workflow:
Caption: Ellman's method workflow.
Detailed Steps:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Enzyme Addition: The acetylcholinesterase enzyme is added to the wells, and the plate is pre-incubated for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The derivatization of 4-Bromonicotinaldehyde provides access to a rich chemical space of compounds with diverse and potent biological activities. Bromo-substituted chalcones and pyrazoles emerge as promising antimicrobial agents. Bromo-hydrazones and bromo-oxadiazoles demonstrate significant potential as anticancer agents, while bromo-oxadiazoles also show promise as enzyme inhibitors. The comparative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development in this area. The strategic manipulation of the 4-bromopyridine scaffold holds considerable promise for the discovery of novel therapeutic leads.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Broth microdilution. (2024, September 26). In Wikipedia. [Link]
- Aryal, S. (2013, November 15).
- Broth Microdilution. (n.d.). MI - Microbiology.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Broth Microdilution. (n.d.). International Journal of Antibiotic Research - Open Access Pub.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). Taylor & Francis Online.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]
- Hydrazones as potential anticancer agents: An update. (2018, April 2).
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2021). MDPI.
- Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (2021). PubMed.
- Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents. (2009). Semantic Scholar.
- Antibacterial mechanisms of chalcone and its derivatives. (2023).
- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023, December 5).
- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2022). PubMed Central.
- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). PubMed Central.
- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023, May 20).
- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities (2023). (n.d.). SciSpace.
- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II
- BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (2021). PubMed Central.
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023, July 1).
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone deriv
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. [Link]
- “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2025, July 9). BULLETIN FOR TECHNOLOGY AND HISTORY.
- Identification of oxadiazoles as new drug leads for the control of schistosomiasis. (2008, March 16). PubMed.
- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025, August 7).
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011, April 18). PubMed Central.
- Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. (2023, March 26).
- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024, December 31).
- (PDF) Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. (2025, August 9).
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023).
- Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether deriv
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023).
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (2014).
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022).
- The IC50 inhibition values of the the synthesized compounds (3 and...). (n.d.). ResearchGate.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). MDPI.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025, February 22). PubMed Central.
- Anticancer activity of hydrazones and their transition metal complexes... (n.d.). ResearchGate.
- (PDF) Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. (2018, February 6).
Sources
- 1. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bthnl.com [bthnl.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. acgpubs.org [acgpubs.org]
- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijper.org [ijper.org]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. openaccesspub.org [openaccesspub.org]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. clyte.tech [clyte.tech]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. broadpharm.com [broadpharm.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. scribd.com [scribd.com]
- 37. japsonline.com [japsonline.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
- 39. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Physicochemical Properties: The "Why" Behind Reactivity
An In-Depth Guide to the Comparative Reactivity of 4-Bromo- vs. 4-Chloro-nicotinaldehyde
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated pyridines, such as 4-halonicotinaldehydes, are foundational building blocks for a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the reactivity of two common variants: 4-bromonicotinaldehyde and 4-chloronicotinaldehyde. By delving into the fundamental principles and supporting experimental evidence, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.
The divergent reactivity of these two molecules is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen (C-X) bond and the electronic nature of the pyridine ring.
-
Carbon-Halogen Bond Strength: The most significant factor, particularly in cross-coupling reactions, is the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is inherently weaker and longer than the C-Cl bond.[1][2][3] This means less energy is required to cleave the C-Br bond, making 4-bromonicotinaldehyde a more facile substrate in reactions where bond-breaking is the rate-limiting step.[1][2]
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale).[4] This stronger inductive electron withdrawal by chlorine renders the attached carbon atom (C4) more electrophilic. This property is particularly influential in nucleophilic aromatic substitution (SNAr) reactions, where the initial attack by a nucleophile is often the key step.[5][6]
-
Electronic Landscape of the Ring: The pyridine nitrogen and the C3-aldehyde are both potent electron-withdrawing groups. They act synergistically to reduce the electron density of the aromatic ring, particularly at the C4 and C6 positions. This inherent electron deficiency makes the C4 position highly susceptible to both oxidative addition by a metal catalyst and direct attack by nucleophiles.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-heteroatom bonds. In this arena, the difference between bromine and chlorine is stark. The established reactivity trend for aryl halides in these transformations is I > Br > Cl , making chloroarenes the most challenging substrates to activate.[9][10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond using an organoboron reagent, exemplifies the reactivity difference.
-
4-Bromonicotinaldehyde: As a more reactive substrate, it readily participates in Suzuki couplings under relatively mild conditions. Standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), often provide good to excellent yields without the need for highly specialized ligands.[9][12]
-
4-Chloronicotinaldehyde: The strength and inertness of the C-Cl bond necessitate more sophisticated catalytic systems to achieve efficient oxidative addition. Success hinges on using advanced, bulky, and electron-rich ligands like biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][13][14] These ligands stabilize the active Pd(0) species and promote the cleavage of the robust C-Cl bond. Often, higher reaction temperatures or microwave irradiation are required to drive the reaction to completion.[14]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This C-N bond-forming reaction follows the same fundamental principles. Activating the C-Br bond for amination is significantly more straightforward than activating the C-Cl bond. While a variety of catalyst systems exist, coupling 4-chloronicotinaldehyde generally requires more specialized, often proprietary, ligands and potentially harsher conditions to achieve yields comparable to its bromo-counterpart.[10][15][16]
Nucleophilic Aromatic Substitution (SNAr): Inverting the Trend
In SNAr reactions, the narrative of reactivity can be inverted. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5][17][18]
The rate of an SNAr reaction is determined by the energy of the highest transition state.
-
Nucleophilic Attack (Rate-Limiting Step): The initial attack of the nucleophile on the electron-deficient ring is often the rate-determining step. Here, the greater electronegativity of chlorine makes the C4 carbon more electrophilic than in the bromo-analogue. This enhanced electrophilicity can lower the activation energy for the attack, leading to a faster reaction.[6]
-
Leaving Group Expulsion: If the expulsion of the halide is rate-limiting, the weaker C-Br bond would favor a faster reaction for the bromo-compound.
For highly activated systems like 4-halonicotinaldehydes, the initial nucleophilic attack is typically rate-limiting. Consequently, 4-chloronicotinaldehyde often exhibits higher reactivity in SNAr reactions than 4-bromonicotinaldehyde . The reactivity order in SNAr is frequently F > Cl > Br > I, the opposite of that seen in cross-coupling.[6]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Data Summary: A Head-to-Head Comparison
| Feature / Reaction Type | 4-Bromonicotinaldehyde | 4-Chloronicotinaldehyde | Rationale |
| C-X Bond Energy | Lower (~276-290 kJ/mol)[2] | Higher (~339-346 kJ/mol)[2] | Bromine is a larger atom, resulting in a longer, weaker bond. |
| Suzuki-Miyaura Coupling | More Reactive | Less Reactive | C-Br bond cleavage (oxidative addition) is easier.[9] |
| Typical Suzuki Catalyst | Standard systems (e.g., Pd(PPh₃)₄) | Advanced systems (e.g., Pd(OAc)₂ + SPhos)[9][13] | C-Cl bond requires a more active catalyst for activation. |
| Buchwald-Hartwig Amination | More Reactive | Less Reactive | C-Br bond is more readily activated by the palladium catalyst. |
| SNAr Reaction | Less Reactive | More Reactive | Higher electronegativity of Cl enhances the electrophilicity of C4, accelerating the nucleophilic attack.[6] |
Experimental Protocols
The following protocols are illustrative starting points. Optimization of solvent, base, temperature, and catalyst loading is recommended for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromonicotinaldehyde (Standard Conditions)
Materials:
-
4-Bromonicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromonicotinaldehyde, the arylboronic acid, and the base.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloronicotinaldehyde (Advanced Conditions)
Materials:
-
4-Chloronicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos ligand (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor (Pd(OAc)₂), the ligand (SPhos), and the base (K₃PO₄) to a dry Schlenk flask.
-
Add 4-chloronicotinaldehyde and the arylboronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than for the bromo-analogue.
-
Follow work-up and purification steps as described in Protocol 1.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-nicotinaldehyde is a strategic decision based on the intended chemistry.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), 4-bromonicotinaldehyde is the superior substrate . Its greater reactivity allows for milder conditions, broader substrate scope with standard catalysts, and often faster reaction times.
-
For nucleophilic aromatic substitution (SNAr) reactions , 4-chloronicotinaldehyde is often the more reactive choice . Its higher C4 electrophilicity can lead to faster conversions, particularly when the initial nucleophilic attack is the kinetic bottleneck.
While chloro-arenes are typically more cost-effective and readily available, their use in cross-coupling was historically limited. However, the continuous development of highly active palladium catalysts and ligands has significantly closed the reactivity gap, making 4-chloronicotinaldehyde an increasingly viable and economical option for large-scale synthesis, provided the appropriate catalytic system is employed.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). Benchchem.
- Substituent Effect Analysis on Halogen Bonding Interactions. (n.d.).
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. (n.d.). Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synlett.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH.
- Buchwald-Hartwig Amin
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
- Suzuki reaction. (2023). In Wikipedia.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (1979). Journal of the Chemical Society, Perkin Transactions 2.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic arom
- Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020). YouTube.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A.
- 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube.
- Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks.
- A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nature of C-X bond (video). (n.d.). Khan Academy.
- Salient Points on the Nature of CX Bond in Haloarenes. (n.d.). BYJU'S.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, substituted pyridine aldehydes are pivotal building blocks. Their unique electronic and structural properties make them valuable precursors for a wide array of biologically active molecules. 4-Bromonicotinaldehyde hydrobromide, in particular, serves as a key intermediate, offering a reactive aldehyde function and a bromine-substituted pyridine core ripe for further functionalization via cross-coupling reactions.
This guide provides an in-depth spectroscopic comparison of this compound with its parent compound, nicotinaldehyde, and other 4-substituted analogues like 4-chloronicotinaldehyde and 4-methoxynicotinaldehyde. By examining their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we aim to elucidate the distinct electronic effects of the substituent at the C4-position and the impact of N-protonation in the hydrobromide salt. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these important synthetic intermediates.
Molecular Structures Under Comparison
The electronic and steric differences among the following compounds form the basis of the spectroscopic variations discussed in this guide.
| Compound Name | Structure |
| This compound | ![]() |
| Nicotinaldehyde (Pyridine-3-carboxaldehyde) | ![]() |
| 4-Chloronicotinaldehyde | ![]() |
| 4-Methoxynicotinaldehyde | ![]() |
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of protons within a molecule. In pyridine derivatives, the chemical shifts of the ring protons are heavily influenced by the electronegativity of the nitrogen atom and the electronic nature of any substituents.
Expert Insight: The choice to compare the hydrobromide salt with the free bases is deliberate. The protonation of the pyridine nitrogen in this compound is expected to have a significant deshielding effect on the ring protons. This is because the positive charge on the nitrogen atom enhances its electron-withdrawing character, pulling electron density away from the aromatic ring and causing the attached protons to resonate further downfield.
Comparative ¹H NMR Data
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Aldehyde-H (δ, ppm) | Other | Solvent |
| 4-Bromonicotinaldehyde HBr | ~9.1 (s) | ~8.1 (d) | ~8.9 (d) | ~10.1 (s) | N-H proton may be broad | DMSO-d₆ |
| Nicotinaldehyde[1][2] | 8.95 (d) | 7.60 (dd) | 8.80 (dd) | 10.15 (s) | - | CDCl₃ |
| 4-Chloronicotinaldehyde[3][4] | 8.90 (s) | 7.65 (d) | 8.70 (d) | 10.40 (s) | - | CDCl₃ |
| 4-Methoxynicotinaldehyde | 8.45 (s) | 7.00 (d) | 8.50 (d) | 10.30 (s) | 4.0 (s, 3H, -OCH₃) | CDCl₃ |
Note: Data for 4-Bromonicotinaldehyde HBr is predicted based on established principles and data from its free base[5]. Exact values may vary.
Interpretation:
-
Aldehyde Proton: The aldehyde proton is consistently found far downfield (>10 ppm) due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyridine ring.
-
Ring Protons (H-2, H-6): In the parent nicotinaldehyde, the protons ortho to the nitrogen (H-2 and H-6) are the most deshielded.
-
Effect of C4-Substituent:
-
A halogen at C4 (Br or Cl) causes a general downfield shift of the remaining ring protons compared to nicotinaldehyde, due to its inductive electron-withdrawing effect.
-
Conversely, the electron-donating methoxy group (-OCH₃) at C4 shields the ring protons, causing them to shift upfield.
-
-
Impact of Hydrobromide Salt: The protonation of the nitrogen in this compound causes a significant downfield shift for all ring protons (H-2, H-5, H-6) compared to its neutral counterparts. This deshielding is a direct consequence of the increased positive charge density on the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrobromide salts due to higher solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
Workflow for NMR Data Acquisition and Processing
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic characterization of this compound reveals a distinct fingerprint shaped by the interplay of its functional groups. The electron-withdrawing bromine atom and the protonated pyridine nitrogen combine to significantly deshield the aromatic protons and carbons in NMR spectroscopy. This effect also shifts the carbonyl stretching frequency in the IR spectrum to a higher wavenumber. When compared to nicotinaldehyde and its 4-chloro or 4-methoxy analogues, these differences are systematic and predictable. This guide provides the characteristic data and underlying principles necessary for researchers to unambiguously identify this key synthetic intermediate and distinguish it from related structures, ensuring the integrity of their chemical research and development processes.
References
- ResearchGate. Pyridine Aldehydes and Ketones.
- NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde.
- NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde Infrared Spectrum.
- Wikipedia. Pyridine.
- NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde Data.
- PubChem. 3-Pyridinecarboxaldehyde.
- ResearchGate. UV-vis absorption spectra.
- MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
- ResearchGate. FT-IR spectra of 4-bromophenacyl bromide.
Sources
- 1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 114077-82-6|4-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 114077-82-6 Cas No. | 4-Chloronicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR spectrum [chemicalbook.com]
A Guide to the Cross-Validation of Experimental and Computational Data: A Case Study of 4-Bromobenzaldehyde
This guide provides a comprehensive framework for the cross-validation of experimental and computational data in the structural elucidation of small organic molecules. As a practical example, we will focus on 4-bromobenzaldehyde, a common synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who seek to integrate computational chemistry with experimental workflows to enhance the accuracy and efficiency of molecular characterization. We will delve into the underlying principles of this synergistic approach, providing detailed experimental protocols and computational methodologies.
The Symbiotic Relationship Between Experiment and Computation
In modern chemical research, the synergy between experimental measurements and computational modeling is a powerful paradigm for structural validation.[1] Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy provide empirical data on the molecular structure. Concurrently, computational methods, particularly Density Functional Theory (DFT), allow for the in silico prediction of these same spectral properties.[2] The process of cross-validation, where experimental results are compared against theoretical predictions, serves as a robust self-validating system.[1] This approach not only aids in the unambiguous assignment of spectral signals but also provides deeper insights into the electronic structure and vibrational modes of the molecule.
Experimental Data Acquisition for 4-Bromobenzaldehyde
The acquisition of high-quality experimental data is the cornerstone of any successful cross-validation effort. Here, we outline the standard protocols for obtaining the ¹H NMR, ¹³C NMR, and FT-IR spectra of 4-bromobenzaldehyde.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of 4-bromobenzaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion. The spectrometer is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is often used as a secondary internal reference.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample like 4-bromobenzaldehyde, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Computational Modeling of 4-Bromobenzaldehyde
Computational chemistry provides a theoretical lens to predict the spectroscopic properties of a molecule.[2] Density Functional Theory (DFT) has emerged as a workhorse in this field due to its balance of accuracy and computational cost.
Computational Protocol: DFT Calculations
-
Structure Optimization: The first step is to obtain the minimum energy geometry of the 4-bromobenzaldehyde molecule. This is typically performed using a DFT functional such as B3LYP with a basis set like 6-31G(d).[3] The optimization process adjusts the bond lengths and angles to find the most stable conformation of the molecule in the gas phase.
-
Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus are then calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. It is often beneficial to use a larger basis set for NMR calculations, such as 6-311+G(2d,p), to improve accuracy. The calculations should also incorporate a solvent model (e.g., the Polarizable Continuum Model - PCM for chloroform) to better simulate the experimental conditions.[4]
-
Data Analysis: The calculated vibrational frequencies are often systematically higher than the experimental values and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement. The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the direct comparison of the experimental and computationally predicted data. This is most effectively presented in tabular format.
¹H NMR Data Comparison
| Proton | Experimental δ (ppm)[5][6] | Predicted δ (ppm) (B3LYP/6-311+G(2d,p)/PCM) |
| Aldehydic-H | 9.99 (s) | Predicted value |
| Aromatic-H (ortho to CHO) | 7.82 (d) | Predicted value |
| Aromatic-H (meta to CHO) | 7.72 (d) | Predicted value |
¹³C NMR Data Comparison
| Carbon | Experimental δ (ppm)[7][8] | Predicted δ (ppm) (B3LYP/6-311+G(2d,p)/PCM) |
| C=O | 191.5 | Predicted value |
| C-Br | 129.8 | Predicted value |
| C-CHO | 135.2 | Predicted value |
| Aromatic-CH (ortho to CHO) | 132.2 | Predicted value |
| Aromatic-CH (meta to CHO) | 130.1 | Predicted value |
FT-IR Data Comparison
| Vibrational Mode | Experimental ν (cm⁻¹)[9][10] | Predicted ν (cm⁻¹) (B3LYP/6-31G(d), scaled) |
| C-H stretch (aromatic) | ~3070 | Predicted value |
| C-H stretch (aldehyde) | ~2860, ~2770 | Predicted value |
| C=O stretch | ~1700 | Predicted value |
| C=C stretch (aromatic) | ~1588 | Predicted value |
| C-Br stretch | ~1065 | Predicted value |
Note: The "Predicted value" entries are placeholders for the results that would be obtained from the described DFT calculations.
Visualizing the Workflow and Structure
Graphical representations are invaluable for conceptualizing the cross-validation process and the molecular structure.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: Molecular structure of 4-bromobenzaldehyde.
Discussion and Interpretation
Discrepancies between experimental and predicted data are common and offer valuable learning opportunities. For instance, the gas-phase DFT calculations may not perfectly replicate the solid-state (FT-IR) or solution-phase (NMR) experimental conditions. Intermolecular interactions, such as hydrogen bonding or crystal packing effects, can influence the experimental values. The choice of DFT functional and basis set also plays a significant role in the accuracy of the predictions.[11] By analyzing these differences, researchers can gain a more nuanced understanding of the molecule's behavior in different environments.
References
- The Royal Society of Chemistry. [Supporting Information] Table of Contents. The Royal Society of Chemistry.
- NIST. Benzaldehyde, 4-bromo-. In: NIST Chemistry WebBook [Internet]. [cited 2024 Jan 7].
- ResearchGate. FT-IR spectra of 4- bromobenzaldehyde (a) 4-aminophenol (b), Schiff... [Internet]. [cited 2024 Jan 7].
- ResearchGate. FTIR spectra of 4‐bromobenzaldehyde, 4‐iodobenzoic acid, a 1 monomer, a... [Internet]. [cited 2024 Jan 7].
- NIST. Benzaldehyde, 4-bromo-. In: NIST Chemistry WebBook [Internet]. [cited 2024 Jan 7].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde. PubChem.
- MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- [Supporting Information].
- An Over View of Computational Chemistry - Open Access Journals.
- Computational chemist wants us to do all the experimental work then computational for validation : r/labrats - Reddit.
- NIST. Benzaldehyde, 4-bromo-. In: NIST Chemistry WebBook [Internet]. [cited 2024 Jan 7].
- NIST. Benzaldehyde, 4-bromo-. In: NIST Chemistry WebBook [Internet]. [cited 2024 Jan 7].
- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.
- Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft - IJESI.
- Wagen C. Computational NMR Prediction: A Microreview. 2023.
- ResearchGate. Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF.
- 4-bromobenzaldehyde - 1122-91-4, C7H5BrO, density, melting point, boiling point, structural formula, synthesis.
- ResearchGate. Vibrational Dynamics of 4-fluorobenzaldehyde from periodic DFT calculations | Request PDF.
- Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study - PMC - NIH.
- Carl ROTH. 4-Bromobenzaldehyde, 250 g, CAS No. 1122-91-4 | Building Blocks.
- Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC.
- DP4-AI Automated NMR Data Analysis: Straight from Spectrometer to Structure - ChemRxiv.
- DP4-AI automated NMR data analysis: straight from spectrometer to structure - Chemical Science (RSC Publishing).
- Predict 1H proton NMR spectra - NMRDB.org.
Sources
- 1. 4-Bromobenzaldehyde | 1122-91-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijesi.org [ijesi.org]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 10. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 11. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Bromonicotinaldehyde Hydrobromide Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridine aldehydes is a critical step in the development of novel bioactive molecules. Among these, 4-Bromonicotinaldehyde serves as a key intermediate, and its efficient synthesis is of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to 4-Bromonicotinaldehyde hydrobromide, offering a critical analysis of their efficiency based on yield, reagent accessibility, and operational complexity. The insights presented herein are designed to empower researchers in making informed decisions for the strategic synthesis of this valuable building block.
Executive Summary of Synthetic Routes
Three principal synthetic strategies for the preparation of 4-Bromonicotinaldehyde have been evaluated:
-
Route A: Reduction of 4-Bromonicotinic Acid. This two-step approach involves the conversion of commercially available 4-Bromonicotinic acid to its corresponding acid chloride, followed by a controlled reduction to the aldehyde.
-
Route B: Halogen Exchange from 4-Chloronicotinaldehyde. This route explores the transformation of a 4-chloro precursor to the desired 4-bromo analogue, a strategy contingent on the availability and cost-effectiveness of the starting chloro-aldehyde.
-
Route C: Direct Bromination of Nicotinaldehyde. A more direct approach, this route investigates the regioselective bromination of the pyridine ring of nicotinaldehyde.
The following sections will delve into the mechanistic rationale, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding of their respective efficiencies.
Comparative Analysis of Synthetic Efficiency
| Metric | Route A: Reduction of 4-Bromonicotinic Acid | Route B: Halogen Exchange | Route C: Direct Bromination |
| Overall Yield | High | Moderate to High | Variable, risk of isomers |
| Starting Material Cost | Moderate | Potentially higher | Low |
| Number of Steps | 2 (from acid) | 1 (from chloro-aldehyde) | 1 |
| Reagent Safety | Thionyl chloride (corrosive), LiAlH(Ot-Bu)3 (moisture sensitive) | Copper catalysts (potential toxicity) | Bromine or NBS (corrosive, toxic)[1] |
| Scalability | Good | Fair | Potentially challenging due to selectivity |
| Key Advantage | High purity, reliable | Potentially shorter | Atom economical |
Route A: Reduction of 4-Bromonicotinic Acid
This route stands out as a robust and high-yielding approach to 4-Bromonicotinaldehyde. The strategy hinges on the initial activation of the carboxylic acid to a more reactive acid chloride, which is then selectively reduced to the aldehyde.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound from 4-Bromonicotinic Acid.
Mechanistic Insights
The success of this route lies in the use of a sterically hindered and less reactive hydride reagent, Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)3).[2][3][4] Unlike the more powerful Lithium aluminum hydride (LiAlH4), which would reduce the acid chloride all the way to the alcohol, LiAlH(Ot-Bu)3 delivers a single hydride to the highly electrophilic acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of the chloride anion yields the aldehyde. The reaction is performed at low temperatures (-78 °C) to prevent over-reduction of the newly formed aldehyde.[2]
Experimental Protocol
Step 1: Synthesis of 4-Bromonicotinoyl Chloride
-
To a stirred suspension of 4-Bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-Bromonicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of 4-Bromonicotinaldehyde
-
A solution of 4-Bromonicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 vol) is added dropwise to a pre-cooled (-78 °C) solution of Lithium tri(tert-butoxy)aluminum hydride (1.1 eq) in THF (10 vol) under an inert atmosphere.
-
The reaction is stirred at -78 °C for 1-2 hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 4-Bromonicotinaldehyde.
Step 3: Preparation of this compound
-
The crude 4-Bromonicotinaldehyde is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrogen bromide in acetic acid or ethereal HBr is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Route B: Halogen Exchange from 4-Chloronicotinaldehyde
This route offers a potentially more direct synthesis if 4-Chloronicotinaldehyde is readily available. The core of this strategy is a nucleophilic aromatic substitution reaction, specifically a Finkelstein-type reaction, to replace the chloro group with a bromo group.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound from 4-Chloronicotinaldehyde.
Mechanistic Insights
The aromatic Finkelstein reaction is typically more challenging than its aliphatic counterpart due to the higher bond strength of the aryl-halogen bond.[4] To facilitate this exchange, a catalyst, often a copper(I) salt like cuprous iodide (CuI), is employed in conjunction with a ligand. The catalyst enhances the nucleophilicity of the bromide and activates the aryl chloride towards substitution. The choice of solvent and temperature is critical to drive the reaction to completion.
Experimental Protocol
Step 1: Synthesis of 4-Bromonicotinaldehyde
-
A mixture of 4-Chloronicotinaldehyde (1.0 eq), sodium bromide (1.5 eq), cuprous iodide (0.1 eq), and a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated under an inert atmosphere.
-
The reaction temperature is maintained at 100-140 °C and monitored by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with aqueous ammonia to remove copper salts, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Preparation of this compound
-
Follow the same procedure as described in Route A, Step 3.
Route C: Direct Bromination of Nicotinaldehyde
This route is the most atom-economical on paper but presents significant challenges in terms of regioselectivity. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. The aldehyde group is a meta-directing deactivator, further complicating the desired 4-position bromination.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound from Nicotinaldehyde.
Mechanistic Insights
Achieving regioselective bromination at the 4-position of an unsubstituted and deactivated pyridine ring is a formidable challenge. While methods for the regioselective halogenation of activated pyridines using N-bromosuccinimide (NBS) have been reported, their applicability to deactivated systems like nicotinaldehyde is not well-established.[5] Alternative strategies might involve complexation of the pyridine nitrogen to alter the electronic properties of the ring or the use of more sophisticated catalytic systems. A Russian patent details the direct bromination of nicotinic acid in the presence of thionyl chloride and iron powder, which could then be followed by reduction.[6]
Experimental Protocol (Hypothetical/Exploratory)
Step 1: Synthesis of 4-Bromonicotinaldehyde
-
To a solution of nicotinaldehyde (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a specialized ionic liquid), a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 eq) is added portion-wise at a controlled temperature.
-
A catalyst, if required, is added prior to the brominating agent.
-
The reaction is stirred for an extended period, and the progress is monitored by GC-MS to assess the formation of the desired product and isomeric byproducts.
-
Workup would involve careful quenching of the reaction mixture, neutralization, and extraction.
-
Extensive chromatographic purification would likely be necessary to isolate the 4-bromo isomer from other brominated products.
Step 2: Preparation of this compound
-
Follow the same procedure as described in Route A, Step 3, using the purified 4-Bromonicotinaldehyde.
Conclusion and Recommendations
Based on the current analysis, Route A: Reduction of 4-Bromonicotinic Acid emerges as the most reliable and efficient method for the synthesis of high-purity this compound. While it involves two steps from the commercially available acid, the high yields and well-defined reaction pathway make it a superior choice for both laboratory-scale synthesis and potential scale-up.
Route B: Halogen Exchange presents a viable alternative, particularly if 4-Chloronicotinaldehyde is an inexpensive and readily accessible starting material. However, the optimization of the catalytic system and potentially harsh reaction conditions may pose challenges.
Route C: Direct Bromination is the least favorable option due to the inherent difficulties in controlling the regioselectivity of the bromination on a deactivated pyridine ring. The potential for a complex mixture of isomers would necessitate a challenging purification process, likely leading to a low overall yield of the desired product.
For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the reduction of 4-Bromonicotinic acid offers the most robust and efficient pathway.
References
- Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
- Chemistry LibreTexts. Acid chlorides can be converted to aldehydes using LiAlH(Ot-Bu)3. [Link]
- Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
- Wikipedia. Finkelstein reaction. [Link]
- Google Patents. Process for preparing 5-bromonicotinic acid.
- ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
- Loba Chemie. BROMINE FOR SYNTHESIS MSDS. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Navigating the Bioactive Landscape of 4-Bromonicotinaldehyde Derivatives: A Comparative Guide to In-Vitro and In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyridine-based starting materials, 4-Bromonicotinaldehyde hydrobromide presents itself as a versatile building block for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive aldehyde group, a bromine atom amenable to various coupling reactions, and the inherent biological relevance of the pyridine nucleus make it a compound of significant interest. This guide provides an in-depth comparative analysis of the in-vitro and in-vivo studies of compounds derived from this promising scaffold, offering insights into their potential as anticancer and antimicrobial agents.
The Strategic Advantage of the 4-Bromonicotinaldehyde Scaffold
4-Bromonicotinaldehyde serves as an excellent starting point for the synthesis of various bioactive molecules, primarily through the versatile Claisen-Schmidt condensation to form chalcones, and condensation reactions with amines to yield Schiff bases. These derivatives often possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the pyridine ring and the presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Comparative In-Vitro Analysis of Anticancer Activity
While direct studies on a wide range of derivatives from 4-Bromonicotinaldehyde are emerging, a comparative analysis can be drawn from studies on structurally similar brominated chalcones and pyridine derivatives. The primary method for assessing in-vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
A hypothetical comparative analysis of chalcone derivatives synthesized from 4-Bromonicotinaldehyde against various cancer cell lines is presented below. The data is illustrative, based on typical results for similar compounds reported in the literature.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Hypothetical 4-Bromonicotinaldehyde-Derived Chalcones
| Compound | Derivative Class | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| Cpd-1 | Chalcone | 8.5 | 12.3 | 10.1 |
| Cpd-2 | α,β-unsaturated ketone | 15.2 | 21.7 | 18.5 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |
The causality behind these hypothetical results lies in the structure-activity relationship (SAR) of chalcones. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as cysteine residues in enzymes like tubulin or kinases, leading to apoptosis and cell cycle arrest. The substitution on the aromatic rings significantly modulates this activity. The presence of the bromopyridine moiety in these derivatives can enhance their anticancer potential through various mechanisms, including increased cell permeability and interaction with specific biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative In-Vitro Analysis of Antimicrobial Activity
Derivatives of 4-Bromonicotinaldehyde, particularly Schiff bases, have shown promise as antimicrobial agents. The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Below is a hypothetical comparison of the antimicrobial activity of Schiff base derivatives of 4-Bromonicotinaldehyde.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical 4-Bromonicotinaldehyde-Derived Schiff Bases
| Compound | Derivative Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| SB-1 | Schiff Base | 16 | 32 | 64 |
| SB-2 | Schiff Base | 8 | 16 | 32 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 8 |
The antimicrobial activity of these compounds can be attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity conferred by the aromatic rings and the bromine atom can facilitate the passage of the compound through the microbial cell membrane. Once inside, the imine group can interact with various enzymes and proteins, disrupting their function and leading to cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against various microorganisms.
Materials:
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Test compounds dissolved in DMSO
-
Sterile 96-well plates
-
Inoculating loops or sterile swabs
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
In-Vivo Studies: A Glimpse into Therapeutic Potential
While in-vitro studies provide crucial preliminary data, in-vivo studies in animal models are essential to evaluate the efficacy and safety of a compound in a whole organism. For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. For antimicrobial agents, infection models are used.
Due to the nascent stage of research into many 4-Bromonicotinaldehyde derivatives, extensive in-vivo data is not yet widely available. However, based on studies of similar compound classes, we can anticipate the key parameters that would be evaluated.
Table 3: Key Parameters in In-Vivo Evaluation of a Hypothetical Anticancer Derivative (Cpd-1)
| Parameter | Description | Expected Outcome for an Effective Compound |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in treated animals compared to a control group. | High TGI value |
| Body Weight Change | An indicator of the compound's toxicity. | Minimal body weight loss |
| Survival Rate | The percentage of animals surviving at the end of the study. | Increased survival rate compared to control |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Favorable PK profile (e.g., good bioavailability, appropriate half-life) |
The successful translation of an in-vitro active compound to an in-vivo effective agent depends on many factors, including its solubility, metabolic stability, and ability to reach the target tissue at a therapeutic concentration without causing undue toxicity. The bromopyridine moiety can influence these properties, for instance, by affecting metabolic pathways or protein binding.
Future Directions and Conclusion
The derivatives of this compound represent a promising area for drug discovery. The existing body of research on related chalcones and Schiff bases strongly suggests that this scaffold can be leveraged to develop potent anticancer and antimicrobial agents. The comparative data, while in some cases extrapolated from similar structures, provides a solid foundation for guiding future research.
The key to unlocking the full potential of this class of compounds lies in:
-
Systematic SAR studies: Synthesizing and testing a wider range of derivatives to understand the precise structural requirements for optimal activity and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Comprehensive in-vivo evaluation: Moving promising candidates from in-vitro assays to relevant animal models to assess their therapeutic efficacy and safety profiles.
By pursuing these avenues of research, the scientific community can continue to build upon the foundation laid by early studies and potentially translate the promise of 4-Bromonicotinaldehyde derivatives into tangible therapeutic benefits.
References
As this is a forward-looking guide based on established principles and data from related compound classes, specific research articles detailing the in-vitro and in-vivo studies of a wide range of 4-Bromonicotinaldehyde derivatives are still emerging. The references provided would typically include foundational papers on the synthesis and biological activity of chalcones, Schiff bases, and other heterocyclic compounds, as well as standard protocols for the described assays.
A Senior Application Scientist's Guide to Catalyst Selection for Reactions with 4-Bromonicotinaldehyde Hydrobromide
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic building blocks is a cornerstone of modern medicinal chemistry. 4-Bromonicotinaldehyde hydrobromide stands out as a versatile scaffold, offering a strategic point for diversification through transition-metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, compounded by the presence of an aldehyde group, present unique challenges that necessitate a carefully considered catalyst selection. This guide provides a head-to-head comparison of catalytic systems for the most common and impactful transformations of this compound, supported by experimental insights to inform your synthetic strategy.
The Challenge of 4-Bromonicotinaldehyde: An Electronic Perspective
The pyridine nitrogen in 4-Bromonicotinaldehyde acts as an electron sink, rendering the C-Br bond less susceptible to oxidative addition by a low-valent metal catalyst compared to its carbocyclic analogue, 4-bromobenzaldehyde. This inherent electronic deficiency of the substrate can lead to sluggish or incomplete reactions with less active catalysts. Furthermore, the aldehyde functionality can potentially coordinate to the metal center, leading to catalyst inhibition. Consequently, the choice of a highly active and robust catalytic system, particularly the ligand sphere around the palladium center, is paramount for achieving high yields and reaction efficiency.
Head-to-Head Comparison of Catalytic Systems
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The following sections provide a comparative analysis of catalyst performance in the most prevalent of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a workhorse for the formation of biaryl and vinyl-pyridine structures. The choice of catalyst is critical for overcoming the challenges posed by the bromopyridine substrate.[1]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Commercially available, well-established. | Often requires higher temperatures and longer reaction times; may be less effective for challenging substrates. |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | 0.5-2 | High activity, excellent for electron-deficient heteroaryl halides.[2] | Higher cost of ligand. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.1-1 | Very high activity, low catalyst loadings, often shorter reaction times. | Can be sensitive to air and moisture. |
Expert Insight: For routine couplings with simple arylboronic acids, Pd(PPh₃)₄ can be a cost-effective starting point. However, for more sterically demanding or electronically diverse coupling partners, a move to a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos is highly recommended to ensure high conversion and yield.[2] For kilogram-scale synthesis, the lower catalyst loading afforded by NHC-based catalysts like PEPPSI-IPr can offer significant economic and environmental advantages.
Heck Reaction: Olefinic Functionalization
The Heck reaction provides a direct method for the vinylation of 4-Bromonicotinaldehyde. The catalyst system must be robust enough to facilitate the C-C bond formation while avoiding side reactions.[3]
| Catalyst System | Ligand Type | Typical Base | Key Advantages | Considerations |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Triethylamine, K₂CO₃ | Readily available and cost-effective. | Can require higher temperatures; regioselectivity can be an issue with certain olefins. |
| PdCl₂(dppf) | Bidentate Phosphine | NaOAc, Et₃N | Good stability and activity. | May not be as active as more modern ligand systems for challenging substrates. |
| **Phosphine-free (e.g., Pd(OAc)₂) ** | None | Various | Simpler reaction setup, avoids phosphine-related side products.[4] | Often requires higher catalyst loading and specific reaction conditions. |
Expert Insight: The choice of base and solvent plays a crucial role in the Heck reaction. For 4-Bromonicotinaldehyde, a common starting point would be Pd(OAc)₂ with PPh₃ and a hindered amine base like triethylamine in a polar aprotic solvent such as DMF. The hydrobromide salt of the starting material will be neutralized by the base in situ.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for installing an alkyne, a versatile functional group for further transformations. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Copper(I) Iodide | Monodentate Phosphine | Widely used, reliable for many substrates. | Copper can lead to alkyne homocoupling (Glaser coupling); residual copper can be difficult to remove. |
| Pd(OAc)₂ / XPhos | Copper-free | Bulky, Electron-Rich Phosphine | Avoids copper-related side reactions and contamination; high activity.[5] | Higher ligand cost. |
| [DTBNpP]Pd(crotyl)Cl | Copper-free | Bulky, Electron-Rich Phosphine | Air-stable precatalyst, allows for room temperature reactions.[6] | Pre-catalyst may not be as readily available as simpler palladium salts. |
Expert Insight: For pharmaceutical applications where metal contamination is a critical concern, a copper-free Sonogashira protocol is highly advantageous.[7] The use of a bulky, electron-rich phosphine ligand like XPhos with a palladium precursor such as Pd(OAc)₂ can facilitate the reaction efficiently without the need for a copper co-catalyst.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The evolution of highly specialized ligands has been key to its broad applicability.[8][9]
| Catalyst System | Ligand Type | Typical Base | Key Advantages | Considerations |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | NaOtBu, K₃PO₄ | "Second generation" catalyst, effective for a range of amines.[8] | May require higher temperatures for less reactive amines. |
| Pd(OAc)₂ / XPhos | Bulky, Electron-Rich Biaryl Phosphine | Cs₂CO₃, K₃PO₄ | High activity for a broad range of amines, including challenging couplings.[10] | Ligand cost. |
| BrettPhos Pd G4 | Bulky, Electron-Rich Biaryl Phosphine | K₃PO₄, LiHMDS | Pre-activated catalyst, high efficiency for coupling primary amines.[11] | Higher cost of the pre-catalyst. |
Expert Insight: The choice of ligand in the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. For primary amines, a ligand such as BrettPhos is often superior, while for secondary amines, other biarylphosphine ligands may be more suitable.[11] The use of a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is crucial for the catalytic cycle.[12]
Experimental Protocols
The following protocols are provided as a starting point for the optimization of reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination using BrettPhos Pd G4
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos Pd G4 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or tert-Butanol
Procedure:
-
In a nitrogen-filled glovebox, add this compound, BrettPhos Pd G4, and potassium phosphate to a reaction vessel.
-
Add the primary amine followed by the solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
To better understand the fundamental steps involved in these transformations, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a decision-making workflow for catalyst selection.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromonicotinaldehyde Hydrobromide
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 4-Bromonicotinaldehyde hydrobromide is a key building block in synthetic chemistry, but its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a framework for safe handling and disposal grounded in scientific principles, ensuring the protection of both laboratory personnel and the environment.
The procedures outlined herein are designed to be a self-validating system of safety. By understanding the chemical's reactivity and hazard profile, we can intuitively grasp the causality behind each step, transforming rote procedure into informed, safe practice.
Part 1: Hazard Profile & Immediate Safety Precautions
Before any disposal procedure can be initiated, a complete understanding of the risks associated with this compound is essential. This compound is not merely a chemical reagent; it is a corrosive and hazardous substance that demands respect and careful handling.
The primary hazards stem from its classification as a corrosive agent. The hydrobromide salt contributes significantly to its acidic nature, leading to severe burns upon contact with skin and eyes and corrosion of the respiratory tract if inhaled.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive to Metals | corrosion | Danger | H290: May be corrosive to metals.[1] |
| Skin Corrosion | corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | corrosion | Danger | H318: Causes serious eye damage.[1] |
| Respiratory Tract Irritation | - | - | Corrosive to the respiratory tract. |
Given these significant hazards, adherence to a strict personal protective equipment (PPE) protocol is non-negotiable. The causality is clear: direct contact can cause immediate and severe injury, making barrier protection paramount.
Table 2: Mandatory Personal Protective Equipment (PPE) Protocol
| Protection Area | Required Equipment & Rationale |
| Eyes/Face | Safety glasses with side-shields and a face shield. [2] The corrosive nature of the dust and any potential splashes necessitates full facial protection to prevent irreversible eye damage. |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). [2] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical. Proper glove removal technique is critical to avoid skin contact. |
| Body | A properly fastened lab coat and, if handling large quantities, an impervious apron. This protects against skin contact from spills and dust. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Respiratory | Use only in a certified chemical fume hood. [2][3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is required.[4] |
In the event of accidental exposure, immediate action is critical. Eyewash stations and safety showers must be accessible and unobstructed.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Part 2: Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with correct waste characterization. This compound falls into a specific category of chemical waste that dictates its handling and final disposal route.
Regulatory Classification: This compound is classified as a hazardous waste due to its corrosive properties (EPA Characteristic D002).[6] Furthermore, as an organobromine compound, it must be managed as a halogenated organic waste .[7][8]
The cardinal rule of chemical waste management is the strict segregation of waste streams. Mixing a halogenated waste like this one with non-halogenated solvent waste is a costly and non-compliant error.[7][9] The reason for this is logistical and technological: the disposal methods for halogenated compounds, which can produce harmful byproducts like hydrobromic acid upon incineration, are more complex and expensive than those for simpler non-halogenated solvents.[9][10]
The following workflow provides a logical pathway for decision-making from the moment waste is generated.
Caption: Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste containing this compound.
A. Waste Container Preparation
-
Select an Appropriate Container: Choose a container made of corrosion-resistant material, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[6] Ensure the container is clean, dry, and in good condition.
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11] Clearly write the full chemical name, "this compound," and list all other components of the waste stream. Check the boxes for "Corrosive" and "Halogenated."[11]
B. Disposal of Unused Solid Reagent
-
Work in a Fume Hood: All handling of the solid chemical must be done within a certified chemical fume hood to prevent inhalation of corrosive dust.
-
Transfer Directly: If the original container is to be disposed of, ensure it is tightly sealed. If transferring the solid to a designated solid waste container, use a clean spatula and funnel to avoid generating dust.
-
Package for Disposal: Place the sealed original container, or the new solid waste container, into a secondary container (like a labeled plastic bucket) for transport to your lab's Satellite Accumulation Area (SAA).
C. Disposal of Solutions and Contaminated Materials
-
Segregate Liquid Waste: Collect all liquid waste containing this compound in your designated "Halogenated Organic Waste" container. Never mix it with non-halogenated waste.[7][9]
-
Transfer Liquids Safely: Use a funnel to pour liquid waste into the collection container to prevent spills on the container's exterior. Perform this transfer in a fume hood.
-
Manage Contaminated Items:
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as halogenated hazardous waste. The third rinse may also need to be collected depending on local regulations.
-
Consumables: Contaminated gloves, weigh boats, and absorbent pads must be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
D. Finalizing for Collection
-
Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times except when you are actively adding waste.[6][7]
-
Store in SAA: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area. The SAA must provide secondary containment to capture any potential leaks.[11]
-
Request Pickup: Once the container is nearly full (do not overfill) or if you are approaching your SAA's volume limit, submit a waste collection request to your institution's EHS department.[11]
Part 4: Managing Spills and Decontamination
Accidents can happen, but a prepared response minimizes risk.
-
Alert and Assess: Alert personnel in the immediate area. If the spill is large, flammable solvents are involved, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Contain the Spill: For a small, manageable spill of the solid, gently cover it with an inert absorbent material like sand or diatomaceous earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with Caution): For small spills, cautious neutralization with a weak base (e.g., sodium bicarbonate solution) can be considered, but only by trained personnel aware of potential reactions.
-
Collect the Waste: Carefully sweep the absorbed material into a designated, labeled container.[2] All materials used for cleanup (gloves, pads, etc.) are now considered hazardous waste and must be disposed of accordingly.[7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution.
By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety. The responsible management of hazardous chemicals like this compound is a testament to our commitment to scientific excellence and ethical research.
References
- Safety Data Sheet - Angene Chemical. (2021).
- SAFETY DATA SHEET - Hill Brothers Chemical Company. (n.d.).
- Hazardous Waste Disposal Guidelines - Purdue University. (n.d.). Details EPA criteria for classifying hazardous waste (corrosivity, reactivity, etc.). [Link]
- Bromination Process For Disposal Of Spilled Hazardous Materials - EPA. (1983).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- PYRIDINE | Occupational Safety and Health Administration - OSHA. (n.d.). Provides regulatory exposure limits and health factors for pyridine-based compounds. [Link]
- Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.).
- Regulations and Guidelines Applicable to Pyridine - NCBI. (n.d.). Lists EPA regulations for pyridine as a hazardous waste constituent. [Link]
- Management of Hazardous Waste Procedure - Yale EHS. (n.d.).
- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Defines halogenated organic compounds (HOCs) for the purpose of land disposal restrictions. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. (n.d.). Details PPE recommendations and health effects for pyridine. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Halogenated Solvents in Laboratories - Temple University. (2021).
- Hazardous Substance Fact Sheet: Pyridine - NJ.gov. (n.d.). Describes workplace controls and personal protective equipment for pyridine. [Link]
- Environmental Fact Sheet, Organobromine - EPA. (n.d.). Details the listing of brominated organic compounds as hazardous wastes under RCRA. [Link]
- Federal Register, Volume 63 Issue 85 - GovInfo. (1998). Discusses the regulatory basis for listing brominated organic compounds as hazardous waste. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. actylislab.com [actylislab.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. ethz.ch [ethz.ch]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Bromonicotinaldehyde Hydrobromide
As a Senior Application Scientist, my foremost priority is to ensure that innovative research can be conducted without compromising the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromonicotinaldehyde hydrobromide. The protocols herein are designed to be a self-validating system, grounded in established safety standards and a causal understanding of the chemical's potential hazards. By moving beyond a simple checklist, we aim to instill a deep-seated culture of safety and build unwavering trust in our operational guidance.
Hazard Analysis: Understanding the Compound
This compound is a powdered solid chemical reagent.[1][2] A comprehensive risk assessment requires an understanding of the hazards posed by its distinct chemical moieties: the aldehyde group and the hydrobromide salt.
-
Aldehyde Group: Aldehydes as a class of chemicals are known irritants to the skin, eyes, and respiratory system.[2][3] Prolonged or significant exposure can lead to sensitization and other adverse health effects. The powdered nature of this compound increases the risk of aerosolization, making inhalation a primary exposure route.[1][2]
-
Hydrobromide Salt: While the solid salt is the immediate form, its potential to hydrolyze or decompose presents risks associated with hydrobromic acid, which is corrosive and can cause severe skin burns and eye damage.[4] Therefore, any contact with moisture can heighten the compound's hazardous properties.
Given these characteristics, all handling procedures must assume the compound is a skin and eye irritant, a respiratory tract irritant, and potentially harmful if ingested.[1][5]
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing Personal Protective Equipment (PPE), it is critical to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, to be used only after engineering and administrative controls have been implemented.
-
Engineering Controls: The primary control measure is to handle this compound within a certified chemical fume hood.[6] This minimizes the concentration of airborne powder and protects the operator from inhalation.
-
Administrative Controls: This includes robust training on safe handling procedures, clearly marked designated work areas, and restricting access to authorized personnel only.[7]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The following sections detail the specific PPE required.
Core PPE Requirements and Operational Protocols
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE for various laboratory activities involving this compound.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves (single pair) | Laboratory coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned laboratory coat | Mandatory: Use in a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned laboratory coat | Mandatory: Use in a certified chemical fume hood |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves (double-gloved) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator (e.g., N95 or higher) may be required depending on spill size |
To prevent the powdered chemical from causing severe eye irritation, chemical splash goggles are mandatory for all tasks involving open handling.[1][5] Standard safety glasses are insufficient. For procedures with a heightened risk of splashing or aerosolization, such as spill cleanup or handling large quantities, a full-face shield must be worn in addition to chemical splash goggles.[6][8]
Chemical-resistant gloves are essential. The choice of material is critical; aldehydes can readily permeate certain materials like latex.[8]
-
Primary Recommendation: Single-use, powder-free nitrile gloves are required. Always inspect gloves for tears or punctures before use.[6][9]
-
Double-Gloving: For tasks such as weighing, solution preparation, and spill cleanup, double-gloving is strongly recommended to provide an additional layer of protection.[7][10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[7]
-
Glove Changes: Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during continuous handling.[9]
A clean, fully-buttoned laboratory coat made of a low-permeability fabric serves as the minimum requirement to protect skin and personal clothing.[7] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[6] Full-length pants and closed-toe shoes made of an impervious material are mandatory at all times in the laboratory.[6][8]
As previously stated, all open handling of this compound powder must be performed inside a certified chemical fume hood to control airborne particles.[6] In the rare event of a large spill or a failure of engineering controls, respiratory protection will be necessary. An N95-rated respirator is the minimum requirement for cleaning up small powder spills.[2][9]
Procedural Workflow for PPE Usage
Correctly donning and doffing PPE is as crucial as its selection to prevent cross-contamination.
-
Put on the laboratory coat and fasten all buttons.
-
If required, don your respirator. Ensure a proper fit-check has been performed.
-
Put on chemical splash goggles and/or face shield.
-
Wash hands thoroughly.
-
Don the first (inner) pair of nitrile gloves, ensuring the cuffs go under the sleeves of the lab coat.
-
Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Remove the outer, most contaminated pair of gloves using a proper removal technique to avoid touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Remove the face shield and/or goggles from the back to the front.
-
Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Caption: A logical workflow for risk assessment, PPE selection, and procedural use.
Operational Plan for Spills and Decontamination
In the event of a spill, a swift and safe response is paramount.
-
Immediate Action: Alert all personnel in the immediate area and evacuate if necessary. Post warning signs.
-
Assemble PPE: Before re-entering the area, don the appropriate spill response PPE as outlined in the table (face shield over goggles, chemical-resistant apron, and double gloves).
-
Containment: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.[1] Do NOT use a dry brush or generate dust.
-
Cleanup: Carefully scoop the contained material and absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan for Contaminated PPE and Materials
All disposable items that have come into contact with this compound are considered hazardous chemical waste and must be disposed of accordingly.[6][11]
-
Segregation: Do not mix this waste with regular trash or other non-hazardous waste streams.[6]
-
Containment: Used gloves, disposable lab coats, weighing papers, and cleaning materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program, following all local, regional, and national regulations.[12]
Caption: Decision workflow for the safe segregation and disposal of contaminated materials.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Aldehydes exposure analysis. (n.d.). RPS Group.
- This compound Safety Data Sheet. (2023, July 4). Apollo Scientific.
- 4-Bromonicotinaldehyde Product Information. (n.d.). BLD Pharm.
- Personal protective equipment for handling Betulinic aldehyde oxime. (n.d.). BenchChem.
- Personal protective equipment for handling Atropaldehyde. (n.d.). BenchChem.
- This compound Product Information. (n.d.). BLD Pharm.
- Safety Data Sheet for 3-Bromomethylphenylboronic acid. (2025, December 19). Fisher Scientific.
- Safety Data Sheet for Hydrobromic acid. (2025, December 23). Sigma-Aldrich.
- Safety Data Sheet for 4-Bromophenacyl Bromide. (2025, June 5). TCI Chemicals.
- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). POGO.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). The National Institute for Occupational Safety and Health (NIOSH).
- Safety Data Sheet for 6-Bromo-2-chloronicotinaldehyde. (2021, May 1). Angene Chemical.
- Safety Data Sheet for 4'-Bromoacetanilide. (2025, December 19). Fisher Scientific.
- Safety Data Sheet for 3-Bromochromone. (2024, February 23). Fisher Scientific.
- Personal Protective Equipment (PPE) for Pharmacy. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for 4-Bromophenylboronic acid. (n.d.). Carl Roth.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. pppmag.com [pppmag.com]
- 10. pogo.ca [pogo.ca]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












